Enisamium
Description
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Structure
3D Structure
Properties
CAS No. |
116533-18-7 |
|---|---|
Molecular Formula |
C14H15N2O+ |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-benzyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1 |
InChI Key |
QOEJDHLJOKRPJG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antiviral Mechanism of Enisamium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections, has demonstrated a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] This technical guide provides an in-depth elucidation of the core mechanism of action of this compound iodide, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition
The primary antiviral activity of this compound iodide is not exerted by the compound itself but by its active metabolite, VR17-04.[6][7][8] this compound iodide acts as a prodrug that undergoes hydroxylation in the human body to form VR17-04.[9] This active metabolite directly targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of many RNA viruses.[1][2][3][5][9][8][10]
By binding to the viral RdRp, VR17-04 effectively halts viral RNA synthesis, thereby preventing the production of new viral particles and curtailing the spread of the infection.[1][10][11][12] This direct inhibition of the viral replication machinery forms the cornerstone of this compound iodide's therapeutic effect.
Quantitative Analysis of Antiviral Activity
The inhibitory potency of this compound iodide and its active metabolite, VR17-04, has been quantified in various in vitro and cell-based assays against different viruses. The following tables summarize the key efficacy data from published studies.
| Compound | Target | Virus | Assay Type | IC50 / EC90 | Reference |
| This compound (FAV00A) | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 46.3 mM | [1] |
| VR17-04 | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 0.84 mM | [1] |
| This compound (FAV00A) | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 40.7 mM | [1] |
| VR17-04 | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 2-3 mM | [1] |
| This compound | Influenza A and B Viruses | Influenza A & B | Virus yield reduction assay in dNHBE cells | EC90: 157–439 µM | [4] |
Secondary Mechanisms: Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antiviral action, evidence suggests that this compound iodide may also exert immunomodulatory and anti-inflammatory effects, contributing to its overall therapeutic benefit.
-
Immunomodulation: Clinical studies have indicated that treatment with this compound iodide can lead to an increase in serum interferon levels, which are critical components of the innate immune response to viral infections.[5]
-
Anti-inflammatory Action: In vitro studies have shown that this compound iodide can reduce the mRNA levels of key pro-inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), as well as pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[13]
Visualizing the Mechanism and Experimental Workflows
To further clarify the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.
Caption: Mechanism of action of this compound iodide.
Caption: General experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments cited in the literature.
In Vitro Influenza Virus RNA Polymerase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound iodide and its metabolites on the influenza virus RNA polymerase.
-
Methodology:
-
Protein Expression and Purification: The influenza virus polymerase subunits (PA, PB1, and PB2) are expressed and purified.
-
Assay Reaction: The purified polymerase complex is incubated with a viral-like RNA template, a radiolabeled nucleotide (e.g., [α-³²P]GTP), and the remaining non-radiolabeled NTPs in the presence of varying concentrations of the test compound (this compound iodide or VR17-04).
-
Product Analysis: The reaction products (newly synthesized RNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a phosphorimager.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of polymerase activity against the logarithm of the compound concentration.[1]
-
Cell-Based Influenza Minigenome Assay
-
Objective: To assess the inhibitory effect of this compound iodide on influenza virus RNA synthesis within a cellular context.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral-like RNA segment encoding a reporter gene (e.g., luciferase) flanked by the viral packaging signals.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound iodide.
-
Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis: The reduction in reporter gene activity in the presence of the compound reflects the inhibition of viral RNA synthesis. IC50 values are then determined.[8]
-
Metabolite Identification using Mass Spectrometry
-
Objective: To identify the metabolites of this compound iodide in biological samples.
-
Methodology:
-
Sample Collection: Plasma samples are collected from human subjects who have been administered this compound iodide.[6]
-
Sample Preparation: The plasma samples are processed to extract the drug and its potential metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different compounds in the sample and then fragments them to determine their mass-to-charge ratio, allowing for the identification of the parent drug and its metabolites.
-
Data Interpretation: The mass spectra are analyzed to identify the chemical structure of the metabolites, such as the hydroxylated form, VR17-04.[6][7]
-
Conclusion
This compound iodide is a prodrug whose antiviral efficacy is mediated by its active metabolite, VR17-04. The primary mechanism of action is the direct inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for the replication of a broad range of RNA viruses, including influenza and coronaviruses. This direct antiviral activity is complemented by potential immunomodulatory and anti-inflammatory effects. The quantitative data from in vitro and cell-based assays, along with findings from clinical trials, provide a robust body of evidence for the mechanism of action of this compound iodide, supporting its role as a valuable therapeutic agent for the treatment of acute respiratory viral infections.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 3. What is this compound iodide used for? [synapse.patsnap.com]
- 4. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longhaulwiki.com [longhaulwiki.com]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ichgcp.net [ichgcp.net]
- 13. [The mechanisms of anti-inflammatory action of this compound iodide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enisamium Iodide: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of reference, and its metabolic activation and inhibitory action on viral RNA polymerase are visualized through a detailed signaling pathway diagram.
Chemical Structure and Properties
This compound iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is a derivative of isonicotinic acid.[3][4] Its core structure consists of a positively charged N-methylpyridinium cation and an iodide anion.
Table 1: Chemical and Physical Properties of this compound Iodide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅IN₂O | [5] |
| Molecular Weight | 354.19 g/mol | [3] |
| CAS Number | 201349-37-3 | [3] |
| IUPAC Name | N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide | [5] |
| SMILES | C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | [3] |
| Appearance | Yellow or yellow-green tablets | [6] |
| Solubility | Highly soluble. ~60 mg/mL at 25°C and 130-150 mg/mL at 37°C in buffer solutions (pH 1.2-7.5) | [7][8] |
| Permeability | Low permeability in Caco-2 cell assays (Papp: 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹) | [7][8] |
| BCS Classification | Class III (High Solubility, Low Permeability) | [9] |
Mechanism of Action: Inhibition of Viral RNA Polymerase
This compound iodide itself is a prodrug that undergoes metabolic activation in the human body.[10][11] The primary active metabolite, a hydroxylated form named VR17-04, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][10] This enzyme is crucial for the replication and transcription of the genomes of RNA viruses.[1][3]
By binding to the active site of the viral RdRp, VR17-04 directly blocks its enzymatic activity, thereby preventing the synthesis of new viral RNA.[2] This leads to a reduction in viral replication and shedding, ultimately aiding in the patient's recovery.[10] Studies have shown that VR17-04 is a more potent inhibitor of influenza virus RNA polymerase than the parent compound, this compound.[11] Docking and molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[6]
Antiviral Activity
This compound has demonstrated a broad spectrum of antiviral activity against various respiratory viruses.
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ | Reference(s) |
| Influenza A/WSN/33 (H1N1) | A549 | 322 µM | [12] |
| SARS-CoV-2 | Caco-2 | 1.2 mM (chloride salt) | [6][13] |
| Human Coronavirus NL63 (HCoV NL63) | NHBE | ~60 µg/mL | [6][13] |
| Human Parainfluenza Virus | A549 | - (Activity decreased by 2.3 orders of magnitude) | [9] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of a compound using the human colon adenocarcinoma cell line, Caco-2, which forms a monolayer resembling the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells at 37°C in a 5% CO₂ atmosphere in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Monolayer Formation: Seed cells on semipermeable filter supports in transwell plates. Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the assay.[7][8]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test compound (e.g., 10 µM this compound iodide) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C.
-
Collect samples from the basolateral compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
In Vitro Influenza Virus RNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.
Methodology:
-
Expression and Purification of RNA Polymerase:
-
Transfect HEK 293T cells with plasmids expressing the influenza virus RNA polymerase subunits (PA, PB1, and PB2) tagged with an affinity tag (e.g., Protein A).
-
Lyse the cells and purify the heterotrimeric polymerase complex using affinity chromatography (e.g., IgG Sepharose).[1]
-
-
In Vitro RNA Synthesis Reaction:
-
Prepare a reaction mixture containing the purified RNA polymerase, a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA), ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP), and the test compound (this compound or VR17-04) at various concentrations.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for RNA synthesis.
-
Analysis of RNA Products:
-
Stop the reaction and extract the RNA products.
-
Analyze the RNA products by polyacrylamide gel electrophoresis (PAGE) followed by autoradiography to visualize the newly synthesized RNA.
-
-
Quantification and IC₅₀ Determination:
-
Quantify the intensity of the RNA product bands.
-
Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).
-
Conclusion
This compound iodide is a promising antiviral agent with a well-defined mechanism of action targeting the viral RNA polymerase. Its high solubility makes it a suitable candidate for oral administration, although its low permeability may require formulation strategies to enhance bioavailability. The provided experimental protocols offer a foundation for further investigation into its antiviral properties and for the development of next-generation antiviral therapies. The detailed understanding of its chemical structure and properties is crucial for researchers and drug development professionals working to combat respiratory viral infections.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 3. This compound iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis | MDPI [mdpi.com]
- 7. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-viral activity of this compound iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 10. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Spectrum of Enisamium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enisamium iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has demonstrated a broad spectrum of activity against several respiratory RNA viruses. This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of this compound's antiviral effect is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than the parent compound.
In Vitro Antiviral Activity of this compound
This compound has been evaluated against a range of respiratory viruses in various cell culture models. The following tables summarize the key quantitative data on its antiviral efficacy.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |
| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | EC90 | 157 | [1] |
| Influenza A/Tennessee/1-560/2009 (H1N1pdm09) | dNHBE | Virus Yield Reduction | EC90 | 231 | [1] |
| Influenza A/Perth/16/2009 (H3N2) | dNHBE | Virus Yield Reduction | EC90 | 439 | [1] |
| Influenza A/Vietnam/1203/2004 (H5N1) | dNHBE | Virus Yield Reduction | EC90 | 234 | [1] |
| Influenza A/Anhui/1/2013 (H7N9) | dNHBE | Virus Yield Reduction | EC90 | 234 | [1] |
| Influenza B/Florida/4/2006 | dNHBE | Virus Yield Reduction | EC90 | 165 | [1] |
| Influenza A/WSN/33 (H1N1) | A549 | Minigenome Assay | IC50 | 354 | [2] |
| Influenza A Virus Polymerase (in vitro) | Cell-free | RNA Polymerase Assay | IC50 | 46,300 | [2][3] |
dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung adenocarcinoma cells
Table 2: Antiviral Activity of this compound and its Metabolite VR17-04 against SARS-CoV-2
| Compound | Virus/Target | Cell Line/System | Assay Type | Efficacy Metric | Value (µM) | Reference |
| This compound Iodide | SARS-CoV-2 | NHBE | RT-qPCR | IC50 | ~600 (250 µg/ml) | [4] |
| This compound Chloride | SARS-CoV-2 | Caco-2 | CPE Inhibition | IC50 | 1,200 | [4] |
| This compound | SARS-CoV-2 nsp12/7/8 | Cell-free | RNA Polymerase Assay | IC50 | 40,700 | [2] |
| VR17-04 | SARS-CoV-2 nsp12/7/8 | Cell-free | RNA Polymerase Assay | IC50 | 2,000-3,000 | [2] |
| VR17-04 | Influenza A Virus Polymerase | Cell-free | RNA Polymerase Assay | IC50 | 840 | [2] |
NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma cells CPE: Cytopathic Effect
Mechanism of Action
The antiviral activity of this compound is attributed to its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Upon administration, this compound is metabolized to a more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.[3][9]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of this compound.
Virus Yield Reduction Assay in dNHBE Cells
This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model where viruses may not produce a classic cytopathic effect.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on permeable supports to form a polarized epithelium.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound iodide or a vehicle control for a specified period.
-
Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus strain at a defined multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.
-
Virus Quantification: At the end of the incubation period, the apical supernatant is collected, and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby canine kidney (MDCK) cells.
-
Data Analysis: The reduction in viral titer in the this compound-treated cells is compared to the vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).
Caption: Workflow for a virus yield reduction assay.
Cell-Free RNA Polymerase Activity Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.
-
Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.
-
Compound Addition: Varying concentrations of this compound or its metabolite VR17-04 are added to the reaction mixtures.
-
Incubation: The reactions are incubated at an optimal temperature to allow for RNA synthesis.
-
Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis.
-
Quantification and Data Analysis: The intensity of the bands corresponding to the RNA products is quantified. The percentage of inhibition at each compound concentration is used to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).
Caption: Workflow for a cell-free RNA polymerase activity assay.
Clinical Efficacy
Clinical trials have been conducted to evaluate the efficacy and safety of this compound iodide in patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10][11] In a study involving patients with influenza and other respiratory viral infections, this compound treatment was associated with reduced virus shedding and a faster recovery compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in the this compound group tested negative for viral antigens, compared to 25.0% in the placebo group.[12][13] By day 14, 93.3% of patients treated with this compound had fully recovered, versus 32.5% in the placebo group.[7]
An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary oxygen showed that the mean recovery time was 11.1 days in the this compound group, compared to 13.9 days for the placebo group.[9]
Conclusion
This compound iodide is an antiviral agent with a demonstrated broad-spectrum activity against influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and clinical studies support its potential as a therapeutic option for the management of respiratory viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical utility.
References
- 1. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound iodide used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 9. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ichgcp.net [ichgcp.net]
- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
initial in-vitro studies on Enisamium's efficacy
An In-depth Technical Guide to the Initial In-Vitro Efficacy of Enisamium
Introduction
This compound, an isonicotinic acid derivative marketed as Amizon®, is an antiviral agent approved in 11 countries for the treatment of influenza and other respiratory viral infections.[1][2][3] Initial in-vitro research has focused on elucidating its mechanism of action and antiviral spectrum. This document provides a detailed overview of the foundational pre-clinical studies, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals. The primary mechanism of action identified is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses such as influenza and coronaviruses.[4]
Mechanism of Action: Inhibition of Viral RNA Polymerase
In-vitro studies have demonstrated that this compound itself is a weak inhibitor of viral RNA polymerase.[5] However, subsequent research revealed that this compound is metabolized in humans and human lung cells into a hydroxylated metabolite, VR17-04.[6][7] This metabolite is a significantly more potent inhibitor of the viral RNA polymerase than the parent compound.[7]
The proposed mechanism involves the direct inhibition of the polymerase's elongation activity.[1] For SARS-CoV-2, molecular dynamics simulations suggest that the active metabolite, VR17-04, binds to the polymerase's active site, preventing the incorporation of GTP and UTP into the nascent RNA chain.[6][8] This action effectively terminates viral genome replication and transcription.
Quantitative Antiviral Data Summary
The antiviral activity of this compound and its metabolite has been quantified against several viruses in various cell lines. The data is summarized below.
Table 1: Anti-Influenza Virus Activity of this compound
| Cell Line | Virus Strain(s) | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| dNHBE | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | EC₉₀ | 157 - 439 | >20 to >64 | [2] |
| A549 | Influenza A/WSN/1933 (H1N1) | IC₅₀ | 322 | - | [7] |
dNHBE: differentiated Normal Human Bronchial Epithelial cells; A549: Human lung carcinoma cells; EC₉₀: 90% effective concentration; IC₅₀: 50% inhibitory concentration; SI = CC₅₀/EC₉₀.
Table 2: In-Vitro RNA Polymerase Inhibition
| Polymerase Source | Compound | Parameter | Value (mM) | Reference |
| Influenza A Virus | This compound (FAV00A) | IC₅₀ | 46.3 | [1][5] |
| Influenza A Virus | VR17-04 (Metabolite) | IC₅₀ | 0.84 | [1] |
| Influenza A Virus | T-705 triphosphate (Control) | IC₅₀ | 0.011 | [1][5] |
| SARS-CoV-2 | This compound (FAV00A) | IC₅₀ | 40.7 | [1] |
| SARS-CoV-2 | VR17-04 (Metabolite) | IC₅₀ | 2 - 3 | [1] |
| SARS-CoV-2 | Remdesivir triphosphate (Control) | - | Similar efficacy to VR17-04 | [1] |
IC₅₀: 50% inhibitory concentration. Note the significantly lower IC₅₀ values for the metabolite VR17-04 compared to the parent this compound compound, indicating greater potency.
Detailed Experimental Protocols
Virus Yield Reduction Assay
This assay is used to determine the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles in cell culture.
Protocol:
-
Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured to form a polarized monolayer, mimicking the human respiratory tract.[2][3]
-
Infection: Cells are infected with influenza virus (e.g., seasonal H1N1, pandemic H1N1, H3N2, H5N1, H7N9, or Influenza B) at a specific Multiplicity of Infection (MOI).[2][3]
-
Treatment: Immediately following infection, the culture medium is replaced with a medium containing various concentrations of this compound.
-
Incubation: The infected and treated cells are incubated for a period, typically 24 to 48 hours, to allow for viral replication.[2]
-
Quantification: After incubation, the supernatant is collected, and the viral titer is determined by a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[2]
-
Analysis: The reduction in viral titer in treated samples is compared to untreated controls to calculate EC₅₀ or EC₉₀ values.
Time-of-Addition Experiment
This experiment helps identify the stage of the viral life cycle targeted by the antiviral agent.
Protocol:
-
Cell Culture and Infection: dNHBE cells are infected with influenza A(H1N1) virus.[2]
-
Timed Treatment: this compound (at a fixed concentration) is added at different time points relative to infection:
-
Incubation and Quantification: After a total incubation period (e.g., 24 hours), the viral titers in the supernatant are quantified.
-
Analysis: Pronounced inhibition when the drug is added up to 4 hours post-infection suggests it affects an early stage of the virus life cycle, such as viral entry or viral RNA synthesis.[2][3]
Cell-Free RNA Polymerase Activity Assay
This assay directly measures the effect of a compound on the enzymatic activity of the purified viral RNA polymerase, independent of host cell factors.
Protocol:
-
Polymerase Purification:
-
Reaction Setup: The purified polymerase complex is incubated with a reaction mixture containing:
-
A viral-like RNA template (e.g., a 14-nt vRNA template for influenza or a 40-nt RNA template for SARS-CoV-2).[1]
-
An RNA primer (e.g., a radiolabeled 20-nt primer for SARS-CoV-2).[1]
-
Ribonucleoside triphosphates (rNTPs), including at least one radiolabeled rNTP.
-
Serial dilutions of the test compound (this compound, VR17-04) or a known inhibitor (T-705 triphosphate, Remdesivir triphosphate).[1]
-
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow RNA synthesis.
-
Analysis: The newly synthesized, radiolabeled RNA products are separated by gel electrophoresis and quantified by phosphorimaging.
-
Calculation: The reduction in RNA synthesis in the presence of the compound is used to calculate the IC₅₀ value.
Conclusion
Initial in-vitro studies provide compelling evidence that this compound, primarily through its active metabolite VR17-04, functions as a direct-acting antiviral agent. It effectively inhibits the RNA polymerase of both influenza viruses and SARS-CoV-2. The compound demonstrates antiviral activity in clinically relevant cell models, such as dNHBE cells, at concentrations significantly lower than those causing cytotoxicity.[2][3] These foundational studies have been crucial in validating the clinical use of this compound and supporting further investigation into its potential as a broad-spectrum antiviral therapeutic.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enisamium Iodide: A Technical Guide to its Role as a Viral RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral agent marketed as Amizon®, has demonstrated clinical efficacy against influenza and other acute respiratory viral infections.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its antiviral activity, with a specific focus on its role as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the inhibitory pathways and experimental workflows.
Core Mechanism of Action: The Role of the Active Metabolite VR17-04
The antiviral properties of this compound iodide are primarily attributed to its active metabolite, VR17-04.[1][3] Following administration, this compound iodide is hydroxylated in humans to form VR17-04, a compound that exhibits significantly greater potency in inhibiting viral RNA polymerase activity compared to the parent molecule.[1][4] This metabolite directly targets the viral RNA polymerase, the core enzyme responsible for the replication and transcription of the viral RNA genome.[5][6]
Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor, likely preventing the incorporation of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) into the nascent RNA strand.[7][8] This action effectively terminates viral RNA synthesis, thereby halting viral replication.[4][5]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data: In Vitro Inhibition of Viral RNA Polymerases
The inhibitory effects of this compound iodide and its active metabolite, VR17-04, have been quantified against the RNA polymerases of influenza A virus (IAV) and SARS-CoV-2. The following tables summarize the 50% inhibitory concentrations (IC50) from key in vitro studies.
| Compound | Virus | Assay System | IC50 (mM) | Reference(s) |
| This compound Iodide | Influenza A Virus | Purified FluPol in vitro assay | 46.3 | [6] |
| VR17-04 | Influenza A Virus | Purified FluPol in vitro assay | 0.84 | [6] |
| This compound Iodide | SARS-CoV-2 | nsp12/7/8 complex in vitro assay | 40.7 | [5] |
| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex in vitro assay | 2-3 (estimated) | [5] |
| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex in vitro assay (reduced NTPs) | 0.029 | [7] |
Table 1: In vitro inhibition of viral RNA polymerase activity.
| Compound | Virus | Cell Line | IC50 (µM) | Reference(s) |
| This compound Iodide | Influenza A/WSN/1933 (H1N1) | A549 | 322 | [4] |
| This compound Chloride | SARS-CoV-2 | Caco-2 | 1200 | [7] |
| This compound Iodide | SARS-CoV-2 | NHBE | ~667 (250 µg/ml) | [7] |
| This compound Chloride | HCoV-NL63 | NHBE | ~160 (60 µg/ml) | [8] |
Table 2: Antiviral activity in cell-based assays.
Experimental Protocols
In Vitro Influenza A Virus (IAV) RNA Polymerase Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of compounds on the activity of purified IAV RNA polymerase.[9]
a. Purification of IAV RNA Polymerase:
-
Transfect HEK 293T cells with plasmids expressing the subunits of the A/WSN/33 (H1N1) influenza virus RNA polymerase (PB1, TAP-tagged PB2, and PA).
-
After 48-72 hours, lyse the cells and purify the heterotrimeric polymerase complex using IgG Sepharose chromatography.
b. In Vitro Transcription Reaction:
-
Prepare a reaction mixture containing the purified IAV RNA polymerase.
-
Add the following components to the reaction:
-
CTP and UTP (0.5 mM each)
-
ATP (0.05 mM)
-
GTP (0.01 mM)
-
ApG dinucleotide primer (0.5 mM)
-
[α-³²P]GTP (radiolabel)
-
5' and 3' vRNA promoter strands (0.5 µM)
-
Varying concentrations of this compound iodide, VR17-04, or a control inhibitor (e.g., T-705 triphosphate).
-
-
Incubate the reaction at 30°C for 15 minutes.
c. Analysis:
-
Stop the reaction and analyze the RNA products by 20% denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products by autoradiography.
-
Quantify the band intensities to determine the level of RNA synthesis inhibition at each compound concentration and calculate the IC50 value.
Cell-Based SARS-CoV-2 Antiviral Assay
This protocol outlines a cell-based assay to evaluate the efficacy of this compound iodide in inhibiting SARS-CoV-2 replication in a relevant cell line.[7][8]
a. Cell Culture and Treatment:
-
Culture Caco-2 cells to confluence in appropriate cell culture plates.
-
Pre-incubate the cells with varying concentrations of this compound iodide or this compound chloride for 6 hours.
b. Viral Infection:
-
Infect the treated cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
After a 1-hour incubation to allow for viral entry, remove the inoculum.
-
Re-apply the medium containing the respective concentrations of the test compound.
c. Post-Infection Analysis (48 hours):
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for viral nucleoprotein expression using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Quantify the number of infected cells using an imaging plate cytometer.
-
-
RT-qPCR:
-
Extract total RNA from the cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the number of viral genome copies.
-
-
Cytopathic Effect (CPE) Assessment:
-
Visually inspect the cell monolayers for virus-induced CPE and score the extent of cell death.
-
d. Data Analysis:
-
Determine the reduction in viral nucleoprotein expression, viral genome copies, and CPE at each compound concentration.
-
Calculate the IC50 value, representing the concentration at which a 50% reduction in viral replication is observed.
Conclusion
This compound iodide functions as a pro-drug, with its antiviral activity primarily mediated by its hydroxylated metabolite, VR17-04. This active compound is a potent inhibitor of both influenza and SARS-CoV-2 RNA-dependent RNA polymerases. The mechanism of action involves the direct inhibition of the viral polymerase, leading to the cessation of viral RNA synthesis. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical overview for researchers and professionals in the field of antiviral drug development. Further research into the precise binding interactions of VR17-04 within the polymerase active site could facilitate the design of next-generation broad-spectrum antiviral agents.
References
- 1. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
toxicological profile of Enisamium in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium (trade name Amizon®) is an antiviral agent that has demonstrated efficacy against influenza viruses and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication.[1][2][3] The active metabolite of this compound, VR17-04, is understood to be responsible for this inhibitory activity.[1][5] This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, focusing on studies essential for safety assessment in drug development. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this compound.
General Toxicology
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in longer-term studies.
Experimental Protocol:
A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, often rodents (e.g., rats or mice), via at least two different routes of administration (e.g., oral and intravenous). The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all animals.
-
Species: Rat, Mouse
-
Administration Route: Oral, Intravenous
-
Dose Levels: A range of doses, including a control group, to determine the dose-response relationship.
-
Observation Period: 14 days
-
Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.
This compound Data:
Specific quantitative data from acute toxicity studies on this compound, such as LD50 values, are not available in the public domain based on the conducted search.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged administration. These studies help to identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of clinical trials.
Experimental Protocol:
These studies are conducted in at least two species, one rodent and one non-rodent, and the duration can range from sub-acute (14 days) to chronic (6-12 months), depending on the intended clinical use of the drug.
-
Species: Rat (rodent), Beagle dog (non-rodent)
-
Duration: 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic)
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity but not mortality.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathology of a comprehensive list of tissues.
-
Key Endpoint: The NOAEL is the highest dose at which no adverse effects are observed.
This compound Data:
Detailed quantitative results from repeated-dose toxicity studies for this compound, including specific NOAELs, are not publicly available.
Genotoxicity
Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A consistent finding across multiple sources is that this compound has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of genotoxic potential.[5]
Summary of Genotoxicity Findings for this compound
| Test System | Assay Type | Metabolic Activation | Result |
| Salmonella typhimurium | Bacterial Reverse Mutation (Ames Test) | With and Without | Negative |
| Human Peripheral Blood Lymphocytes | In Vitro Chromosome Aberration | With and Without | Negative |
| Wistar Rats | In Vivo Micronucleus Test | N/A | Negative |
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.
Experimental Protocol:
-
Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls. The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
This compound Results:
Toxicology studies found no genotoxic effects of this compound in an Ames test.[5]
In Vitro Mammalian Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Experimental Protocol:
-
Cell System: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.
-
Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.
-
Harvest and Analysis: Following treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained. Metaphase spreads are then examined microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).
-
Endpoint: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.
This compound Results:
This compound showed no clastogenic activity in human peripheral lymphocytes, with or without metabolic activation, and had no effect on the incidence of chromosome aberrations at any concentration tested.[5]
In Vivo Mammalian Erythrocyte Micronucleus Test
This test assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in newly formed erythrocytes.
Experimental Protocol:
-
Species: Typically conducted in mice or rats.
-
Administration: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined to assess bone marrow toxicity. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is scored.
-
Endpoint: A statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result.
This compound Results:
In Wistar rats, this compound did not show any clinical signs of toxicity or cytotoxicity in the bone marrow and did not increase the frequency of micronuclei at any dose tested.[5]
Carcinogenicity
Carcinogenicity studies are long-term bioassays, typically two years in rodents, designed to assess the carcinogenic potential of a drug.
Experimental Protocol:
-
Species: Usually conducted in two rodent species, such as rats and mice.
-
Duration: 18-24 months for mice and 24 months for rats.
-
Dose Levels: Three dose levels and a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.
-
Endpoints: Survival, clinical signs, body weight, food consumption, and at the end of the study, a full histopathological examination of all tissues to identify any neoplastic lesions.
This compound Data:
Information from long-term carcinogenicity bioassays for this compound is not available in the public domain. However, the negative results in the comprehensive battery of genotoxicity tests suggest a low likelihood of genotoxic carcinogenicity.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a drug on all aspects of reproduction, from fertility to postnatal development.
Experimental Protocol:
A standard assessment includes three segments:
-
Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function.
-
Embryo-Fetal Development (Teratogenicity): Assesses adverse effects on the developing fetus during organogenesis.
-
Pre- and Postnatal Development: Examines effects on the offspring from late gestation through lactation and maturation.
This compound Data:
Specific data from reproductive and developmental toxicity studies for this compound are not publicly available.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol:
The "core battery" of safety pharmacology studies includes an assessment of the effects on:
-
Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.
-
Cardiovascular System: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., dog or non-human primate). In vitro hERG assays are also standard to assess the potential for QT interval prolongation.
-
Respiratory System: Evaluates effects on respiratory rate and tidal volume in conscious or anesthetized animals.
This compound Data:
Specific results from safety pharmacology studies on this compound are not available in the public domain.
Conclusion
Based on the available preclinical data, this compound does not demonstrate genotoxic potential in a standard battery of in vitro and in vivo assays.[5] However, a comprehensive preclinical toxicological profile is not complete as quantitative data for acute and repeated-dose toxicity, as well as dedicated studies on carcinogenicity, reproductive and developmental toxicity, and safety pharmacology, are not publicly available. The absence of genotoxicity is a significant positive finding in the safety assessment of any drug candidate. For a complete risk assessment, the findings from the missing preclinical studies would be required. This guide serves as a summary of the currently accessible information and highlights the areas where further data is needed for a full characterization of the preclinical safety profile of this compound.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial [mdpi.com]
understanding the pharmacokinetics of Enisamium iodide
An In-Depth Technical Guide to the Pharmacokinetics of Enisamium Iodide
Introduction
This compound iodide is an antiviral agent that has demonstrated activity against a range of respiratory viruses, including influenza A and B viruses and coronaviruses. Its mechanism of action is attributed to the inhibition of viral RNA polymerase, an essential enzyme for viral replication. A thorough understanding of the pharmacokinetic profile of this compound iodide is critical for its optimal clinical use, guiding dosage regimens and ensuring efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound iodide, intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound iodide have been characterized in non-clinical and clinical studies. The compound is a derivative of isonicotinic acid and is administered orally.
Absorption
This compound iodide is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) being reached between 1.6 and 2.4 hours after a single dose. According to the Biopharmaceutics Classification System (BCS), this compound iodide is classified as a Class III drug, characterized by high solubility and low permeability.
The presence of food has a notable impact on the absorption of this compound iodide. When administered after a meal, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be reduced by 46.8% and 26.6%, respectively. Concurrently, the time to reach Cmax (tmax) was delayed from 0.75 hours in a fasted state to 2.75 hours in a fed state.
Distribution
The distribution of this compound iodide in the body is characterized by low binding to human serum proteins. Preclinical studies in rats have indicated that the compound may be highly enriched in the trachea, which could be advantageous for its therapeutic effect in respiratory viral infections.
Metabolism
This compound iodide undergoes partial metabolism in humans, primarily through hydroxylation and to a lesser extent, glucuronidation (less than 5%). A key finding is the identification of a hydroxylated metabolite, designated VR17-04. This metabolite has been shown to be a more potent inhibitor of influenza virus RNA polymerase than the parent compound, suggesting that this compound iodide may function as a prodrug.
In vitro studies have suggested that the cytochrome P450 enzyme CYP2D6 plays an insignificant role in the metabolism of this compound iodide, and other studied CYP450 enzymes do not appear to have a significant effect on its metabolic transformation.
Excretion
The primary route of elimination for this compound iodide is renal, with the majority of the drug being excreted unchanged in the urine. In preclinical studies with radiolabeled this compound iodide in dogs, approximately 32-35% of the administered dose was excreted in the feces.
The median half-life of a single dose of this compound iodide ranges from 2.69 to 3.35 hours. Following repeated administration over ten days, the half-life increases to a range of 6.00 to 7.34 hours.
Pharmacokinetics in Special Populations
To date, formal pharmacokinetic studies of this compound iodide have not been conducted in elderly patients or in individuals with hepatic or renal impairment.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for this compound iodide in humans.
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.6 - 2.4 hours | Single Dose | |
| 0.75 hours | Fasting | ||
| 2.75 hours | Fed | ||
| Effect of Food on Cmax | 46.8% decrease | With Food | |
| Effect of Food on AUC | 26.6% decrease | With Food | |
| Half-life (t½) | 2.69 - 3.35 hours | Single Dose | |
| 6.00 - 7.34 hours | Repeated Doses | ||
| Protein Binding | Low | In humans | |
| Apparent Permeability Coefficient (Papp) | 0.2 x 10⁻⁶ to 0.3 x 10⁻⁶ cm/s | Caco-2 cells |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic evaluation of this compound iodide.
Caco-2 Permeability Assay
The permeability of this compound iodide was assessed using the Caco-2 cell model, which is a well-established in vitro method for predicting human intestinal absorption.
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Study: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The transport experiment is initiated by adding this compound iodide solution to the apical (A) side of the monolayer and collecting samples from the basolateral (B) side at specified time intervals to determine the A-to-B permeability. The reverse transport (B-to-A) can also be assessed to investigate the potential for active efflux.
-
Quantification: The concentration of this compound iodide in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard analytical technique for the quantification of drugs and their metabolites in biological matrices.
-
Sample Preparation: Plasma or urine samples containing this compound iodide are subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation of this compound iodide from endogenous components is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: The concentration of this compound iodide is quantified using a suitable detector, such as a UV detector set at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity (LC-MS/MS).
-
Method Validation: The HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity.
Metabolite Identification using Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of drug metabolites.
-
Sample Analysis: Plasma samples from subjects administered this compound iodide are analyzed using a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Metabolite Screening: The mass spectrometer is operated in a full-scan mode to detect potential metabolites by identifying mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).
-
Structural Confirmation: The chemical structure of potential metabolites, such as VR17-04, is confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to elucidate its structure.
Visualizations
Metabolic Pathway of this compound Iodide
The following diagram illustrates the primary metabolic transformation of this compound iodide in humans.
Caption: Metabolic conversion of this compound iodide to its active and minor metabolites.
Pharmacokinetic Study Workflow
This diagram outlines the typical workflow of a clinical pharmacokinetic study for an orally administered drug like this compound iodide.
Caption: Generalized workflow for a human pharmacokinetic study.
Conclusion
This compound iodide is a BCS Class III antiviral drug that is rapidly absorbed and primarily eliminated unchanged in the urine. It undergoes partial metabolism to an active hydroxylated metabolite, VR17-04, which is a more potent inhibitor of viral RNA polymerase. The presence of food decreases the rate and extent of its absorption. The low degree of plasma protein binding suggests good tissue distribution. Further studies are warranted to characterize the pharmacokinetics of this compound iodide in special populations to ensure its safe and effective use in a broader patient demographic. The information presented in this guide provides a solid foundation for further research and development of this promising antiviral agent.
Enisamium Iodide: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enisamium iodide (marketed as Amizon®) is an orally available isonicotinic acid derivative licensed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI).[1][2][3] Initially, its precise mechanism of action was not fully understood, but recent research has illuminated its function as a direct-acting antiviral agent with a broad spectrum of activity.[2][4][5] This document provides a comprehensive technical overview of this compound, consolidating in vitro data, clinical findings, and detailed experimental methodologies. Evidence indicates that this compound is a prodrug, converted in vivo to a hydroxylated metabolite, VR17-04, which potently inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and SARS-CoV-2.[4][6][7] Clinical studies have demonstrated its efficacy in reducing viral shedding and accelerating patient recovery, positioning this compound as a significant candidate for broad-spectrum antiviral therapy.[2][7]
Mechanism of Action: Inhibition of Viral RNA Polymerase
The primary antiviral activity of this compound is attributed to its ability to interfere with the viral life cycle by inhibiting the viral RNA polymerase, a critical enzyme for the replication of RNA virus genomes.[3][5]
2.1 Prodrug Metabolism and the Active Metabolite VR17-04 Studies involving mass spectroscopy analysis of sera from patients treated with this compound revealed the presence of a hydroxylated metabolite, designated VR17-04.[2][4] Subsequent in vitro assays demonstrated that this metabolite is a significantly more potent inhibitor of viral RNA synthesis than the parent compound, this compound.[4][7] This establishes this compound as a prodrug that is metabolized in humans to the active antiviral agent, VR17-04.[7][8]
2.2 Direct Inhibition of RNA-Dependent RNA Polymerase (RdRp) Cell-free RNA polymerase activity experiments have confirmed that VR17-04 directly inhibits the RdRp of both influenza virus and SARS-CoV-2.[4][6] The proposed mechanism suggests that VR17-04 binds within the active site of the polymerase.[5] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may reversibly bind to exposed cytosine or adenine (B156593) bases in the RNA template, thereby preventing the incorporation of GTP and UTP into the nascent RNA strand and halting elongation.[9] This direct targeting of a conserved enzymatic activity is the basis for this compound's broad-spectrum potential against multiple RNA viruses.[6]
In Vitro Antiviral Spectrum and Potency
This compound has demonstrated antiviral activity against a wide range of respiratory viruses in cell culture models. Its efficacy is particularly noted in differentiated normal human bronchial epithelial (dNHBE) cells, a biologically relevant model for respiratory infections.[10] The permeability of this compound was found to be significantly higher in dNHBE cells (1.9%) compared to Madin-Darby canine kidney (MDCK) cells (<0.08%), which may explain the lack of activity in the latter.[10]
| Virus | Strain(s) | Cell Line | Efficacy Metric | Value (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A | A/Brisbane/59/2007 (H1N1) | dNHBE | EC90 | 157-200 | >10,000 | >50-64 |
| A/Tennessee/1-560/2009 (pdmH1N1) | dNHBE | EC90 | 250-439 | >10,000 | >23-40 | |
| A/Perth/16/2009 (H3N2) | dNHBE | EC90 | 252-320 | >10,000 | >31-40 | |
| A/Vietnam/1203/2004 (H5N1) | dNHBE | EC90 | 196 | >10,000 | >51 | |
| A/Anhui/1/2013 (H7N9) | dNHBE | EC90 | 243 | >10,000 | >41 | |
| Influenza B | B/Florida/4/2006 | dNHBE | EC90 | 165-177 | >10,000 | >56-61 |
| SARS-CoV-2 | Not specified | Caco-2 | IC50 | 1200 | Not specified | Not specified |
| Not specified | NHBE | IC50 | ~570 (250 µg/ml) | Not cytotoxic | Not specified | |
| Alpha-HCoV | HCoV NL63 | NHBE | IC50 | ~137 (60 µg/ml) | Not cytotoxic | Not specified |
| Table 1: Summary of In Vitro Antiviral Activity of this compound. Data compiled from multiple studies.[9][10][11][12] EC90 represents the concentration required for a 90% reduction in virus yield.[10] CC50 is the 50% cytotoxic concentration. |
Clinical Efficacy and Safety Profile
Clinical trials have evaluated the efficacy of this compound in treating patients with influenza, ARVI, and COVID-19. The results support the in vitro findings, showing tangible clinical benefits.
4.1 Influenza and Acute Respiratory Viral Infections (ARVI) A randomized, single-blind, placebo-controlled clinical study (NCT04682444) investigated the efficacy of this compound in adults with ARVI, including influenza.[1][7] Patients received this compound iodide (500 mg, three times daily) for 7 days.[1] The study found that this compound treatment led to significantly better outcomes compared to placebo.[2][7]
| Endpoint | This compound Group | Placebo Group | P-value |
| Viral Antigen Negative at Day 3 | 71.2% | 25.0% | < 0.0001 |
| Viral Antigen Negative at Day 7 | 100% | 82.5% | 0.0013 |
| Patient Recovery at Day 14 | 93.9% | 32.5% | < 0.0001 |
| Symptom Score Reduction | From 9.6 to 4.6 | From 9.7 to 5.6 | < 0.0001 |
| Table 2: Key Efficacy Endpoints from the Phase 3 Trial in Influenza/ARVI Patients.[2][7] The patient cohort included infections with Influenza A/B, adenovirus, parainfluenza virus, and RSV.[1][2] |
4.2 COVID-19 this compound was identified by the WHO as a candidate therapeutic against SARS-CoV-2.[6][8] A randomized, placebo-controlled, double-blind Phase 3 trial evaluated its efficacy in hospitalized patients with moderate COVID-19.[8][13] An interim analysis revealed a significant benefit for patients requiring supplementary oxygen (Severity Rating scale SR=4).[12][14] For patients treated within 10 days of symptom onset, the median time to improvement was 10 days for the this compound group versus 12 days for the placebo group (p=0.002).[8][13] This benefit was more pronounced when treatment was initiated within 4 days of symptom onset (8 days vs. 13 days, p=0.005).[8][13]
Key Experimental Protocols
The following sections detail the methodologies for critical assays used to characterize the antiviral properties of this compound.
5.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells This assay quantifies the ability of a compound to inhibit the production of infectious viral particles in a highly relevant primary cell model.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on inserts to form a polarized epithelium with an air-liquid interface, mimicking the human airway.
-
Compound Preparation: this compound iodide is dissolved in an appropriate solvent and diluted to final concentrations (e.g., 100, 500, 1000 µM) in the culture medium.
-
Treatment and Infection:
-
The basolateral medium is replaced with medium containing the desired concentration of this compound or a vehicle control.
-
Cells are incubated for a set period (e.g., 24 hours pre-exposure).[10]
-
The apical surface is inoculated with a specific strain of influenza virus at a defined multiplicity of infection (MOI).
-
The compound remains in the basolateral medium for the duration of the experiment (e.g., 24 or 48 hours).[10]
-
-
Virus Titration:
-
At specified time points post-infection (e.g., 24 and 48 hours), the apical surface is washed to collect progeny virions.
-
The collected viral suspension is serially diluted and used to infect a susceptible cell line, typically MDCK cells, in a 96-well plate format.
-
-
Quantification:
-
After several days of incubation, the MDCK cells are assessed for viral cytopathic effect (CPE) or by immunostaining for a viral antigen.
-
The 50% Tissue Culture Infectious Dose (TCID50)/ml is calculated using the Reed-Muench method.
-
The log10 reduction in viral titer is determined by comparing the titers from this compound-treated cells to vehicle-treated cells. The EC90 is the concentration that causes a 1 log10 (90%) reduction in virus yield.[10]
-
5.2 Protocol: Influenza Minigenome Assay This cell-based assay assesses the activity of the viral RNA polymerase complex in a controlled setting, independent of viral entry or egress.
-
Cell Line: Human embryonic kidney (HEK) 293T cells are commonly used due to their high transfection efficiency.
-
Plasmids: Cells are co-transfected with a set of plasmids:
-
Treatment: Following transfection, the cell culture medium is replaced with medium containing various concentrations of this compound or a control compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for the expression of viral proteins, assembly of the polymerase complex, and transcription/replication of the minigenome reporter.
-
Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter signal in the presence of the compound, relative to the vehicle control, indicates inhibition of the viral RNA polymerase activity. IC50 values are calculated from the dose-response curve.
Conclusion and Future Directions
The collective evidence strongly supports the classification of this compound iodide as a broad-spectrum antiviral agent. Its mechanism as a prodrug for the potent viral RNA polymerase inhibitor, VR17-04, provides a clear rationale for its activity against a range of RNA viruses, including clinically significant pathogens like influenza viruses and coronaviruses.[4][6][8] In vitro studies have established its potency and selectivity, while randomized clinical trials have confirmed its ability to reduce viral load and improve clinical outcomes in patients.[2][7][10]
As an orally available therapeutic with a demonstrated safety profile, this compound represents a valuable tool in the armamentarium against respiratory viral infections.[3][8] Future research should focus on further delineating its spectrum of activity against other RNA viruses, exploring its potential in combination therapies, and investigating its utility as a prophylactic agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound iodide used for? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publication: RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial [sciprofiles.com]
- 14. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
The Evolution of Isonicotinic Acid Derivatives as Antiviral Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape of antiviral drug discovery has been shaped by the pursuit of compounds that can selectively inhibit viral replication without causing undue toxicity to the host. Within this vast field, derivatives of isonicotinic acid, a pyridine (B92270) carboxylic acid, have a nuanced history. While isoniazid, an isonicotinic acid hydrazide, is a cornerstone of antituberculosis therapy, the journey of this chemical scaffold in the realm of virology has been more sporadic. This technical guide provides an in-depth exploration of the historical development, mechanistic insights, and key experimental findings related to isonicotinic acid derivatives as antiviral agents, with a particular focus on the most clinically advanced example, enisamium iodide.
Historical Perspectives: From Thiosemicarbazones to Modern Antivirals
The story of isonicotinic acid derivatives in antiviral research is historically intertwined with that of thiosemicarbazones. In the mid-20th century, these compounds were among the first to be identified with true antiviral properties.
The Dawn of Antiviral Chemotherapy: Thiosemicarbazones
Initial investigations into thiosemicarbazones were for their antitubercular effects. However, in the 1950s, researchers demonstrated their activity against poxviruses. Methisazone (N-methylisatin-β-thiosemicarbazone), a notable example, showed prophylactic efficacy against smallpox in the 1960s. The mechanism of action for these early compounds was not fully elucidated at the time but was thought to involve the inhibition of viral mRNA and protein synthesis. While not direct derivatives of isonicotinic acid, the hydrazone linkage in thiosemicarbazones is a shared structural feature with many isonicotinic acid hydrazide derivatives, suggesting a potential for related biological activities.
Isonicotinic Acid Hydrazides: A Divergence of Focus
Despite the early promise of related hydrazone structures, the primary therapeutic application of isonicotinic acid hydrazide itself (isoniazid) became firmly established in the treatment of tuberculosis. For many years, the exploration of isonicotinic acid derivatives for antiviral purposes was limited. Numerous studies synthesizing and screening libraries of these compounds for broad-spectrum antimicrobial activity often reported little to no significant antiviral effects at non-toxic concentrations. However, a few key discoveries have renewed interest in this chemical class for virology applications.
This compound Iodide: A Clinically Validated Isonicotinic Acid Derivative Antiviral
The most prominent example of a clinically successful isonicotinic acid derivative antiviral is this compound iodide (marketed as Amizon®). This compound has been approved in several countries for the treatment of influenza and other respiratory viral infections.
Mechanism of Action: A Prodrug Approach to RNA Polymerase Inhibition
This compound iodide is a prodrug that undergoes metabolic activation to form its active metabolite, VR17-04.[1] This hydroxylated form is a more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[1] The primary mechanism of antiviral activity is the direct inhibition of the viral RdRp, an essential enzyme for the replication and transcription of the genomes of many RNA viruses.[2]
The proposed mechanism involves the active metabolite, VR17-04, competing with nucleotide triphosphates (NTPs) for binding to the active site of the RdRp.[3] This competition hinders the elongation of the nascent viral RNA chain, thereby terminating viral genome replication and transcription.[3] This mechanism of action has been demonstrated for both influenza virus and SARS-CoV-2.[2][4]
Caption: Mechanism of action of this compound iodide.
Quantitative Antiviral Activity
The antiviral efficacy of this compound iodide and its active metabolite, VR17-04, has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) values demonstrate the higher potency of the metabolite.
| Compound | Virus | Assay | IC50 | Reference |
| This compound Iodide | Influenza A Virus | In vitro RdRp activity | 46.3 mM | [5] |
| VR17-04 | Influenza A Virus | In vitro RdRp activity | 0.84 mM | [2] |
| This compound Iodide | SARS-CoV-2 | In vitro RdRp activity | 26.3 mM | [3] |
| VR17-04 | SARS-CoV-2 | In vitro RdRp activity | 0.98 mM | [3] |
| This compound Chloride | SARS-CoV-2 | Caco-2 cell infection | 1.2 mM | [6] |
| This compound Iodide | HCoV-NL63 | NHBE cell infection | ~60 µg/mL | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antiviral properties of isonicotinic acid derivatives like this compound iodide.
In Vitro RNA Polymerase Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified viral RNA-dependent RNA polymerase.
-
Objective: To determine the IC50 of a compound against viral RdRp.
-
Methodology:
-
Expression and Purification of RdRp: The subunits of the viral RdRp (e.g., PB1, PB2, and PA for influenza virus) are expressed in a suitable system (e.g., HEK 293T cells) and purified.[2]
-
Reaction Mixture: The purified RdRp is incubated with a reaction mixture containing a viral RNA template, nucleotide triphosphates (including a radiolabeled NTP like [α-³²P]GTP), and the test compound at various concentrations.[7]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.[7]
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[8]
-
Quantification: The amount of synthesized RNA is quantified using autoradiography or phosphorimaging, and the IC50 value is calculated from the dose-response curve.[8]
-
Caption: Workflow for in vitro RNA polymerase assay.
Influenza Minigenome Assay
This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular environment.
-
Objective: To evaluate the effect of a compound on viral RNA synthesis within host cells.
-
Methodology:
-
Cell Culture: HEK 293T cells are cultured in appropriate media.[8]
-
Transfection: Cells are co-transfected with plasmids expressing the viral RdRp subunits (PB1, PB2, PA), nucleoprotein (NP), and a reporter gene (e.g., luciferase) flanked by viral non-coding regions (the "minigenome").[8]
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations.[9]
-
Incubation: Cells are incubated for a period (e.g., 36 hours) to allow for the expression of viral proteins and replication of the minigenome.[9]
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of viral RNA synthesis.[10]
-
Antiviral Testing in Differentiated Normal Human Bronchial Epithelial (NHBE) Cells
This model provides a more physiologically relevant system for studying respiratory virus infections.
-
Objective: To determine the efficacy of a compound against a respiratory virus in a primary human cell model.
-
Methodology:
-
Cell Culture: NHBE cells are cultured at an air-liquid interface to allow for differentiation into a pseudostratified epithelium.
-
Compound Treatment: The differentiated cells are treated with the test compound, typically added to the basolateral medium.[3]
-
Viral Inoculation: The apical side of the cells is inoculated with the virus (e.g., influenza virus).[11]
-
Incubation: The infected cells are incubated for a specified period (e.g., 24-48 hours).[3]
-
Virus Titer Determination: Supernatants from the apical side are collected, and the amount of infectious virus is quantified by a 50% tissue culture infectious dose (TCID50) assay or plaque assay on a susceptible cell line (e.g., MDCK cells).[3]
-
Other Isonicotinic Acid Derivatives with Antiviral Potential
While this compound iodide is the most developed example, other isonicotinic acid derivatives have shown hints of antiviral activity, though these are less well-characterized.
-
Anti-Reovirus Activity: One study reported a synthesized isonicotinic acid hydrazide derivative, referred to as "compound 8," which exhibited selective activity against reovirus-1. However, further details on the structure and mechanism of this compound are not widely available.
-
Schiff Bases: Schiff bases derived from isonicotinic acid hydrazide have been synthesized and evaluated for a range of antimicrobial activities. Some reports suggest potential antiviral properties, but comprehensive studies against a broad panel of viruses are often lacking. For instance, some isatin (B1672199) bis-Schiff bases have been screened for activity against a panel of DNA and RNA viruses.[12]
Future Directions and Conclusion
The development of isonicotinic acid derivatives as antiviral agents has been a journey with a long history but a relatively recent clinical success story in the form of this compound iodide. The mechanism of RNA polymerase inhibition by the active metabolite of this compound provides a solid foundation for the further exploration of this chemical scaffold.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the isonicotinic acid core to improve potency against viral polymerases and broaden the spectrum of activity.
-
Targeting Other Viral Enzymes: Exploring whether derivatives can be designed to inhibit other viral enzymes, such as proteases or helicases.
-
Addressing Drug Resistance: Investigating the potential for viral resistance to this class of compounds and designing second-generation derivatives that can overcome it.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 11. iitri.org [iitri.org]
- 12. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Enisamium In Vivo: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses. Its therapeutic effect is intrinsically linked to its biotransformation within the body. This technical guide provides a detailed exploration of the in vivo metabolic pathways of this compound, consolidating current knowledge on its metabolites, the analytical methodologies used for their characterization, and the conceptual framework of the experimental protocols employed. The information presented herein is vital for researchers engaged in the ongoing study of this compound's pharmacokinetics, pharmacodynamics, and the development of related antiviral compounds.
Metabolic Pathways of this compound
In vivo studies, primarily from human plasma analysis, have revealed that this compound undergoes extensive metabolism, functioning as a prodrug that is converted into pharmacologically active and inactive metabolites. The metabolic cascade involves both Phase I and Phase II biotransformation reactions.
Phase I Metabolism
Initial metabolism of this compound involves oxidative reactions, leading to the formation of several key metabolites. Analysis of human plasma samples from a Phase I pharmacokinetic study using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) has identified four primary Phase I metabolites[1][2]. These include:
-
Hydroxylated metabolites: VR17-02 and VR17-04
-
Demethylated metabolite: VR18-06
-
Hydroxylated and demethylated metabolite: VR18-05
Among these, the hydroxylated metabolite VR17-04 has been identified as the principal active metabolite. In vitro assays have shown that VR17-04 is a more potent inhibitor of influenza A viral RNA synthesis than the parent compound, this compound[1][2].
The specific cytochrome P450 (CYP) isoenzymes responsible for these hydroxylation and demethylation reactions have not been definitively identified in the available literature.
Phase II Metabolism
Following Phase I oxidation, the metabolites of this compound undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. Detected Phase II metabolites are products of:
-
Glucuronidation
-
Sulfate conjugation
These conjugation reactions typically result in the inactivation of the drug and its metabolites[2]. The specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved in the conjugation of this compound metabolites are yet to be fully characterized.
Quantitative Analysis of this compound and its Metabolites
While a Phase I clinical trial (EudraCT no. 2009-015382-32) was conducted to investigate the pharmacokinetics of a single dose of this compound iodide, specific quantitative data on the plasma concentrations of this compound and its metabolites (e.g., Cmax, AUC) are not publicly available[1]. Such data is crucial for a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The following table structure is provided as a template for the type of quantitative data that would be essential for a comprehensive analysis.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| VR17-04 | Data not available | Data not available | Data not available | Data not available |
| VR17-02 | Data not available | Data not available | Data not available | Data not available |
| VR18-06 | Data not available | Data not available | Data not available | Data not available |
| VR18-05 | Data not available | Data not available | Data not available | Data not available |
| Glucuronide Conjugates | Data not available | Data not available | Data not available | Data not available |
| Sulfate Conjugates | Data not available | Data not available | Data not available | Data not available |
Caption: Illustrative table for pharmacokinetic parameters of this compound and its metabolites.
Experimental Protocols
Detailed experimental protocols for the in vivo metabolism studies of this compound are not extensively detailed in the public domain. However, based on standard practices in drug metabolism research, the following methodologies are conceptually employed.
In Vivo Pharmacokinetic Study Design
A typical Phase I pharmacokinetic study to assess the metabolism of a drug like this compound would involve the following:
-
Subject Recruitment: Enrollment of healthy human volunteers.
-
Dosing: Administration of a single oral dose of this compound iodide.
-
Sample Collection: Serial collection of blood samples at predefined time points post-dosing. Urine samples may also be collected over specified intervals.
-
Sample Processing: Plasma is separated from blood samples and, along with urine, is stored under appropriate conditions (e.g., -80°C) until analysis.
Analytical Methodology: HPLC-MS/MS
The identification and quantification of this compound and its metabolites in biological matrices are performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. A generalized protocol would include:
-
Sample Preparation:
-
Thawing of plasma or urine samples.
-
Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation to separate the precipitated proteins.
-
Supernatant transfer and evaporation to dryness.
-
Reconstitution of the residue in a suitable mobile phase.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of small molecule drugs and their metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound and each metabolite are monitored.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards against a calibration curve.
-
In Vitro Enzyme Identification
To identify the specific enzymes responsible for this compound metabolism, in vitro studies are typically conducted:
-
Human Liver Microsomes/Hepatocytes: Incubation of this compound with human liver microsomes or hepatocytes, which contain a full complement of drug-metabolizing enzymes.
-
Recombinant Enzymes: Incubation with specific recombinant human CYP, UGT, and SULT enzymes to pinpoint the contribution of each enzyme to the formation of specific metabolites.
-
Inhibition Studies: Use of selective chemical inhibitors for different CYP, UGT, and SULT enzymes in incubations with human liver microsomes to determine which enzymes' inhibition leads to a reduction in metabolite formation.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in vivo.
Experimental Workflow for Metabolite Analysis
Caption: General experimental workflow for this compound metabolite analysis.
Conclusion
This compound is a prodrug that undergoes significant in vivo metabolism to form both active and inactive metabolites. The hydroxylated metabolite, VR17-04, is considered the primary contributor to its antiviral activity. While the qualitative aspects of this compound's metabolic pathways are understood, a comprehensive quantitative understanding is hampered by the lack of publicly available pharmacokinetic data for the parent drug and its metabolites. Further research, including in vitro studies with specific metabolizing enzymes and the publication of detailed clinical pharmacokinetic data, is necessary to fully elucidate the metabolic fate of this compound. This will be instrumental in optimizing its therapeutic use and in the development of next-generation antiviral agents.
References
The Role of Metabolite VR17-04 in the Antiviral Activity of Enisamium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enisamium iodide, an antiviral agent marketed as Amizon®, has demonstrated clinical efficacy against influenza viruses and SARS-CoV-2.[1][2] This technical guide delineates the pivotal role of its hydroxylated metabolite, VR17-04, in mediating this antiviral effect. While this compound itself exhibits weak inhibitory action, its biotransformation to VR17-04 results in a significantly more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and a visual representation of the metabolic activation and mechanism of action.
Introduction
This compound is an isonicotinic acid derivative approved for the treatment of influenza and other acute respiratory viral infections in several countries.[1][3] Its mechanism of action is centered on the inhibition of viral RNA polymerase, a crucial enzyme for the replication of RNA viruses.[3][4] Initial in vitro studies revealed that this compound (designated FAV00A) possesses only modest inhibitory activity against influenza virus polymerase (FluPol).[1][5] This observation led to the hypothesis that an active metabolite is responsible for the clinical efficacy observed. Subsequent research identified VR17-04, a hydroxylated metabolite of this compound, as the primary mediator of its antiviral effects.[5][6] This guide will delve into the technical details of VR17-04's role in this compound's activity.
Quantitative Analysis of Inhibitory Activity
The antiviral potency of this compound and its metabolite VR17-04 has been quantified through in vitro assays against the RNA polymerases of both influenza A virus (IAV) and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the superior activity of VR17-04.
| Compound | Target Virus | Target Enzyme | IC50 | Fold Improvement (VR17-04 vs. This compound) |
| This compound (FAV00A) | Influenza A Virus (IAV) | Influenza Virus RNA Polymerase (FluPol) | 46.3 mM | 55-fold |
| VR17-04 | Influenza A Virus (IAV) | Influenza Virus RNA Polymerase (FluPol) | 0.84 mM | |
| This compound (FAV00A) | SARS-CoV-2 | SARS-CoV-2 nsp12/7/8 Complex | 40.7 mM | ~14-21-fold |
| VR17-04 | SARS-CoV-2 | SARS-CoV-2 nsp12/7/8 Complex | ~2-3 mM | |
| This compound (FAV00A) | SARS-CoV-2 | SARS-CoV-2 nsp12/7/8 Complex | 26.3 mM | ~27-fold |
| VR17-04 | SARS-CoV-2 | SARS-CoV-2 nsp12/7/8 Complex | 0.98 mM |
Data compiled from multiple studies.[1][5][7]
Experimental Protocols
The following sections outline the key experimental methodologies used to elucidate the role of VR17-04 in this compound's antiviral activity.
In Vitro Influenza Virus RNA Polymerase Activity Assay
This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of the influenza virus RNA polymerase.
Methodology:
-
Expression and Purification of Influenza Virus RNA Polymerase (FluPol):
-
The heterotrimeric FluPol complex (composed of PA, PB1, and PB2 subunits) from the WSN strain of influenza A virus is expressed in HEK 293T cells with a protein A tag on one of the subunits.
-
The complex is purified from cell lysates using IgG sepharose chromatography.
-
-
In Vitro RNA Synthesis Reaction:
-
A model 14-nucleotide viral RNA (vRNA) template is used to initiate RNA synthesis.
-
The purified FluPol is incubated with the vRNA template in the presence of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP for detection of the synthesized RNA product.
-
Varying concentrations of the test compounds (this compound or VR17-04) or a control inhibitor (e.g., T-705 triphosphate) are added to the reaction mixture.
-
-
Analysis of RNA Products:
-
The RNA synthesis reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The radiolabeled RNA products are visualized by autoradiography.
-
The intensity of the bands corresponding to the full-length RNA product is quantified to determine the level of inhibition at each compound concentration.
-
IC50 values are calculated by fitting the dose-response data to a suitable curve.[1]
-
In Vitro SARS-CoV-2 RNA Polymerase Activity Assay
This assay evaluates the inhibitory potential of compounds against the SARS-CoV-2 RNA-dependent RNA polymerase complex.
Methodology:
-
Expression and Purification of SARS-CoV-2 nsp7, nsp8, and nsp12:
-
The individual non-structural proteins nsp7, nsp8 (cofactors), and nsp12 (the catalytic subunit) of SARS-CoV-2 are expressed and purified.
-
-
Assembly of the nsp7/8/12 Complex:
-
The purified nsp7, nsp8, and nsp12 proteins are mixed in a 2:2:1 molar ratio to assemble the active polymerase complex.
-
-
In Vitro RNA Synthesis Reaction:
-
A 40-nucleotide RNA template and a radiolabeled 20-nucleotide RNA primer are used to initiate RNA synthesis.
-
The assembled nsp7/8/12 complex is incubated with the template-primer duplex in the presence of rNTPs.
-
Different concentrations of this compound, VR17-04, or control compounds (e.g., remdesivir (B604916) triphosphate) are included in the reactions.
-
-
Analysis of RNA Elongation Products:
Cell-Based Antiviral Assays
Cell-based assays are crucial for determining the antiviral activity of a compound in a more biologically relevant context.
Methodology:
-
Cell Culture and Infection:
-
Human cell lines susceptible to the virus of interest (e.g., A549 or Caco-2 cells for influenza and SARS-CoV-2, respectively) are cultured.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for metabolic conversion.
-
The treated cells are then infected with the virus.
-
-
Assessment of Antiviral Activity:
-
Inhibition of Viral Protein Expression: Viral protein levels (e.g., SARS-CoV-2 Nucleocapsid protein) are measured by methods such as Western blotting or immunofluorescence.
-
Inhibition of Cytopathic Effect (CPE): The ability of the compound to protect cells from virus-induced death is assessed visually or using viability assays.
-
Quantification of Viral RNA: The levels of viral RNA are measured using reverse transcription-quantitative PCR (RT-qPCR).
-
-
Analysis of Cellular Extracts:
-
To confirm the role of metabolites, extracts from this compound-treated cells are prepared.
-
The inhibitory activity of these extracts on the viral RNA polymerase is then tested in the in vitro assays described above. A strong, concentration-dependent inhibition from the extracts of treated cells, but not from the parent compound alone, supports the hypothesis of a more potent metabolite.[1]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the metabolic activation of this compound and its subsequent inhibition of viral RNA synthesis.
Caption: Metabolic activation of this compound to its active form, VR17-04.
Caption: VR17-04 inhibits viral RNA synthesis by targeting the viral RNA polymerase.
Conclusion
The antiviral efficacy of this compound is predominantly attributable to its active metabolite, VR17-04.[5] In its parent form, this compound is a weak inhibitor of viral RNA polymerases.[1] However, following cellular metabolism through hydroxylation, it is converted into VR17-04, which demonstrates significantly enhanced inhibitory potency against both influenza and SARS-CoV-2 RNA polymerases.[1][5][7] This understanding of this compound as a prodrug and VR17-04 as the active antiviral agent is critical for the continued development and optimization of this class of therapeutics. Future research may focus on the direct delivery or targeted generation of VR17-04 to further improve therapeutic outcomes.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound iodide used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis [mdpi.com]
- 7. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Enisamium Crystalline Solid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridin-1-ium iodide, is an antiviral agent with demonstrated efficacy against various respiratory viruses.[1][2][3] As a crystalline solid, its physicochemical properties are critical determinants of its biopharmaceutical performance, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound iodide in its crystalline form, intended to support research, development, and formulation activities.
Molecular and Crystal Structure
This compound iodide is a salt consisting of a 4-(benzylcarbamoyl)-1-methylpyridin-1-ium cation and an iodide anion.[4] Its solid-state architecture has been elucidated by single-crystal X-ray diffraction, revealing a well-defined crystalline lattice.[5][6][7]
A polymorphism screening of this compound iodide, which varied crystallization solvents and conditions, did not reveal any other polymorphs, suggesting that the reported crystal structure represents a stable solid form under the tested conditions.[5][6][7]
Table 1: Crystallographic Data for this compound Iodide [5]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅IN₂O |
| Molecular Weight | 354.19 g/mol [1] |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 9.2867 |
| b (Å) | 10.8741 |
| c (Å) | 14.3038 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Solubility and Biopharmaceutics Classification System (BCS)
The solubility of a drug substance is a key factor influencing its oral absorption. This compound iodide has been characterized as a highly soluble compound.[8][9] Its solubility is pH-dependent, a crucial consideration for its behavior in the gastrointestinal tract.
Based on its high solubility and low permeability, this compound iodide is classified as a Biopharmaceutics Classification System (BCS) Class III substance.[8][9][10]
Table 2: Aqueous Solubility of this compound Iodide [8]
| Temperature (°C) | pH | Solubility (mg/mL) |
| 25 | 1.2 - 7.5 | ~60 |
| 37 | 1.2 - 7.5 | 130 - 150 |
Table 3: Permeability of this compound Iodide [8]
| System | Concentration (µM) | Apparent Permeability (Papp) (cm/s) |
| Caco-2 cells | 10 - 100 | 0.2 x 10⁻⁶ - 0.3 x 10⁻⁶ |
Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of a crystalline drug, including its melting point and potential polymorphic transitions. While a specific DSC thermogram for this compound iodide is not publicly available, a melting point of 464 K (191 °C) has been reported.[11]
Experimental Protocols
Single-Crystal X-ray Diffraction
The crystal structure of this compound iodide was determined by single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of this compound iodide were grown by slow evaporation from a suitable solvent.[5][6]
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F².[5][6]
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the characterization of crystalline solids, providing a unique "fingerprint" of the crystal lattice.
General Methodology:
-
Sample Preparation: A small amount of the this compound iodide crystalline powder is gently packed into a sample holder.
-
Instrument Setup: The analysis is performed using a powder diffractometer equipped with a specific X-ray source (e.g., Cu Kα).
-
Data Acquisition: The sample is scanned over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks of the crystalline phase.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions.
General Methodology:
-
Sample Preparation: A few milligrams of the this compound iodide crystalline powder are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas like nitrogen.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (onset and peak) and enthalpy of fusion.
Solubility Determination
The equilibrium solubility of this compound iodide was determined using the shake-flask method.[8]
Methodology:
-
Sample Preparation: An excess amount of this compound iodide was added to buffer solutions of different pH values (1.2, 4.5, 6.8, and 7.5).[8]
-
Equilibration: The suspensions were shaken in a temperature-controlled incubator at 25 °C and 37 °C until equilibrium was reached.[8]
-
Sample Analysis: Aliquots were withdrawn, filtered, and the concentration of dissolved this compound iodide was determined by a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]
Permeability Assay (Caco-2 Cells)
The intestinal permeability of this compound iodide was assessed using the Caco-2 cell monolayer model.[8]
Methodology:
-
Cell Culture: Caco-2 cells were seeded on permeable supports and cultured for a period (e.g., 21 days) to allow for differentiation and formation of a confluent monolayer.[12][13][14]
-
Transport Experiment: The Caco-2 monolayers were washed, and a solution of this compound iodide at different concentrations was added to the apical (donor) side. The appearance of the compound in the basolateral (receiver) side was monitored over time.[8]
-
Sample Analysis: Samples were collected from the receiver compartment at various time points and the concentration of this compound iodide was quantified by LC-MS/MS.[8]
-
Calculation of Apparent Permeability (Papp): The Papp value was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
Visualizations
Conclusion
This technical guide summarizes the key physicochemical properties of crystalline this compound iodide. Its high solubility and well-defined crystal structure are advantageous for formulation development. However, its low permeability (BCS Class III) suggests that strategies to enhance absorption may be beneficial. The provided experimental protocols offer a foundation for further characterization and quality control of this antiviral compound. The understanding of these properties is paramount for the successful development of safe and effective drug products containing this compound iodide.
References
- 1. biosynth.com [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structure of 4-benzyl-carbamoyl-1-methyl-pyridin-1-ium iodide: an efficient multimodal anti-viral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide | Semantic Scholar [semanticscholar.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. enamine.net [enamine.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for In-Vitro Antiviral Assay of Enisamium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium (marketed as Amizon®) is an antiviral compound that has demonstrated activity against a range of respiratory viruses, most notably influenza A and B viruses and SARS-CoV-2.[1][2][3][4] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[5][6] In-vitro studies have shown that this compound is metabolized to a more potent hydroxylated metabolite, VR17-04, which exhibits stronger inhibition of the viral RNA polymerase.[1][2] This document provides detailed protocols for conducting in-vitro antiviral assays to evaluate the efficacy of this compound and its metabolites.
Mechanism of Action
This compound and its active metabolite, VR17-04, directly target the RNA polymerase of influenza viruses and SARS-CoV-2.[1][4] By inhibiting this enzyme, the drug disrupts the synthesis of viral RNA, thereby preventing viral replication.[5][6] The metabolite VR17-04 has been shown to be a more potent inhibitor of influenza A virus RNA synthesis than the parent compound.[2] Molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain by the SARS-CoV-2 RNA polymerase.[4]
Caption: Mechanism of action of this compound and its metabolite VR17-04.
Data Presentation: In-Vitro Antiviral Activity and Cytotoxicity of this compound
The following tables summarize the quantitative data for the antiviral activity (EC90 and IC50) and cytotoxicity (CC50) of this compound against various influenza virus strains and in different cell lines.
Table 1: Antiviral Activity of this compound Against Influenza Viruses in dNHBE Cells
| Virus Strain | EC90 (µM) |
| A/Brisbane/59/2007 (H1N1) | 157-439 |
| A/Tennessee/1-560/2009 (H1N1) | 157-439 |
| A/Perth/16/2009 (H3N2) | 157-439 |
| A/Vietnam/1203/2004 (H5N1) | 157-439 |
| A/Anhui/1/2013 (H7N9) | 157-439 |
| Influenza B virus | Slightly more inhibited than influenza A |
Data represents the 90% effective concentration range from virus yield reduction assays in differentiated normal human bronchial epithelial (dNHBE) cells.[3]
Table 2: IC50 and CC50 Values of this compound in Different Cell Lines
| Cell Line | Virus | IC50 (µM) | CC50 (mM) | Selectivity Index (SI = CC50/IC50) |
| A549 | Influenza A/WSN/1933 (H1N1) | 322 | >10 | >31 |
| Caco-2 | Influenza A/WSN/1933 (H1N1) | >1000 | >10 | - |
| Caco-2 | SARS-CoV-2 | ~1200 | Not specified | Not specified |
| NHBE | HCoV-NL63 | ~60 µg/mL | Not specified | Not specified |
| dNHBE | Influenza A and B viruses | Not specified | ~10 | 23-64 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were determined in various cell lines.[2][4][7]
Table 3: In-Vitro Inhibition of Viral RNA Polymerase
| Compound | Target Polymerase | IC50 |
| This compound (FAV00A) | Influenza A Virus (FluPol) | 46.3 mM |
| This compound (FAV00A) | SARS-CoV-2 (nsp7/8/12) | 40.7 mM |
| VR17-04 | Influenza A Virus (FluPol) | 0.84 mM |
| VR17-04 | SARS-CoV-2 (nsp7/8/12) | 2-3 mM |
IC50 values for the inhibition of influenza and SARS-CoV-2 RNA polymerase activity in cell-free assays.[1]
Experimental Protocols
Detailed methodologies for key in-vitro antiviral assays are provided below.
Virus Yield Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the production of infectious virus particles.[8][9] It is particularly useful for viruses that do not produce a significant cytopathic effect (CPE) in certain cell types, such as influenza virus in dNHBE cells.[3]
Caption: Workflow for the Virus Yield Reduction Assay.
Materials:
-
Susceptible host cells (e.g., differentiated Normal Human Bronchial Epithelial (dNHBE) cells, A549 cells, Caco-2 cells)[2][3][4]
-
Virus stock (e.g., Influenza A or B virus, SARS-CoV-2)
-
This compound
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Standard laboratory equipment for cell culture and virology
Procedure:
-
Cell Seeding: Seed the susceptible cells into multi-well plates and culture until they form a confluent monolayer. For dNHBE cells, follow the supplier's instructions for culture and differentiation.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Infection and Treatment:
-
Pre-treat the cell monolayers with the different concentrations of this compound for a specified period (e.g., 1-2 hours) before infection.[10]
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a virus adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.
-
-
Incubation: Incubate the plates for a full replication cycle of the virus (typically 24-48 hours).[3]
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virions.
-
Titration: Determine the viral titer in the collected supernatants using a standard titration method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.[11]
-
Data Analysis: Calculate the percent reduction in virus yield for each this compound concentration compared to the untreated virus control. The EC50 or EC90 value (the concentration that inhibits virus yield by 50% or 90%, respectively) can be determined using regression analysis.
Plaque Reduction Assay
This assay is a standard method to determine the titer of infectious virus and to assess the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12][13]
Materials:
-
Host cells that form plaques upon viral infection (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)[12]
-
Virus stock
-
This compound
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel)[12]
-
Crystal violet or other suitable stain
Procedure:
-
Cell Seeding: Plate MDCK cells in multi-well plates and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound and the virus in serum-free medium.
-
Infection: Aspirate the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).
-
Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[12]
-
Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.[12]
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[14] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the untreated virus control. The IC50 value can be determined by regression analysis.
RT-qPCR for Viral Load Determination
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to quantify viral RNA, providing a measure of viral replication.[9][15][16]
Caption: Workflow for RT-qPCR based viral load determination.
Materials:
-
Infected and treated cell samples
-
RNA extraction kit
-
Reverse transcriptase and reaction components
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Following the infection and treatment protocol as described in the Virus Yield Reduction Assay, harvest cells or supernatant at various time points post-infection.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and primers/probes specific for a viral gene (e.g., influenza matrix gene, SARS-CoV-2 N gene).[3][4]
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3][16]
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a plasmid containing the target viral sequence to determine the absolute copy number of viral RNA.
-
Alternatively, use the ΔΔCt method to determine the relative quantification of viral RNA, normalized to an internal control housekeeping gene (e.g., GAPDH, β-actin).[3]
-
Calculate the fold change in viral RNA levels in this compound-treated samples compared to untreated controls.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[18] The 50% cytotoxic concentration (CC50) should be determined in parallel with the antiviral assays using uninfected cells.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound, identical to those used in the antiviral assays.
-
Incubate for the same duration as the antiviral assays.
-
Assess cell viability using a standard method, such as the neutral red uptake assay or an MTT/XTT assay.[19]
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of an antiviral compound and is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50 or IC50).[18] A higher SI value indicates a more favorable safety profile.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 6. What is this compound iodide used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. iitri.org [iitri.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque reduction assay [bio-protocol.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.unc.edu [med.unc.edu]
- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. protocols.io [protocols.io]
Application Notes and Protocols: Utilizing Enisamium in Differentiated Normal Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide (marketed as Amizon®) is an antiviral compound that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses.[1][2][3] Its mechanism of action in differentiated normal human bronchial epithelial (NHBE) cells, a physiologically relevant in vitro model for studying respiratory infections, involves the inhibition of viral RNA synthesis.[3][4] this compound is a pro-drug that is metabolized within the host cell to its active form, VR17-04, a more potent inhibitor of the viral RNA polymerase.[5][6] These application notes provide detailed protocols for utilizing this compound in differentiated NHBE cells to evaluate its antiviral properties.
Data Presentation
Antiviral Activity and Cytotoxicity of this compound in dNHBE Cells
The antiviral efficacy of this compound has been evaluated against various influenza virus strains in differentiated NHBE (dNHBE) cells. The 90% effective concentration (EC90) and the 50% cytotoxic concentration (CC50) are summarized below.
| Influenza Virus Strain | EC90 (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI = CC50/EC90) |
| Influenza A | |||
| A/Brisbane/59/2007 (H1N1) | 439 | ~10,000 | 23 |
| A/Tennessee/1-560/2009 (H1N1)pdm09 | 292 | ~10,000 | 34 |
| A/Perth/16/2009 (H3N2) | 331 | ~10,000 | 30 |
| A/Georgia/20/2006 (H1N1) H275Y | Not specified | ~10,000 | Not specified |
| A/Vietnam/1203/2004 (H5N1) | 400 | ~10,000 | 25 |
| A/Anhui/1/2013 (H7N9) | 410 | ~10,000 | 24 |
| Influenza B | |||
| B/Texas/06/2011 | 157 | ~10,000 | 64 |
Data compiled from a study by Boltz et al.[2]
Intracellular Concentration and Permeability of this compound in dNHBE Cells
The intracellular uptake of this compound is concentration-dependent. The following table summarizes the intracellular concentrations of this compound in dNHBE cells after 24 hours of exposure.
| Extracellular this compound Concentration (µM) | Intracellular this compound Concentration (ng/10^6 cells) | Permeability (%) |
| 10 | 36.8 | Not specified |
| 50 | 213 | Not specified |
| 100 | 410 | Not specified |
| 500 | 1727 | Not specified |
| 1000 | 3009 | 1.9 |
Data compiled from a study by Boltz et al.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The primary mechanism of this compound's antiviral activity is the inhibition of viral RNA synthesis. This is achieved through its conversion to the active metabolite VR17-04, which directly targets the viral RNA polymerase.
Caption: Mechanism of this compound in NHBE cells.
Experimental Workflow for Antiviral Activity Assessment
This workflow outlines the key steps in determining the antiviral efficacy of this compound in dNHBE cells.
Caption: Antiviral assay workflow.
Experimental Protocols
Culture and Differentiation of Normal Human Bronchial Epithelial (NHBE) Cells
This protocol describes the expansion of primary NHBE cells and their differentiation at the air-liquid interface (ALI).
Materials:
-
Cryopreserved primary NHBE cells
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
ALI culture medium
-
Collagen-coated flasks and transwell inserts
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw cryopreserved NHBE cells rapidly in a 37°C water bath.
-
Seed the cells into a collagen-coated T-75 flask containing pre-warmed BEGM.
-
Incubate at 37°C in a 5% CO2 incubator, changing the medium every 48 hours until the cells reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Seed the detached cells onto collagen-coated transwell inserts in a 12-well plate at a high density.
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed.
-
To initiate differentiation, remove the medium from the apical compartment and replace the basolateral medium with ALI culture medium. This establishes the air-liquid interface.
-
Maintain the culture for at least 3-4 weeks, changing the basolateral medium every 48 hours. The apical surface should be rinsed gently with PBS weekly to remove accumulated mucus.
-
Fully differentiated cultures will exhibit a pseudostratified morphology with ciliated and mucus-producing cells.
Antiviral Assay (Virus Yield Reduction Assay)
This protocol is for assessing the antiviral activity of this compound against influenza virus in dNHBE cells.
Materials:
-
Differentiated NHBE cell cultures in transwell inserts
-
Influenza virus stock of known titer
-
This compound iodide solution
-
Infection medium (serum-free BEGM)
-
PBS
Procedure:
-
One hour prior to infection, add this compound at various concentrations to the basolateral medium of the dNHBE cultures.
-
Wash the apical surface of the dNHBE cultures with PBS to remove mucus.
-
Infect the cells by adding influenza virus (e.g., at a multiplicity of infection (MOI) of 0.01) to the apical compartment in a small volume of infection medium.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the viral inoculum from the apical side and wash the surface with PBS.
-
Incubate the cultures for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, collect the apical wash by adding a small volume of infection medium to the apical surface, incubating for 10 minutes, and then collecting the fluid.
-
Determine the viral titer in the apical wash using a 50% tissue culture infective dose (TCID50) assay on MDCK cells.
-
The EC90 is calculated as the concentration of this compound that reduces the viral titer by 90% (1 log10) compared to the untreated virus control.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to dNHBE cells.
Materials:
-
Differentiated NHBE cell cultures in transwell inserts
-
This compound iodide solution
-
Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)
-
Basal medium
Procedure:
-
Add serial dilutions of this compound to the basolateral medium of the dNHBE cultures. Include a vehicle control (medium only).
-
Incubate the cultures for the same duration as the antiviral assay (e.g., 48 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to the basolateral medium and measuring the absorbance or fluorescence.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
Time-of-Addition Experiment
This experiment helps to determine the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
Differentiated NHBE cell cultures in transwell inserts
-
Influenza virus stock
-
This compound iodide solution
-
Infection medium
Procedure:
-
Design a series of experimental conditions where this compound (at a fixed, effective concentration) is added at different time points relative to virus infection:
-
Pre-infection (-2 to 0 hours)
-
During infection (0 to 1 hour)
-
Post-infection (e.g., 2, 4, 6, 8 hours post-infection)
-
-
For each condition, infect the dNHBE cells apically with influenza virus as described in the antiviral assay protocol.
-
Add this compound to the basolateral medium at the designated time points.
-
Incubate all cultures for a total of 24 hours post-infection.
-
Harvest the apical wash and determine the viral titer using a TCID50 assay.
-
Compare the reduction in viral titers across the different treatment times to identify the critical window of this compound's antiviral activity. Previous studies have shown that this compound is most effective when added early in the viral life cycle.[2]
Viral RNA Synthesis Inhibition Assay
This assay directly measures the effect of this compound on the synthesis of viral RNA.
Materials:
-
dNHBE cells infected with influenza virus and treated with this compound (from the antiviral assay)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probe specific for a viral gene, e.g., M gene)
-
Housekeeping gene primers and probe for normalization (e.g., GAPDH, β-actin)
Procedure:
-
At the desired time point post-infection (e.g., 8 or 24 hours), lyse the dNHBE cells from the transwell inserts.
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Perform a one-step or two-step qRT-PCR to quantify the levels of a specific viral RNA transcript.
-
Normalize the viral RNA levels to the expression of a housekeeping gene.
-
Compare the levels of viral RNA in this compound-treated cells to untreated infected cells to determine the extent of inhibition of viral RNA synthesis.
References
- 1. iitri.org [iitri.org]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.hi.is [iris.hi.is]
- 5. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Enisamium in Influenza Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium (iodide salt: Amizon®, laboratory code: FAV00A) is an antiviral compound licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3][4] It functions as a prodrug, with its active metabolite, VR17-04, potently inhibiting the influenza virus RNA polymerase, a key enzyme in viral replication.[5][6] This document provides a summary of the application of this compound in animal models of influenza, including available efficacy data and detailed experimental protocols to guide further preclinical research.
Mechanism of Action
This compound exerts its antiviral activity through its hydroxylated metabolite, VR17-04. This active metabolite directly targets and inhibits the RNA polymerase of both influenza A and B viruses.[5][6] By blocking the function of this essential viral enzyme, VR17-04 prevents the synthesis of viral RNA, thereby halting viral replication within the host cell.[5][7] This mechanism is distinct from that of neuraminidase inhibitors, suggesting a potential for use against strains resistant to other antiviral classes.
Signaling Pathway of this compound's Antiviral Action
References
- 1. Antiviral effect of a derivative of isonicotinic acid this compound iodide (FAV00A) against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iitri.org [iitri.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a Phase III Clinical Trial of Enisamium in Outpatients with Mild-to-Moderate COVID-19
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
Introduction and Rationale
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, continues to present a significant global health challenge. While vaccines have been instrumental in reducing the severity of the disease, effective and accessible antiviral treatments remain a critical component of a comprehensive pandemic response, particularly for individuals at risk of progressing to severe illness.
Enisamium iodide (brand name Amizon®) is an oral antiviral agent that has demonstrated in-vitro activity against a broad spectrum of RNA viruses, including influenza viruses and SARS-CoV-2.[1] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This compound is metabolized to an active hydroxylated metabolite, VR17-04, which shows potent inhibition of the SARS-CoV-2 RdRp.[[“]][3]
A previous Phase III clinical trial in hospitalized patients with moderate COVID-19 requiring supplemental oxygen suggested that this compound treatment may shorten the time to clinical improvement.[3][4][5] This protocol outlines a Phase III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in non-hospitalized patients with mild-to-moderate COVID-19. The oral administration of this compound makes it a potentially valuable treatment option for the outpatient setting, which could reduce the burden on healthcare systems.[1][[“]]
Study Objectives
Primary Objective
-
To evaluate the efficacy of this compound compared to placebo in reducing the time to sustained clinical recovery in outpatients with mild-to-moderate COVID-19.
Secondary Objectives
-
To assess the effect of this compound on viral load dynamics in nasopharyngeal swabs.
-
To evaluate the impact of this compound on the duration and severity of COVID-19 symptoms.
-
To determine the proportion of participants who require hospitalization or die due to COVID-19.
-
To assess the safety and tolerability of this compound in the outpatient setting.
Exploratory Objectives
-
To explore the effect of this compound on inflammatory cytokine profiles.
-
To assess the development of viral resistance to this compound.
-
To evaluate patient-reported outcomes related to quality of life and return to daily activities.[[“]][4][6][7][8]
Study Design
This is a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo for 7 days, in addition to standard supportive care.
Participant Selection
Inclusion Criteria
-
Male or female, 18 years of age or older.
-
Laboratory-confirmed SARS-CoV-2 infection (e.g., by RT-qPCR) within 72 hours prior to randomization.
-
Onset of COVID-19 symptoms within 5 days prior to randomization.
-
Mild-to-moderate COVID-19, defined as not requiring hospitalization and having a score of 3 or less on the WHO Clinical Progression Scale.[6][9]
-
Willing and able to provide informed consent and to comply with all study procedures.
Exclusion Criteria
-
Hospitalized for COVID-19.
-
Requiring supplemental oxygen therapy.
-
Known hypersensitivity to this compound iodide or any of its components.[7][10]
-
History of significant liver or kidney disease.[7]
-
Pregnancy or breastfeeding.[10]
-
Concurrent use of other investigational agents for COVID-19.
-
Treatment with other antiviral medications for COVID-19.
-
Inability to take oral medication.
Investigational Product and Dosing
-
Investigational Product: this compound iodide 500 mg tablets.
-
Dosage: One 500 mg tablet taken orally four times daily for 7 days.
-
Control: Matching placebo tablets identical in appearance, taste, and smell to the this compound tablets.
Study Assessments and Procedures
| Assessment | Screening (Day 0) | Baseline (Day 1) | Day 3 | Day 5 | Day 7 | Day 14 | Day 28 |
| Informed Consent | X | ||||||
| Demographics & Medical History | X | ||||||
| Physical Examination | X | X | X | X | |||
| Vital Signs | X | X | X | X | X | X | X |
| WHO Clinical Progression Scale | X | X | X | X | X | X | X |
| Nasopharyngeal Swab (Viral Load) | X | X | X | X | X | ||
| Blood Sample (Cytokines, Safety Labs) | X | X | X | ||||
| Patient-Reported Outcomes (PRO) Diary | X | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | X |
Table 1: Schedule of Assessments
Efficacy and Safety Endpoints
Primary Efficacy Endpoint
-
Time to sustained clinical recovery, defined as the first day on which a participant achieves a score of 1 ("asymptomatic") or 2 ("ambulatory with mild symptoms") on the WHO Clinical Progression Scale for at least 48 consecutive hours.[6][9]
Secondary Efficacy Endpoints
-
Change from baseline in SARS-CoV-2 viral load in nasopharyngeal swabs at Day 3, 5, and 7.
-
Time to resolution of individual COVID-19 symptoms as recorded in the patient diary.
-
Proportion of participants hospitalized or who have died due to COVID-19 by Day 28.
Safety Endpoints
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Clinically significant changes in laboratory parameters (hematology, chemistry, and urinalysis).
-
Discontinuation of study drug due to adverse events.
Experimental Protocols
SARS-CoV-2 Viral Load Quantification by RT-qPCR
-
Sample Collection: Nasopharyngeal swabs will be collected by trained personnel and placed in viral transport medium.
-
RNA Extraction: Viral RNA will be extracted from the samples using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: A one-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay will be performed using a validated primer and probe set targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene).[4][11][12] A standard curve will be generated using a quantified viral RNA standard to determine the viral load in copies/mL. An internal control (e.g., human RNase P) will be included to assess sample quality and extraction efficiency.[4]
-
Data Analysis: Viral load will be reported as log10 copies/mL.
Cytokine Profiling by Multiplex Immunoassay
-
Sample Collection: Whole blood will be collected in serum separator tubes.
-
Serum Separation: Samples will be centrifuged to separate serum, which will then be aliquoted and stored at -80°C until analysis.
-
Multiplex Immunoassay: A panel of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α, IFN-γ) will be quantified using a commercially available multiplex bead-based immunoassay (e.g., Luminex or similar platform) according to the manufacturer's protocol.[5][13]
-
Data Analysis: Cytokine concentrations will be reported in pg/mL.
Statistical Analysis
Sample Size Calculation
Assuming a median time to sustained clinical recovery of 10 days in the placebo group, a sample size of 400 participants (200 per group) will provide approximately 90% power to detect a 2-day reduction in the median time to recovery in the this compound group, with a two-sided alpha level of 0.05.
Efficacy Analysis
The primary efficacy endpoint will be analyzed using a log-rank test to compare the time to sustained clinical recovery between the two treatment groups. A Kaplan-Meier curve will be generated for each group. Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) model, with baseline values as a covariate. Secondary categorical endpoints will be analyzed using the Chi-square or Fisher's exact test.
Safety Analysis
Safety data will be summarized descriptively. The incidence of TEAEs will be tabulated by system organ class and preferred term. Laboratory data will be summarized by treatment group at each visit.
Visualizations
Safety Monitoring and Reporting
An independent Data and Safety Monitoring Board (DSMB) will be established to periodically review the safety and efficacy data. All serious adverse events (SAEs) must be reported to the study sponsor and the relevant regulatory authorities within 24 hours of the investigator becoming aware of the event.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. ichgcp.net [ichgcp.net]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Patient-Reported Outcomes in COVID-19 Treatment with Monoclonal Antibodies Reveal Benefits in Return to Usual Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. inferenceinc.com [inferenceinc.com]
- 10. Sample sizes in COVID-19–related research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of sample size determination for randomized controlled clinical trials for coronavirus disease 2019 antiviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endpoints for randomized controlled clinical trials for COVID-19 treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Enisamium and its Metabolites in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the pharmacokinetic and metabolic studies of Enisamium.
Abstract: This application note details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the antiviral drug this compound and its primary metabolites in human plasma. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric conditions. This method is crucial for understanding the metabolic profile and pharmacokinetics of this compound, a compound whose efficacy is linked to its active metabolites.[1][2][3]
Introduction
This compound iodide is an antiviral compound used for the treatment of influenza and other respiratory viral infections.[2][3] Clinical and preclinical studies have shown that this compound is extensively metabolized in humans.[1] The antiviral activity is thought to be mediated, at least in part, by its metabolites, particularly a hydroxylated form, VR17-04, which is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound.[1][2][4] Therefore, a reliable bioanalytical method to quantify both this compound and its key metabolites is essential for pharmacokinetic assessments and to establish a clear understanding of its mechanism of action.
This document outlines an LC-MS/MS method based on published research for the analysis of this compound and its Phase I metabolites in human plasma.[1]
Metabolic Pathway of this compound
In humans, this compound undergoes both Phase I and Phase II metabolism. Phase I reactions include hydroxylation and demethylation, producing key metabolites such as VR17-04 (hydroxylated), VR17-02 (hydroxylated), VR18-06 (demethylated), and VR18-05 (hydroxylated and demethylated).[1] These Phase I metabolites can then be further conjugated through Phase II reactions like glucuronidation or sulfation.[1]
Caption: Metabolic pathway of this compound.
Experimental Workflow
The analytical workflow involves protein precipitation for sample cleanup, followed by chromatographic separation using a HYPERCARB column and subsequent detection by tandem mass spectrometry.
Caption: LC-MS/MS experimental workflow.
Materials and Reagents
-
This compound Iodide Reference Standard
-
This compound Metabolite Reference Standards (VR17-04, etc.), if available
-
Stable Isotope-Labeled Internal Standard (SIL-IS), recommended for best accuracy
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade, Type 1)
-
Human Plasma (K2-EDTA)
Detailed Experimental Protocols
This protocol is adapted from methodologies used for the identification of this compound metabolites in human plasma.[1]
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., cold acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of water/acetonitrile (90:10, v/v).[1]
-
Vortex for 30 seconds.
-
Perform a final dilution by taking a 10 µL aliquot and adding 40 µL of water/acetonitrile (90:10, v/v).[1]
-
Transfer the final solution to an autosampler vial for injection.
The following conditions are based on a published method and serve as a starting point for method development and validation.[1]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC system capable of binary gradient delivery |
| Column | Thermo Hypersil Keystone HYPERCARB (2.1 x 150 mm, 5 µm)[1] |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Water/Acetonitrile (10:90, v/v)[1] |
| Flow Rate | 200 µL/min[1] |
| Injection Vol. | 10 µL[1] |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 - 1.0 | 95 | 5 |
| 30.0 | 0 | 100 |
| 30.1 - 39.9 | 95 | 5 |
| 40.0 | 95 | 5 |
Table 3: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 350°C |
| Capillary Voltage | 3.70 kV |
| Desolvation Gas | Nitrogen, 650 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Full scan (m/z 120-1000) for metabolite identification;[1] MRM for quantification |
Method Validation and Data
A full method validation should be performed according to regulatory guidelines (e.g., EMA, FDA) and should assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[5] The tables below are placeholders for data that must be generated during method validation.
Table 4: Example MRM Transitions and Quantitative Performance (Hypothetical) Note: Specific m/z values for precursor and product ions must be optimized experimentally by infusing pure standards of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| VR17-04 | To be determined | To be determined | To be determined | To be determined |
| VR17-02 | To be determined | To be determined | To be determined | To be determined |
| VR18-06 | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | - | - |
Table 5: Example Method Validation Summary (Hypothetical)
| Parameter | This compound | VR17-04 | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | >0.99 | >0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | <15% | <15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | <15% | <15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent | Consistent | Consistent and reproducible |
| Matrix Effect (%) | <15% | <15% | CV ≤ 15% |
Conclusion
The described LC-MS/MS protocol provides a robust foundation for the quantitative analysis of this compound and its metabolites in human plasma. The combination of protein precipitation and a HYPERCARB LC column offers effective sample cleanup and chromatographic resolution. This method, once fully validated, can be reliably applied to pharmacokinetic studies, aiding in the clinical development and understanding of this important antiviral agent.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unveiling the Mechanism: Techniques for Assessing Enisamium's Inhibition of RNA Synthesis
FOR IMMEDIATE RELEASE
Kyiv, Ukraine – December 18, 2025 – Researchers and drug development professionals now have access to a comprehensive guide on the techniques used to assess the inhibitory effects of enisamium on viral RNA synthesis. These detailed application notes and protocols provide a framework for evaluating the efficacy of this broad-spectrum antiviral agent against RNA viruses like influenza and SARS-CoV-2.
This compound, an isonicotinic acid derivative, has demonstrated its potential as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3] The primary mechanism of action involves its metabolite, VR17-04, which is a more potent inhibitor of the viral RNA polymerase than the parent compound.[2][4] This document outlines the key experimental procedures to quantify this inhibition and understand its molecular basis.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its active metabolite, VR17-04, has been quantified against the RNA polymerases of both Influenza A virus (IAV) and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a clear comparison of their efficacy.
| Compound | Target Virus | Assay Type | IC50 (µM) | Reference |
| This compound (FAV00A) | Influenza A Virus | In vitro RNA Polymerase Assay | 46300 | [1][2] |
| VR17-04 | Influenza A Virus | In vitro RNA Polymerase Assay | 840 | [1] |
| This compound (FAV00B) | Influenza A Virus | Minigenome Assay (in HEK 293T cells) | 354 | [1] |
| This compound Chloride | SARS-CoV-2 | Caco-2 cells | 1200 | [5][6] |
| This compound Iodide | SARS-CoV-2 | NHBE cells | ~60 µg/mL | [5] |
| This compound | SARS-CoV-2 nsp12/7/8 | In vitro RNA Polymerase Assay | 40700 | [1] |
| VR17-04 | SARS-CoV-2 nsp12/7/8 | In vitro RNA Polymerase Assay | 2000-3000 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and build upon these findings.
In Vitro RNA Polymerase Activity Assay
This assay directly measures the inhibitory effect of a compound on the purified viral RNA polymerase enzyme.
Objective: To determine the IC50 value of a test compound against viral RNA-dependent RNA polymerase.
Materials:
-
Purified viral RNA polymerase complex (e.g., influenza virus FluPol or SARS-CoV-2 nsp7/8/12).
-
RNA template (e.g., a model 14-nucleotide vRNA for influenza or a 40-nucleotide RNA with a 20-nucleotide primer for SARS-CoV-2).[1][2]
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP).
-
Reaction buffer.
-
Test compounds (this compound, VR17-04) and controls (e.g., T-705 triphosphate, Remdesivir triphosphate).[1][2]
-
Quenching solution (e.g., EDTA).
-
Denaturing polyacrylamide gel.
-
Phosphorimager system.
Protocol:
-
Prepare reaction mixtures containing the reaction buffer, RNA template/primer, and varying concentrations of the test compound.
-
Add the purified viral RNA polymerase complex to initiate the reaction.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C).
-
Start the RNA synthesis by adding a mix of nucleotides, including one radiolabeled nucleotide.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled RNA products using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Minigenome Assay
This assay assesses the activity of the viral RNA polymerase within a cellular environment, providing insights into a compound's efficacy in a more biologically relevant context.
Objective: To evaluate the inhibition of viral RNA synthesis by a test compound in living cells.
Materials:
-
HEK 293T cells.
-
Plasmids expressing the viral RNA polymerase subunits (e.g., PB1, PB2, PA for influenza) and nucleoprotein (NP).[1][2]
-
A plasmid containing a viral-like RNA template (minigenome) encoding a reporter gene (e.g., GFP or luciferase).[1][5]
-
Transfection reagent.
-
Cell culture medium.
-
Test compounds.
-
Reagents for RNA extraction and analysis (e.g., primer extension or RT-qPCR).
Protocol:
-
Seed HEK 293T cells in multi-well plates.
-
Co-transfect the cells with the plasmids expressing the viral polymerase components, NP, and the minigenome reporter.
-
After transfection, add the test compound at various concentrations to the cell culture medium.
-
Incubate the cells for a specific period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Quantify the levels of viral RNA (vRNA, cRNA, or mRNA) using a suitable method like primer extension with a radiolabeled primer or quantitative reverse transcription PCR (RT-qPCR).[1]
-
Normalize the viral RNA levels to an internal control (e.g., 5S rRNA).
-
Determine the IC50 value by plotting the normalized viral RNA levels against the compound concentration.
Proposed Mechanism of Inhibition
The active metabolite of this compound, VR17-04, is believed to directly target the viral RNA polymerase.[1][5] Molecular docking and dynamics simulations suggest that VR17-04 may interfere with the incorporation of specific nucleotides (GTP and UTP) into the nascent RNA strand, thereby halting RNA synthesis.[5][6][7] This proposed mechanism highlights a direct interaction with the core machinery of viral replication.
These application notes provide a solid foundation for researchers to further investigate the antiviral properties of this compound and similar compounds. The detailed protocols and clear data presentation are intended to facilitate the standardization of assays and accelerate the discovery and development of novel antiviral therapeutics.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Cell-Based Assay for Enisamium Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide (trade name Amizon®) is an antiviral compound licensed in several countries for the treatment of respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for the replication of many RNA viruses.[2][3] Notably, a hydroxylated metabolite of this compound, VR17-04, has been identified as a more potent inhibitor of influenza A virus and SARS-CoV-2 RNA synthesis than the parent compound.[1][4] This document provides detailed protocols for establishing cell-based assays to evaluate the antiviral activity of this compound and its metabolites against relevant viruses, such as influenza A virus and SARS-CoV-2.
The provided methodologies include a cytotoxicity assay to determine the compound's effect on host cell viability, a virus yield reduction assay to quantify the inhibition of infectious virus production, and a plaque reduction assay to assess the inhibition of virus-induced cell-to-cell spread.
Mechanism of Action: Inhibition of Viral RNA Polymerase
This compound and its active metabolite, VR17-04, directly target the RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[4][5] By inhibiting this enzyme, the drug disrupts the synthesis of viral RNA, a crucial step in the viral replication cycle.[2][3] This leads to a reduction in the production of new viral particles.[3] The metabolite VR17-04 has demonstrated greater potency against both influenza virus and SARS-CoV-2 RNA polymerases in in-vitro assays.[4][6]
Caption: this compound's antiviral mechanism.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the reported antiviral activity and cytotoxicity of this compound and its metabolite VR17-04 against influenza A virus (IAV) and SARS-CoV-2 in various cell lines.
Table 1: Antiviral Activity of this compound against Influenza A Virus
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |
| A/WSN/33 (H1N1) | A549 | Plaque Assay | - | 354 | [4] |
| A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | - | 439 | [7] |
| A/Tennessee/1-560/2009 (H1N1)pdm09 | dNHBE | Virus Yield Reduction | - | 292 | [7] |
| A/Perth/16/2009 (H3N2) | dNHBE | Virus Yield Reduction | - | 331 | [7] |
| B/Texas/06/2011 | dNHBE | Virus Yield Reduction | - | 157 | [7] |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 | Caco-2 | Antigen Staining/RT-qPCR | ~1200 | [6] |
| SARS-CoV-2 | NHBE | Viral RNA Levels | ~625 (250 µg/ml) | [6] |
| HCoV NL63 | NHBE | Viral RNA Levels | ~150 (60 µg/ml) | [8] |
Table 3: In Vitro Inhibitory Activity of this compound and Metabolite VR17-04
| Compound | Target | Assay Type | IC50 (mM) | Reference |
| This compound (FAV00A) | IAV RNA Polymerase | In vitro RNA synthesis | 46.3 | [4] |
| VR17-04 | IAV RNA Polymerase | In vitro RNA synthesis | 0.84 | [4] |
| This compound | SARS-CoV-2 RNA Polymerase | In vitro RNA synthesis | 40.7 | [4] |
| VR17-04 | SARS-CoV-2 RNA Polymerase | In vitro RNA synthesis | 2-3 | [4] |
Table 4: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| dNHBE | ~9980 | [7] |
| A549 | >1000 | [9] |
| Caco-2 | >1000 | [9] |
| RD | >1000 | [9] |
| HepG2 | >1000 | [9] |
Experimental Protocols
The following are detailed protocols for conducting key experiments to assess the antiviral activity of this compound.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating between antiviral effects and compound-induced cell death.
Materials:
-
Susceptible host cells (e.g., A549, MDCK, Caco-2, or NHBE cells)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound iodide
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 24 hours, remove the medium from the cells and add the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the same concentration of the compound's solvent as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Caption: Workflow for the cytotoxicity assay.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.[10][11]
Materials:
-
Susceptible host cells (e.g., A549 or dNHBE cells)
-
Virus stock (e.g., Influenza A virus)
-
This compound iodide
-
24-well or 48-well cell culture plates
-
Infection medium (serum-free medium)
-
Cells for titration (e.g., MDCK cells for influenza)
Protocol:
-
Seed host cells in multi-well plates and grow to confluency.
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 1 hour at 37°C.[9]
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01.[9]
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.[9]
-
Incubate the plates for 24-48 hours.[9]
-
Harvest the supernatants containing the progeny virus.
-
Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 assay on a susceptible cell line (e.g., MDCK for influenza).[12]
-
Calculate the reduction in viral yield for each this compound concentration compared to the untreated virus control. The EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively) can then be determined.
Caption: Workflow for the virus yield reduction assay.
Plaque Reduction Assay
This assay is a standard method to determine the effect of an antiviral compound on infectious virus particles, where a reduction in the number or size of plaques indicates antiviral activity.[13]
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well or 12-well plates
-
Virus stock
-
This compound iodide
-
Infection medium
-
Overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the confluent cell monolayers and infect the cells with a dilution of the virus that will produce 50-100 plaques per well.[13]
-
Incubate for 1 hour at 37°C to allow for virus adsorption.[13]
-
During the adsorption, prepare the overlay medium containing serial dilutions of this compound.
-
After adsorption, remove the inoculum and add the overlay medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[13]
-
Fix the cells with a solution like 4% formaldehyde.[13]
-
Remove the overlay and stain the cell monolayer with crystal violet.[13]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The IC50, the concentration that reduces the plaque number by 50%, can then be determined.
Caption: Workflow for the plaque reduction assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is this compound iodide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 4. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 6. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Enisamium Against Neuraminidase Inhibitor-Resistant Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral compound, has demonstrated efficacy against various influenza virus strains. Notably, its mechanism of action is distinct from that of neuraminidase inhibitors, making it a valuable candidate for combating influenza viruses that have developed resistance to this major class of antivirals. This compound's primary antiviral activity stems from its active metabolite, VR17-04, which directly inhibits the influenza virus RNA polymerase, a crucial enzyme for viral replication.[1][2][3] This unique mechanism necessitates specific methodologies for assessing its efficacy, particularly against neuraminidase inhibitor-resistant strains.
These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity against neuraminidase inhibitor-resistant influenza viruses. The described methods focus on quantifying the inhibition of viral replication and assessing the compound's cytotoxicity in a relevant cell culture model.
Mechanism of Action: RNA Polymerase Inhibition
This compound iodide is metabolized in vivo to its active form, VR17-04.[2][3] This metabolite targets the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the influenza virus genome. By inhibiting the RdRp, VR17-04 effectively halts the synthesis of viral RNA, thereby preventing the production of new virus particles.[2][4] This direct inhibition of a core viral enzymatic activity makes this compound effective against influenza viruses regardless of their susceptibility to neuraminidase inhibitors.
Caption: Metabolic activation of this compound and inhibition of influenza virus RNA polymerase.
Data Presentation
The antiviral activity and cytotoxicity of this compound and its active metabolite VR17-04 are summarized in the tables below. Data is presented for both neuraminidase inhibitor-sensitive and resistant influenza virus strains.
Table 1: Antiviral Activity of this compound against Neuraminidase Inhibitor-Resistant Influenza A Viruses
| Virus Strain | Resistance Mutation | Cell Line | Assay Type | EC90 (µM) | Selectivity Index (SI) | Reference |
| A/Brisbane/59/2007-like (H1N1) | H275Y | dNHBE | Virus Yield Reduction | 157 - 439 | 23 - 64 | [5] |
| A/California/04/2009 (H1N1)pdm09 | Wild-type | dNHBE | Virus Yield Reduction | 205 | >48 | [5] |
| A/Perth/16/2009-like (H3N2) | Wild-type | dNHBE | Virus Yield Reduction | 295 | >33 | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| dNHBE | Not Specified | >10,000 | [5] |
| A549 | Plaque Assay | >3,500 | [6] |
| Caco-2 | Microplaque Assay | >10,000 | [6] |
| RD | Microplaque Assay | >10,000 | [6] |
| HepG2 | Microplaque Assay | ~2,500 | [6] |
Table 3: Inhibitory Activity of this compound and its Metabolite VR17-04 on Influenza A Virus RNA Polymerase
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | In vitro RNA Polymerase Assay | 46,000 | [7] |
| VR17-04 | In vitro RNA Polymerase Assay | 840 | [7] |
Experimental Protocols
The following protocols provide a framework for testing the antiviral activity of this compound against neuraminidase inhibitor-resistant influenza viruses.
Caption: Workflow for evaluating this compound's antiviral efficacy.
Protocol 1: Propagation of Neuraminidase Inhibitor-Resistant Influenza Virus
This protocol describes the preparation of high-titer stocks of neuraminidase inhibitor-resistant influenza virus, such as a strain containing the H275Y mutation in the neuraminidase gene.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Neuraminidase inhibitor-resistant influenza virus strain (e.g., A(H1N1)pdm09 with H275Y mutation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture MDCK cells in DMEM supplemented with 10% FBS to 90-95% confluency in T-175 flasks.
-
Wash the cell monolayer three times with sterile PBS.
-
Infect the cells with the neuraminidase inhibitor-resistant influenza virus at a multiplicity of infection (MOI) of 0.001 in serum-free DMEM containing 2 µg/mL TPCK-treated trypsin.
-
Incubate the infected cells at 37°C in a 5% CO2 incubator for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus.
-
Clarify the supernatant by centrifugation at 2,000 x g for 10 minutes to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer using a 50% Tissue Culture Infectious Dose (TCID50) assay.
Protocol 2: Virus Yield Reduction Assay in dNHBE Cells
This assay is the primary method for determining the antiviral efficacy of this compound in a physiologically relevant cell model.
Materials:
-
Differentiated normal human bronchial epithelial (dNHBE) cells cultured in transwell inserts
-
Bronchial epithelial cell growth medium
-
This compound iodide
-
Neuraminidase inhibitor-resistant influenza virus stock
-
MDCK cells for titration
-
Serum-free DMEM with TPCK-treated trypsin
Procedure:
-
Culture dNHBE cells at an air-liquid interface until fully differentiated.
-
Twenty-four hours prior to infection, add various concentrations of this compound (e.g., 40, 200, 600, 1000 µM) to the basal compartment of the transwell inserts containing the dNHBE cells.[1]
-
Infect the apical surface of the dNHBE cells with the neuraminidase inhibitor-resistant influenza virus at an MOI of 0.01 PFU/cell.[1]
-
After a 1-hour adsorption period, remove the viral inoculum.[8]
-
Maintain the this compound concentrations in the basal compartment throughout the experiment.
-
Incubate the infected cells for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
At 48 hours post-infection, harvest the apical supernatant.
-
Determine the virus titer in the harvested supernatant using a TCID50 assay on MDCK cells.
-
The 90% effective concentration (EC90) is calculated as the concentration of this compound that reduces the virus yield by 90% (1-log10) compared to the untreated virus control.
Protocol 3: Cytotoxicity Assay (MTT) in dNHBE Cells
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Differentiated normal human bronchial epithelial (dNHBE) cells
-
Bronchial epithelial cell growth medium
-
This compound iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Culture dNHBE cells in a 96-well plate format suitable for this cell type.
-
Treat the cells with a range of concentrations of this compound identical to those used in the virus yield reduction assay.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control. This is typically calculated using a four-parameter logistic nonlinear regression model.[1]
Protocol 4: Virus Titration (TCID50 Assay) in MDCK Cells
This assay quantifies the amount of infectious virus present in the supernatants from the virus yield reduction assay.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Serum-free DMEM with TPCK-treated trypsin (2 µg/mL)
-
Viral supernatants from the virus yield reduction assay
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the viral supernatants in serum-free DMEM with TPCK-treated trypsin.
-
Inoculate the MDCK cell monolayers with 100 µL of each virus dilution in replicates (e.g., 8 wells per dilution).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
Observe the plates for the presence of CPE.
-
The TCID50 is calculated using the Reed-Muench method, which determines the dilution of the virus that causes CPE in 50% of the inoculated wells.[9]
Conclusion
The provided application notes and protocols offer a comprehensive guide for the evaluation of this compound's antiviral activity against neuraminidase inhibitor-resistant influenza viruses. By focusing on the inhibition of viral replication through a virus yield reduction assay in a physiologically relevant dNHBE cell model, researchers can obtain robust and meaningful data. The distinct mechanism of action of this compound, targeting the viral RNA polymerase, underscores its potential as a valuable therapeutic option in the face of growing neuraminidase inhibitor resistance. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for the continued development and characterization of this promising antiviral agent.
References
- 1. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. iitri.org [iitri.org]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for Time-of-Addition Experiments with Enisamium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting time-of-addition experiments to elucidate the specific stage of the viral life cycle inhibited by the antiviral drug Enisamium. The primary focus of this protocol is on influenza virus, given that this compound's primary therapeutic indication is for influenza treatment and its mechanism of action involves the inhibition of the influenza virus RNA polymerase.[1][2][3][4][5]
Introduction
This compound is an antiviral compound that has demonstrated efficacy against a range of influenza A and B virus strains.[6][7] Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the transcription and replication of the viral genome.[1][4][5][8] Time-of-addition experiments are crucial for confirming the stage of the viral lifecycle that this compound targets. By introducing the compound at different time points relative to viral infection, researchers can pinpoint whether the drug acts on early, intermediate, or late stages of viral replication.
Published research indicates that this compound is most effective when administered early in the viral life cycle.[6][7] Specifically, studies have shown that the addition of this compound up to 4 hours after influenza A virus inoculation can lead to a significant reduction in viral titers, suggesting its interference with early processes such as viral entry, viral RNA transcription, and genome replication.[6] It is understood that this compound is metabolized to a more potent hydroxylated form, VR17-04, which is a more potent inhibitor of the viral RNA polymerase.[1][2][3]
Key Principles of Time-of-Addition Assays
A time-of-addition assay is a virological technique used to determine the specific point in the viral replication cycle that is inhibited by an antiviral compound.[9][10][11][12][13] The experiment involves adding the antiviral agent at various time points before, during, and after viral infection of host cells. The resulting viral yield at a fixed time point post-infection is then quantified. By comparing the viral titers under these different conditions, one can infer the targeted stage of the viral life cycle.
Diagram of the General Workflow for a Time-of-Addition Experiment:
Caption: General workflow for a time-of-addition experiment.
Experimental Protocol: Time-of-Addition Assay for this compound with Influenza Virus
This protocol is designed for researchers to investigate the inhibitory effect of this compound on influenza virus replication in a time-dependent manner.
Materials:
-
Cells: Differentiated normal human bronchial epithelial (dNHBE) cells are recommended as they are a physiologically relevant model for influenza infection and have shown good permeability to this compound.[6][7] Madin-Darby canine kidney (MDCK) cells can be used for viral titration.
-
Virus: A known strain of influenza A or B virus (e.g., A/Brisbane/59/2007 (H1N1)).
-
Compound: this compound iodide.
-
Reagents:
-
Cell culture medium appropriate for dNHBE and MDCK cells.
-
Trypsin-TPCK for viral activation.
-
Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Crystal Violet solution for plaque assays.
-
Agarose for plaque assay overlay.
-
-
Equipment:
-
Multi-well cell culture plates (e.g., 24-well plates).
-
CO2 incubator.
-
Microscope.
-
Standard cell culture and virology laboratory equipment.
-
Procedure:
-
Cell Seeding:
-
Seed dNHBE cells in 24-well plates and culture until a confluent monolayer is formed.
-
-
Virus Preparation:
-
Thaw a stock of influenza virus and dilute it in serum-free medium to achieve a multiplicity of infection (MOI) of 1.0 PFU/cell.[6]
-
Activate the virus with Trypsin-TPCK according to the manufacturer's instructions.
-
-
Time-of-Addition Experimental Setup:
-
Prepare a working solution of this compound at the desired concentration (e.g., 2000 µM).[6]
-
Set up the following experimental conditions in triplicate:
-
-1 hour: Remove the culture medium from the cells and add medium containing this compound one hour before viral inoculation.
-
0 hour (Co-treatment): Add the virus and this compound to the cells simultaneously.
-
Post-infection time points (e.g., 0, 2, 4, 6, 8, 10 hours): Inoculate the cells with the virus. After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium. Add this compound at 0, 2, 4, 6, 8, and 10 hours post-infection.[6]
-
Virus Control: Infect cells with the virus but do not add this compound.
-
Cell Control: Mock-infect cells with serum-free medium.
-
-
-
Viral Inoculation:
-
For all conditions except the -1 hour pre-treatment, remove the culture medium and inoculate the cells with the prepared virus solution.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Incubation:
-
After the respective treatments, incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Sample Collection:
-
At 24 hours post-infection, collect the supernatants from each well.
-
-
Viral Titer Quantification (TCID50 or Plaque Assay):
-
Perform serial dilutions of the collected supernatants.
-
Use these dilutions to infect confluent monolayers of MDCK cells.
-
Quantify the viral titers using either a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
Data Presentation:
The quantitative data from the time-of-addition experiment should be summarized in a table for clear comparison.
| Time of this compound Addition (hours post-infection) | Virus Titer (log10 TCID50/mL) | Fold Reduction in Virus Titer (compared to Virus Control) |
| -1 | Insert Data | Calculate |
| 0 | Insert Data | Calculate |
| 2 | Insert Data | Calculate |
| 4 | Insert Data | Calculate |
| 6 | Insert Data | Calculate |
| 8 | Insert Data | Calculate |
| 10 | Insert Data | Calculate |
| Virus Control | Insert Data | 1 (Baseline) |
Interpreting the Results
The results of the time-of-addition experiment will indicate the stage of the viral life cycle targeted by this compound.
-
Inhibition when added before and during infection (-1h and 0h): Suggests that this compound may interfere with viral attachment or entry.
-
Inhibition when added shortly after infection (e.g., 0-4h): Points towards an effect on early post-entry events, such as viral uncoating, transcription of viral mRNA, and replication of the viral genome. This is the expected outcome for this compound based on existing literature.[6]
-
Reduced or no inhibition when added at later time points (e.g., >8h): Indicates that the compound is less effective against later stages of the viral life cycle, such as protein synthesis, virion assembly, and budding.[6]
Diagram of the Influenza Virus Life Cycle and the Proposed Target of this compound:
Caption: Proposed mechanism of this compound targeting influenza virus replication.
Conclusion
Time-of-addition experiments are a powerful tool for characterizing the antiviral mechanism of compounds like this compound. The provided protocol offers a detailed framework for researchers to investigate and confirm that this compound's antiviral activity against influenza virus is most pronounced during the early stages of the viral replication cycle, consistent with its known function as an inhibitor of the viral RNA polymerase. This information is valuable for the continued development and understanding of this compound as an anti-influenza therapeutic.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 5. What is this compound iodide used for? [synapse.patsnap.com]
- 6. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iitri.org [iitri.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
Guidelines for Enisamium Iodide Dosage in Ferret Models of Influenza: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide (brand name Amizon®) is an antiviral compound that has demonstrated activity against influenza viruses.[1][2] The ferret (Mustela putorius furo) is considered the gold standard animal model for studying human influenza virus infection and transmission due to similarities in lung physiology and the distribution of sialic acid receptors.[3][4] This document provides detailed application notes and protocols for determining the dosage of this compound iodide in ferret models of influenza, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study evaluating the therapeutic efficacy of this compound iodide in influenza-infected ferrets.
Table 1: Efficacy of this compound Iodide Treatment in Influenza-Infected Ferrets
| Parameter | Value | Reference |
| Animal Model | Ferret (Mustela putorius furo) | Cocking et al., 2018 |
| Influenza Virus | A/Wisconsin/67/2005 (H3N2) | Cocking et al., 2018 |
| Virus Inoculum | 10^5 TCID50 | Cocking et al., 2018 |
| Treatment | This compound iodide (FAV00A) | Cocking et al., 2018 |
| Dosage | 200 mg/kg | Cocking et al., 2018 |
| Dosing Regimen | Once daily for 7 days | Cocking et al., 2018 |
| Route of Admin. | Oral (gavage) | Implied from standard practice |
| Treatment Start | 24 hours post-inoculation | Cocking et al., 2018 |
| Primary Outcome | Significant decrease in virus titers in the upper respiratory tract | Cocking et al., 2018 |
Experimental Protocols
This section provides a detailed methodology for conducting an experiment to evaluate the efficacy of this compound iodide in a ferret model of influenza, based on established protocols.
Animal Model and Housing
-
Species: Male or female ferrets, 8-12 weeks old.
-
Supplier: A certified vendor of influenza-naive ferrets.
-
Acclimation: Acclimate ferrets for at least 7 days prior to the experiment.
-
Housing: House ferrets individually in cages that prevent direct contact and aerosol transmission between experimental groups. Maintain a 12-hour light/dark cycle.
-
Diet: Provide standard ferret chow and water ad libitum.
Influenza Virus Preparation and Inoculation
-
Virus Strain: A well-characterized influenza A or B virus strain (e.g., A/Wisconsin/67/2005 (H3N2)).
-
Virus Stock: Propagate the virus in Madin-Darby canine kidney (MDCK) cells and determine the 50% tissue culture infectious dose (TCID50).
-
Inoculation Procedure:
-
Anesthetize ferrets lightly (e.g., with ketamine/xylazine).
-
Administer the virus inoculum (e.g., 10^5 TCID50 in 0.5 mL of sterile phosphate-buffered saline (PBS)) intranasally, distributing the volume between the nares.
-
This compound Iodide Formulation and Administration
-
Formulation: Prepare a suspension of this compound iodide in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosage: Based on the available data, a starting dose of 200 mg/kg is recommended. Dose-ranging studies may be performed to determine the minimal effective and optimal doses.
-
Administration: Administer the drug suspension orally via gavage once daily for 7 consecutive days, beginning 24 hours post-infection. The control group should receive the vehicle only.
Clinical Monitoring and Sample Collection
-
Clinical Signs: Monitor ferrets daily for clinical signs of influenza, including weight loss, changes in body temperature (measured via a subcutaneous transponder), and activity levels.
-
Nasal Washes: Collect nasal washes on alternating days to assess viral shedding.
-
Anesthetize the ferret.
-
Instill 1 mL of sterile PBS into the nostrils and collect the runoff in a sterile tube.
-
-
Necropsy and Tissue Collection: At the end of the study (e.g., day 8 post-infection), euthanize the ferrets and collect respiratory tract tissues (nasal turbinates, trachea, and lungs) for virological and histopathological analysis.
Virological and Data Analysis
-
Viral Titer Quantification: Determine viral titers in nasal washes and homogenized tissue samples using TCID50 or plaque assays on MDCK cells.
-
Data Analysis: Compare the viral titers and clinical scores between the this compound iodide-treated and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Enisamium Permeability Using Caco-2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a cornerstone in vitro model in the pharmaceutical industry for predicting the oral absorption of drug candidates.[1][2] Caco-2 cells, derived from a human colorectal adenocarcinoma, form a polarized monolayer of enterocytes that mimic the barrier properties of the small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[1][3][4] This application note provides a comprehensive guide to utilizing the Caco-2 assay for determining the intestinal permeability of Enisamium, an antiviral compound.[5][6]
This compound iodide, a derivative of isonicotinic acid, has demonstrated antiviral effects against various influenza viruses.[5] Understanding its permeability across the intestinal barrier is crucial for evaluating its potential as an orally administered therapeutic.
Data Presentation: this compound Permeability in Caco-2 Cells
Quantitative analysis of this compound's transport across Caco-2 cell monolayers classifies it as a compound with low permeability. The apparent permeability coefficient (Papp) for this compound was determined to be between 0.2 x 10⁻⁶ cm/s and 0.3 x 10⁻⁶ cm/s in the apical to basolateral direction.[5]
| Compound | Concentration (µM) | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Reference |
| This compound Iodide | 10 - 100 | Apical to Basolateral | 0.2 - 0.3 | Low | [5] |
Table 1: Apparent Permeability (Papp) of this compound Iodide in Caco-2 Cells.
Permeability classification is generally based on the following criteria:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s[1]
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
A detailed protocol for culturing Caco-2 cells to form a confluent and differentiated monolayer is essential for a reliable permeability assay.
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
Protocol:
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]
-
Differentiation: Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer.[1][7] Change the culture medium in both the apical and basolateral compartments every 2-3 days.[1]
-
Monolayer Integrity Assessment: Before conducting the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and meet the laboratory's established criteria (e.g., >200 Ω·cm²). Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm the tightness of the cell junctions.[7]
Bidirectional Permeability Assay for this compound
This protocol outlines the steps to measure the permeability of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The B→A assessment is crucial to investigate the potential involvement of efflux transporters.[8]
Protocol:
-
Preparation of Transport Buffer: Prepare a transport buffer, typically HBSS buffered with HEPES, and warm it to 37°C.[1]
-
Washing: Gently wash the Caco-2 monolayers twice with the pre-warmed transport buffer to remove any traces of the culture medium.[2]
-
Pre-incubation: Add fresh transport buffer to both the apical and basolateral compartments and pre-incubate the cells for 30 minutes at 37°C.[1]
-
Dosing:
-
A→B Transport: Add the this compound solution (at the desired concentration, e.g., 10 µM, dissolved in transport buffer) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[1]
-
B→A Transport: Add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates for a specific duration, typically up to 2 hours, at 37°C with gentle shaking.[1]
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replenish the receiver compartment with an equal volume of fresh, pre-warmed transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[9]
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) [1]
Where:
-
dQ/dt is the rate of drug transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][10]
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for determining this compound permeability using Caco-2 cells.
Caption: Logic for classifying drug permeability based on Papp values.
References
- 1. benchchem.com [benchchem.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. catalog.labcorp.com [catalog.labcorp.com]
Application Notes and Protocols for Studying Enisamium's Effect on Viral Shedding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Enisamium in reducing viral shedding. The protocols are based on established methodologies and findings from recent studies on this compound's antiviral activity against influenza viruses and SARS-CoV-2.
Background
This compound iodide (brand name Amizon®) is an antiviral compound that has demonstrated efficacy in reducing the duration and severity of viral respiratory infections.[1][2][3] Clinical studies have shown that this compound treatment leads to a significant reduction in viral shedding in patients with influenza.[1][2][3][4] The proposed mechanism of action involves the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[1][2][5][6] this compound is a prodrug that is metabolized in humans to its active form, VR17-04, which is a more potent inhibitor of viral RNA polymerase.[1][2][5][6][7] These characteristics make this compound a compelling candidate for further investigation as a broad-spectrum antiviral agent.
Mechanism of Action: Inhibition of Viral RNA Polymerase
This compound's primary antiviral effect is mediated by its active metabolite, VR17-04. This metabolite directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of susceptible viruses, such as influenza A and B viruses and SARS-CoV-2.[6][7][8][9] By blocking the function of RdRp, VR17-04 prevents the synthesis of new viral RNA, thereby halting viral replication within the host cell. This disruption of the viral life cycle leads to a decrease in the production of new virions and, consequently, a reduction in viral shedding from infected individuals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials evaluating the effect of this compound on viral shedding and patient recovery in influenza infections.
Table 1: Reduction in Viral Shedding in Influenza Patients [1][2][3][4]
| Time Point | This compound Group (% Negative) | Placebo Group (% Negative) | p-value |
| Day 3 | 71.2% | 25.0% | < 0.0001 |
Table 2: Patient Recovery in Influenza Infections [1][2][4]
| Time Point | This compound Group (% Recovered) | Placebo Group (% Recovered) | p-value |
| Day 14 | 93.9% | 32.5% | < 0.0001 |
Table 3: Reduction in Disease Symptoms in Influenza Patients [1][2][4]
| Group | Baseline Symptom Score (Mean ± SD) | Day 14 Symptom Score (Mean ± SD) | p-value |
| This compound | 9.6 ± 0.7 | 4.6 ± 0.9 | < 0.0001 |
| Placebo | 9.7 ± 1.1 | 5.6 ± 1.1 |
Experimental Protocols
This section provides detailed protocols for in vitro and in vivo studies to assess the impact of this compound on viral shedding.
In Vitro Antiviral Assays
Objective: To determine the direct antiviral activity of this compound and its active metabolite, VR17-04, against the target virus in a controlled cell culture environment.
Materials:
-
Permissive cell lines (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 or Caco-2 cells for SARS-CoV-2).[7][10][11]
-
Target virus stock with a known titer.
-
This compound iodide and synthesized VR17-04.
-
Cell culture medium and supplements.
-
Reagents for viral quantification (e.g., RT-qPCR, plaque assay).[12][13]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed permissive cells in 6-well plates and grow to 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and VR17-04 in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compounds and 1% low-melting-point agarose.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C for SARS-CoV-2, 35°C for influenza).
-
Plaque Visualization: After 48-72 hours, fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
In Vivo Animal Models
Objective: To evaluate the in vivo efficacy of this compound in reducing viral shedding in a relevant animal model.[14][15][16]
Animal Model: Ferrets are a suitable model for influenza studies as they mimic human disease progression.[15][16] Transgenic mice expressing the human ACE2 receptor can be used for SARS-CoV-2 research.[17]
Materials:
-
Appropriate animal models.
-
This compound formulation for oral administration.
-
Target virus for intranasal inoculation.
-
Equipment for sample collection (e.g., nasal washes, throat swabs).[12]
-
Reagents for viral load quantification (RT-qPCR).[13][18][19]
Protocol: Ferret Model for Influenza
-
Acclimatization: Acclimatize animals to the housing conditions for at least 7 days.
-
Group Assignment: Randomly assign animals to treatment (this compound) and control (placebo) groups.
-
Treatment: Begin oral administration of this compound or placebo 24 hours prior to viral challenge and continue for the duration of the study.
-
Viral Challenge: Lightly anesthetize the animals and inoculate them intranasally with a defined dose of influenza virus.
-
Sample Collection: Collect nasal washes or throat swabs daily from each animal for 7-10 days post-infection.
-
Viral Load Quantification: Extract viral RNA from the collected samples and quantify the viral load using a validated RT-qPCR assay targeting a conserved viral gene.
-
Data Analysis: Compare the viral shedding kinetics (area under the curve of viral load over time) and peak viral titers between the treatment and control groups.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effect of this compound on viral shedding. The evidence strongly suggests that this compound, through its active metabolite VR17-04, effectively inhibits the replication of influenza and other RNA viruses by targeting the viral RNA polymerase. This mechanism translates to a significant reduction in viral shedding, which is a critical factor in mitigating virus transmission and improving clinical outcomes. Researchers are encouraged to adapt these protocols to their specific research questions and target viruses to further elucidate the therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tevelthuislab.scholar.princeton.edu [tevelthuislab.scholar.princeton.edu]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Models for Studying Entry, Tissue Tropism, and Therapeutic Approaches of Highly Pathogenic Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-rdtrial.com [alfa-rdtrial.com]
- 13. tataa.com [tataa.com]
- 14. In vivo evaluation of antiviral efficacy against genital herpes using mouse and guinea pig models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. avancebio.com [avancebio.com]
- 19. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Notes and Protocols: Evaluating Enisamium's Efficacy Against SARS-CoV-2 Using a Minigenome Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral drug approved in several countries for the treatment of influenza, has demonstrated inhibitory activity against SARS-CoV-2.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing a SARS-CoV-2 minigenome assay to test the efficacy of this compound and its active metabolite, VR17-04. Minigenome assays are powerful, non-infectious tools for studying the viral replication and transcription machinery, making them ideal for the initial screening and characterization of antiviral compounds.[6][7] The assay described herein relies on the co-expression of the core components of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex and a reporter gene flanked by viral untranslated regions (UTRs), which is then transcribed and replicated by the reconstituted viral polymerase.
Mechanism of Action
This compound is a pro-drug that is metabolized to its active form, VR17-04.[3][5][8][9] This active metabolite, VR17-04, is a more potent inhibitor of the SARS-CoV-2 RdRp than the parent compound.[3] Molecular dynamics simulations and in vitro assays suggest that VR17-04 functions by preventing the incorporation of GTP and UTP into the nascent viral RNA chain, thereby inhibiting viral RNA synthesis.[1][2][4][5][8][9][10][11]
Data Presentation
In Vitro Efficacy of this compound and VR17-04
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its active metabolite VR17-04 against the SARS-CoV-2 RNA polymerase, as determined by in vitro assays.
| Compound | Assay Type | IC50 | Cell Line/System | Reference(s) |
| This compound | RdRp activity assay | ~26.3 mM - 40.7 mM | In vitro (recombinant nsp12/7/8) | [1][3] |
| This compound Chloride | Antiviral assay (in-cell) | 1.2 mM (~300 µg/ml) | Caco-2 cells | [1] |
| This compound Iodide | Antiviral assay (in-cell) | 250 µg/ml | NHBE cells | [1] |
| VR17-04 | RdRp activity assay | ~0.98 mM - 3 mM | In vitro (recombinant nsp12/7/8) | [1][3] |
| VR17-04 | RdRp activity assay | 0.029 mM | In vitro (low NTP concentration) | [1] |
Clinical Trial Data for this compound in COVID-19 Patients
An interim analysis of a randomized, placebo-controlled clinical trial investigated the efficacy of this compound in hospitalized COVID-19 patients.
| Patient Group | Outcome Measure | This compound Group | Placebo Group | p-value | Reference(s) |
| Patients requiring supplementary oxygen (n=77) | Mean recovery time | 11.1 days | 13.9 days | 0.0259 | [1][2][4] |
| Patients treated within 4 days of symptom onset (n=33) | Median time to improvement | 8 days | 13 days | 0.0051 | [6][12] |
| Patients treated within 10 days of symptom onset (n=154) | Median time to improvement | 10 days | 12 days | 0.002 | [6][12] |
Experimental Protocols
SARS-CoV-2 Minigenome Assay Protocol
This protocol is a representative method for assessing the impact of this compound on SARS-CoV-2 RdRp activity in a BSL-2 setting.
1. Materials:
-
Cell Line: HEK293T cells.
-
Plasmids:
-
pCAGGS-SARS-CoV-2-nsp12 (RdRp catalytic subunit)
-
pCAGGS-SARS-CoV-2-nsp7
-
pCAGGS-SARS-CoV-2-nsp8
-
pPolI-SARS-CoV-2-N-Nluc (reporter plasmid containing the NanoLuciferase gene flanked by SARS-CoV-2 UTRs and Nucleocapsid (N) gene sequence).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound iodide and/or VR17-04
-
Nano-Glo® Luciferase Assay Reagent
-
Lysis Buffer
-
96-well white, clear-bottom plates
-
Luminometer
-
2. Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well to ensure they reach 80-90% confluency at the time of transfection.
3. Transfection:
-
Prepare plasmid DNA mix in Opti-MEM. For each well, combine:
-
50 ng of pCAGGS-nsp12
-
12.5 ng of pCAGGS-nsp7
-
25 ng of pCAGGS-nsp8
-
50 ng of pPolI-SARS-CoV-2-N-Nluc
-
-
Prepare the transfection reagent mix in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mix and transfection reagent mix, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to each well.
4. Compound Treatment:
-
Prepare serial dilutions of this compound iodide or VR17-04 in cell culture medium.
-
At 4-6 hours post-transfection, remove the transfection medium and replace it with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., DMSO).
5. Luciferase Assay:
-
At 24-48 hours post-transfection, remove the culture medium.
-
Wash the cells once with PBS.
-
Lyse the cells by adding 20-50 µL of lysis buffer per well and incubate for 10 minutes at room temperature with gentle shaking.
-
Add an equal volume of Nano-Glo® Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
6. Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle-treated control wells.
-
Plot the normalized values against the compound concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's antiviral action against SARS-CoV-2.
Experimental Workflow for the Minigenome Assay
Caption: Workflow of the SARS-CoV-2 minigenome assay.
Logical Relationship of the Minigenome System
Caption: Logical flow of the SARS-CoV-2 minigenome reporter assay.
References
- 1. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits SARS-CoV-2 RNA Synthesis. - Research - Institut Pasteur [research.pasteur.fr]
- 6. RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbio.princeton.edu [molbio.princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits SARS-CoV-2 RNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
Application Notes and Protocols for the Synthesis of VR17-04
For research use only. Not for use in diagnostic procedures.
Introduction
VR17-04, the active metabolite of the antiviral drug enisamium, has demonstrated potent inhibitory activity against the RNA polymerases of various viruses, including influenza and SARS-CoV-2.[1][2] Its chemical structure is 4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium. The synthesis of VR17-04 is a critical process for enabling further research into its antiviral properties and potential therapeutic applications. This document provides a detailed protocol for a plausible synthetic route to obtain VR17-04, based on established chemical transformations.
The proposed synthetic pathway commences with the preparation of a key intermediate, 3-hydroxy-4-pyridinecarboxylic acid. This is followed by the formation of an amide linkage with benzylamine (B48309) and concludes with the N-methylation of the pyridine (B92270) ring to yield the final product.
Overall Synthetic Scheme
The synthesis of VR17-04 can be conceptualized in a three-step process starting from 3-hydroxy-4-pyridinecarboxylic acid.
Caption: Proposed synthetic pathway for VR17-04.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid
This protocol is adapted from a known synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation, a common method for introducing a hydroxyl group ortho to a phenolic activating group.[3]
Materials:
-
4-Pyridone
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
Dissolve 4-pyridone in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate sulfate (B86663) ester.
-
Cool the solution and adjust the pH to precipitate the 3-hydroxy-4-pyridone.
-
Further oxidation and subsequent workup will yield 3-hydroxy-4-pyridinecarboxylic acid.[4]
| Parameter | Value |
| Starting Material | 4-Pyridone |
| Key Reagents | K₂S₂O₈, NaOH, H₂SO₄ |
| Product | 3-Hydroxy-4-pyridinecarboxylic Acid |
| Purity (typical) | >98% |
Step 2: Amide Formation to Yield N-benzyl-3-hydroxy-4-pyridinecarboxamide
This step involves the coupling of the carboxylic acid with benzylamine. A common method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride.
Materials:
-
3-Hydroxy-4-pyridinecarboxylic acid
-
Benzylamine
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3-hydroxy-4-pyridinecarboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Add the benzylamine solution dropwise to the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Starting Material | 3-Hydroxy-4-pyridinecarboxylic Acid |
| Reagents | Benzylamine, SOCl₂, Et₃N |
| Product | N-benzyl-3-hydroxy-4-pyridinecarboxamide |
| Yield (typical) | 70-85% |
Step 3: N-Methylation to Yield VR17-04
The final step is the quaternization of the pyridine nitrogen with a methylating agent.
Materials:
-
N-benzyl-3-hydroxy-4-pyridinecarboxamide
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or another suitable polar aprotic solvent
-
Diethyl ether
Procedure:
-
Dissolve N-benzyl-3-hydroxy-4-pyridinecarboxamide in anhydrous acetonitrile.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
The product, being a salt, will often precipitate from the reaction mixture.
-
If precipitation occurs, filter the solid product and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Dry the final product under vacuum.
| Parameter | Value |
| Starting Material | N-benzyl-3-hydroxy-4-pyridinecarboxamide |
| Reagent | Methyl Iodide |
| Product | VR17-04 |
| Yield (typical) | >90% |
| Appearance | Crystalline solid |
Workflow and Data Management
References
Application Notes and Protocols for Assessing Enisamium Cytotoxicity in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an antiviral compound, has demonstrated efficacy against various respiratory viruses, including influenza A and SARS-CoV-2.[1][2][3] The human lung adenocarcinoma cell line, A549, is a well-established model for studying respiratory infections and the effects of antiviral agents.[4][5] While primarily investigated for its antiviral properties, understanding the cytotoxic profile of this compound in A549 cells is crucial for determining its therapeutic window and potential off-target effects. Previous studies have suggested that this compound is not cytotoxic to A549 cells at concentrations that inhibit viral replication.[2][6][7] This document provides a comprehensive set of protocols to systematically evaluate the cytotoxicity of this compound in A549 cells using standard in vitro assays.
Data Presentation
The following tables summarize key data points relevant to the assessment of this compound cytotoxicity in A549 cells.
Table 1: A549 Cell Culture and Plating Densities
| Parameter | Recommendation | Reference |
| Growth Medium | F-12K Medium with 10% FBS | [8] |
| Subculture Ratio | 1:3 to 1:8 | [8] |
| Seeding Density (96-well plate) | 5 x 10³ - 1 x 10⁴ cells/well | [9][10] |
| Seeding Density (6-well plate) | 3 x 10⁵ - 5 x 10⁵ cells/well | [10][11] |
Table 2: this compound Antiviral Activity and Cytotoxicity Overview
| Cell Line | Assay | Parameter | Value | Reference |
| A549 | Plaque Assay (Influenza A) | IC50 | 322 µM | [12] |
| A549 | Not specified | Cytotoxicity | Not cytotoxic at antiviral concentrations | [2][6][7] |
| Caco-2 | Viral RNA Levels (SARS-CoV-2) | IC50 | 1.2 mM (~300 µg/ml) | [6][7] |
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol describes the routine culture and passaging of A549 cells to maintain a healthy and viable cell stock for cytotoxicity experiments.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
ATCC-formulated F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator at 37°C, 5% CO2
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.[4]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Medium Renewal: Renew the complete growth medium every 2-3 days.[8][13]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[14]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.[4][13]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a recommended split ratio of 1:3 to 1:8.[8]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
A549 cells
-
This compound iodide
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.[9][10]
-
Drug Treatment: Prepare serial dilutions of this compound iodide in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker for cytotoxicity.[16]
Materials:
-
A549 cells
-
This compound iodide
-
Complete growth medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[16]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[16]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][17]
Materials:
-
A549 cells
-
This compound iodide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired duration.[17]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[9][17]
-
Cell Washing: Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in A549 cells.
Caption: Hypothesized mechanism of this compound's primary action and cytotoxic assessment.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. reprocell.com [reprocell.com]
- 6. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A549 Cell Subculture Protocol [a549.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Enisamium Permeability in MDCK Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low permeability of Enisamium in Madin-Darby Canine Kidney (MDCK) cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its permeability in MDCK cells a subject of investigation?
This compound (4-(benzylcarbamoyl)-1-methylpyridinium iodide) is an antiviral drug.[1][2] Its permeability across cellular barriers, such as the intestinal epithelium or the blood-brain barrier, is a critical determinant of its oral bioavailability and efficacy. MDCK cells are a widely used in vitro model for predicting drug permeability and the role of efflux transporters.
Q2: What is the expected permeability of this compound based on existing data?
Studies using Caco-2 cells, another common model for intestinal permeability, have shown that this compound iodide has very low apparent permeability (Papp) with values between 0.2 × 10⁻⁶ cm/s and 0.3 × 10⁻⁶ cm/s.[3] One study also reported that the permeability of this compound in MDCK cells was found to be less than 0.08%.[2] Based on its high solubility and low permeability, this compound iodide is classified as a Biopharmaceutics Classification System (BCS) Class III compound.
Q3: Is the low permeability of this compound in MDCK cells likely due to it being a P-glycoprotein (P-gp) substrate?
While it is a common hypothesis for compounds with low permeability, a study conducted in Caco-2 cells showed no evidence of active transport for this compound iodide. However, without specific data from MDCK cells overexpressing P-gp (MDCK-MDR1), the role of P-gp-mediated efflux in these cells cannot be definitively ruled out.
Troubleshooting Guide for Low Permeability of this compound in MDCK Cells
This guide addresses specific issues that may arise during the experimental evaluation of this compound permeability.
Issue 1: Observed Apparent Permeability (Papp) is Extremely Low
Symptoms:
-
The calculated Papp value for this compound in the apical-to-basolateral (A-B) direction is in the range of <1 x 10⁻⁶ cm/s.
-
Difficulty in quantifying the amount of this compound in the basolateral chamber.
Potential Causes and Troubleshooting Steps:
-
Low Passive Permeability: The inherent physicochemical properties of this compound may limit its passive diffusion across the cell monolayer.
-
Action: This is an intrinsic property of the molecule. The focus should shift to investigating if active efflux is further reducing the net permeability.
-
-
Poor Compound Recovery: A significant portion of the compound may be lost during the experiment.
-
Action: Calculate the percent recovery. If it is below 80%, investigate the following:
-
Non-Specific Binding: this compound may be binding to the plastic of the assay plates. Use low-binding plates and include a control group without cells to assess binding.
-
Cellular Accumulation: The compound may be accumulating within the MDCK cells. At the end of the transport experiment, lyse the cells and quantify the amount of intracellular this compound using LC-MS/MS.
-
Compound Instability: this compound may be degrading in the assay buffer. Incubate this compound in the buffer for the duration of the experiment and analyze its concentration.
-
-
-
Experimental Errors:
-
Action:
-
Verify the integrity of the MDCK cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Confirm the accuracy of your analytical method (e.g., LC-MS/MS) for detecting low concentrations of this compound.
-
-
Issue 2: High Variability in Permeability Results
Symptoms:
-
Inconsistent Papp values across replicate wells or between experiments.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity:
-
Action: Ensure consistent cell seeding density and culture conditions. Monitor TEER values for all wells to ensure a confluent monolayer has formed. Discard any wells with TEER values outside the acceptable range.
-
-
Solubility Issues: Although this compound is highly soluble, precipitation in the donor compartment can lead to variability.
-
Action: Visually inspect the donor wells for any signs of precipitation. Ensure the concentration of any co-solvent (like DMSO) is kept low and consistent.
-
Issue 3: Uncertainty About the Role of Active Efflux
Symptoms:
-
Low A-B permeability is observed, but it is unclear if this is solely due to poor passive diffusion or if active efflux is also a contributing factor.
Potential Causes and Troubleshooting Steps:
-
Efflux by P-glycoprotein (P-gp) or other transporters: MDCK cells endogenously express canine P-gp and can be transfected to overexpress human P-gp (MDCK-MDR1 cells).
-
Action:
-
Conduct a Bidirectional Permeability Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator of active efflux.
-
Use P-gp Inhibitors: Perform the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A). A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.
-
Utilize MDCK-MDR1 Cells: For definitive confirmation, perform the bidirectional assay in an MDCK-MDR1 cell line, which overexpresses human P-gp. A high ER in this cell line is a strong indicator that this compound is a P-gp substrate.
-
-
Data Presentation
Table 1: Summary of this compound Permeability Data
| Parameter | Cell Line | Concentration (µM) | Value | Reference |
| Apparent Permeability (Papp) | Caco-2 | 10 - 100 | 0.2 - 0.3 x 10⁻⁶ cm/s | [3] |
| Permeability | MDCK | Not specified | < 0.08% | [2] |
| BCS Classification | - | - | Class III (High Solubility, Low Permeability) |
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay in MDCK Cells
-
Cell Culture: Culture MDCK cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be consistent and within the laboratory's established range for MDCK cells.
-
Prepare Dosing Solutions: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.
-
Apical-to-Basolateral (A-B) Permeability:
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral-to-Apical (B-A) Permeability:
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Quantification: Determine the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
-
Follow Protocol 1: Perform the bidirectional permeability assay as described above.
-
Prepare Inhibitor Dosing Solutions: In a parallel set of experiments, prepare the this compound dosing solution containing a known P-gp inhibitor (e.g., verapamil at a concentration known to inhibit P-gp without causing toxicity).
-
Perform Bidirectional Assay with Inhibitor: Repeat the A-B and B-A permeability measurements in the presence of the P-gp inhibitor.
-
Data Analysis: Compare the Papp values and the efflux ratio of this compound with and without the inhibitor. A significant increase in the A-B Papp and a decrease in the efflux ratio towards 1 in the presence of the inhibitor indicates that this compound is a substrate of P-gp.
Visualizations
Caption: Workflow for the bidirectional permeability assay of this compound in MDCK cells.
Caption: Troubleshooting logic for investigating the low permeability of this compound.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Overcoming Challenges in Enisamium Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Enisamium's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound iodide and what are the implications for its oral bioavailability?
A1: this compound iodide is classified as a BCS Class III drug. This classification indicates that it has high solubility but low permeability. The primary challenge for the oral bioavailability of BCS Class III drugs like this compound is their poor absorption across the gastrointestinal membrane. While it dissolves readily in the gastrointestinal fluids, its ability to pass through the intestinal wall into the bloodstream is limited.
Q2: My in vitro permeability assay (e.g., Caco-2) shows low apparent permeability (Papp) for this compound. Is this expected?
A2: Yes, this is an expected finding. Studies using Caco-2 cell monolayers have demonstrated that this compound iodide has low permeability, with reported Papp values between 0.2 × 10⁻⁶ cm s⁻¹ and 0.3 × 10⁻⁶ cm s⁻¹.[1] This low in vitro permeability is consistent with its classification as a BCS Class III compound and is a key factor contributing to its limited oral bioavailability.
Q3: I am observing significant metabolism of this compound in my in vivo studies. Is this a known phenomenon?
A3: Yes, this compound is known to be metabolized in humans. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) analyses of human plasma have identified several phase I metabolites.[2] These include hydroxylated (VR17-02 and VR17-04), demethylated (VR18-06), and both hydroxylated and demethylated (VR18-05) forms.[2] Phase II metabolites formed by glucuronidation or sulfate (B86663) conjugation have also been detected.[2]
Q4: One of the metabolites, VR17-04, appears to be more active than the parent drug. What is the significance of this?
A4: The hydroxylated metabolite, VR17-04, has been identified as a more potent inhibitor of influenza virus RNA polymerase than this compound itself.[2][3][4] This suggests that this compound may function as a prodrug, where its therapeutic efficacy is, at least in part, mediated by this active metabolite.[5] Understanding the formation and disposition of VR17-04 is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
| Possible Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol. |
| Efflux transporter activity. | The expression and functionality of efflux transporters like P-glycoprotein (P-gp) can influence permeability results.[6] Include a positive control for P-gp substrates (e.g., rhodamine 123) and an inhibitor to assess the potential role of efflux. |
| Incorrect buffer or pH. | Ensure the pH of the apical and basolateral buffers is maintained throughout the experiment, as pH can influence the ionization state and permeability of compounds. |
| Analytical method sensitivity. | The concentration of this compound crossing the monolayer may be low. Verify that your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to accurately quantify low concentrations in the receiver compartment. |
Issue 2: Difficulty in quantifying this compound and its metabolites in plasma samples.
| Possible Cause | Troubleshooting Step |
| Suboptimal sample preparation. | Plasma samples require protein precipitation before analysis. An effective method involves precipitation with a 50:50 (vol/vol) mixture of ethanol (B145695) and acetonitrile.[2] Ensure complete precipitation and centrifugation to obtain a clear supernatant for analysis. |
| Inadequate chromatographic separation. | Develop and validate a robust HPLC or GC-FID method for the simultaneous determination of this compound and its key metabolites. Optimize the mobile phase, column, and gradient to achieve adequate separation. |
| Low concentration of metabolites. | Consider pooling plasma samples from multiple time points to increase the concentration of metabolites for identification and initial quantification.[2] |
| Matrix effects in mass spectrometry. | Biological matrices can cause ion suppression or enhancement in mass spectrometry. Use appropriate internal standards and perform matrix effect experiments during method validation to ensure accurate quantification. |
Quantitative Data Summary
Table 1: Solubility of this compound Iodide
| Buffer pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 - 7.5 | 25 | ~60 |
| 1.2 - 7.5 | 37 | 130 - 150 |
| Data sourced from |
Table 2: In Vitro Permeability of this compound Iodide
| Assay System | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm s⁻¹) |
| Caco-2 cells | 10 - 100 | 0.2 - 0.3 |
| Data sourced from[1] |
Table 3: Intracellular Uptake of this compound in dNHBE Cells
| Extracellular Concentration (µM) | Incubation Time (h) | Intracellular Concentration (ng/10⁶ cells) |
| 10 | 24 | 36.8 |
| 50 | 24 | 213 |
| 100 | 24 | 410 |
| 500 | 24 | 1727 |
| 1000 | 24 | 3009 |
| Data sourced from[7] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
-
Monolayer Integrity: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold.
-
Experimental Setup:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound test solution at various concentrations (e.g., 10, 50, and 100 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: Metabolite Identification in Human Plasma
Objective: To identify phase I and phase II metabolites of this compound in human plasma.
Methodology:
-
Sample Collection: Collect plasma samples from subjects at various time points following oral administration of this compound.
-
Sample Pooling (Optional): For initial identification, plasma samples from different time points can be pooled to increase the concentration of metabolites.[2]
-
Protein Precipitation:
-
To 1 mL of pooled plasma, add 3 mL of a cold 50:50 (vol/vol) ethanol/acetonitrile mixture.
-
Vortex and centrifuge at approximately 3,360 x g for 20 minutes at 8°C.
-
Collect the supernatant.
-
Wash the pellet twice with the ethanol/acetonitrile mixture, centrifuging each time, and combine the supernatants.
-
-
Analysis by LC-MS/MS:
-
Concentrate the combined supernatant under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Use appropriate chromatographic conditions to separate the parent drug from its metabolites.
-
Acquire full scan and product ion scan mass spectra to identify and structurally characterize the metabolites based on their mass-to-charge ratios and fragmentation patterns.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enisamium Solubility for Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Enisamium iodide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound iodide in aqueous solutions?
A1: this compound iodide is classified as a highly soluble compound (BCS Class III).[1][2] Its solubility in aqueous buffers is pH-dependent and increases with temperature. At 37°C, the approximate solubility is between 130-150 mg/mL in buffers with a pH range of 1.2 to 7.5.[1][3]
Q2: I am observing precipitation when adding my this compound iodide stock solution to the cell culture medium. What are the common causes?
A2: Precipitation of a seemingly soluble compound like this compound iodide in cell culture media can be attributed to several factors:
-
High Final Concentration: The intended final concentration in the media may exceed its solubility limit under specific cell culture conditions.
-
"Crashing Out": Rapid dilution of a concentrated stock (especially in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to immediately precipitate.
-
Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound iodide.
-
pH Shift: Although cell culture media are buffered, localized pH changes upon addition of the stock solution can affect solubility.
-
High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the concentration below 0.1%.[4]
-
Interaction with Media Components: High concentrations of salts or other components in the media could potentially interact with this compound iodide, leading to precipitation.
Q3: What is the recommended solvent for preparing this compound iodide stock solutions?
A3: For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare high-concentration stock solutions of this compound iodide.[5][6] Some studies have also used sterile distilled water to prepare stock solutions.[6]
Q4: How can the presence of serum in the culture medium affect the solubility of this compound iodide?
A4: While specific data on the interaction between this compound iodide and fetal bovine serum (FBS) is limited, serum proteins like albumin can sometimes help to solubilize and stabilize compounds in culture media.[2] However, it is also possible for compounds to interact with serum components and precipitate. It is recommended to empirically test the solubility of this compound iodide in your specific medium with the intended serum concentration.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate forms immediately after adding the this compound iodide stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound iodide. Perform a preliminary solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Crashing Out") | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| High Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.1%.[4] This may require preparing a more concentrated stock solution. |
| Localized pH Shift | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells before adding the compound. |
Issue 2: Precipitation Observed After Incubation
Symptom: The medium containing this compound iodide is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound iodide might degrade over time in the culture medium, leading to the formation of insoluble byproducts. Prepare fresh media with this compound iodide for each experiment, especially for long-term studies. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound iodide. Ensure proper humidification of the incubator and use appropriate culture vessel caps (B75204) or seals to minimize evaporation. |
| Temperature Fluctuations | Frequent removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. Minimize the time that culture vessels are outside the incubator. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium over time, which could affect the solubility of this compound iodide. Monitor the pH of the culture medium, and if necessary, change the medium more frequently. |
Data Presentation
Table 1: Solubility of this compound Iodide in Different Aqueous Buffers
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | ~63.2 |
| 1.2 | 37 | ~151.5 |
| 4.5 | 25 | ~59.7 |
| 4.5 | 37 | ~132.2 |
| 6.8 | 25 | ~60.8 |
| 6.8 | 37 | ~131.3 |
| 7.5 | 25 | ~58.9 |
| 7.5 | 37 | ~126.7 |
Data extracted from a study on the in vitro bioavailability of this compound iodide.[3][7]
Experimental Protocols
Protocol 1: Preparation of this compound Iodide Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound iodide in DMSO for use in cell culture experiments.
-
Materials:
-
This compound iodide powder
-
Sterile, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound iodide powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the this compound iodide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Objective: To prepare the final working solution of this compound iodide in cell culture medium while minimizing the risk of precipitation.
-
Materials:
-
This compound iodide stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM or MEM with serum and supplements), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound iodide stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound iodide stock solution drop-wise to the medium.
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).[4]
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: Experimental workflow for testing the antiviral activity of this compound.
Caption: Proposed mechanism of action for this compound's antiviral effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
troubleshooting Enisamium's variable efficacy in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisamium iodide. The information provided is intended to help troubleshoot experiments and understand the reasons for variable efficacy observed in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound iodide?
A1: this compound iodide is an antiviral prodrug. Its mechanism of action is indirect. After entering the host cell, this compound iodide is metabolized to its active form, VR17-04, through hydroxylation.[1][2][3][4] VR17-04 then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including influenza and coronaviruses.[2][4][5][6] By inhibiting RdRp, VR17-04 effectively halts the synthesis of new viral RNA, thereby preventing viral replication.[6]
Q2: Why is this compound iodide effective in some cell lines but not in others?
A2: The variable efficacy of this compound iodide across different cell lines is primarily attributed to two factors:
-
Metabolic Activation: this compound iodide requires conversion to its active metabolite, VR17-04, to exert its antiviral effect.[1][2][3] Different cell lines possess varying levels of the metabolic enzymes responsible for this conversion.[7][8][9] Cell lines with high metabolic capacity can efficiently convert this compound to VR17-04, leading to potent antiviral activity, while those with low metabolic capacity will show reduced or no efficacy.[7]
-
Cellular Permeability: The efficiency with which this compound iodide can cross the cell membrane and accumulate within the cell can differ between cell lines. Studies have shown that cell lines with higher permeability to this compound iodide exhibit greater antiviral effects.[10]
Q3: Which cell lines are known to be sensitive or resistant to this compound iodide?
A3: Based on published studies, here is a summary of the observed sensitivity of some common cell lines to this compound iodide:
-
Sensitive:
-
Less Sensitive/Resistant:
Q4: What is the active metabolite of this compound iodide?
A4: The active metabolite of this compound iodide is a hydroxylated form known as VR17-04.[1][2][3][5] This metabolite is a more potent inhibitor of viral RNA polymerase than the parent compound.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vitro experiments with this compound iodide.
| Problem | Potential Cause | Troubleshooting Steps |
| No antiviral activity observed in a new cell line. | Low metabolic activation: The cell line may lack the necessary enzymes to convert this compound to its active metabolite, VR17-04. | 1. Use a metabolically active cell line: Switch to a cell line known to be sensitive to this compound, such as A549 or dNHBE cells. 2. Directly test the active metabolite: If available, perform experiments using VR17-04 to bypass the need for metabolic activation. |
| Low cellular permeability: The cell line may not efficiently take up this compound iodide. | 1. Assess permeability: If possible, perform uptake studies to measure the intracellular concentration of this compound. 2. Increase incubation time: A longer exposure to the drug may lead to higher intracellular concentrations. | |
| High variability in results between experiments. | Inconsistent cell health and density: Variations in cell confluency and viability can affect drug metabolism and viral replication. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded for each experiment. 2. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures. |
| Inaccurate drug concentration: Errors in preparing or diluting the drug stock can lead to inconsistent results. | 1. Verify stock concentration: Prepare fresh drug stocks and verify their concentration. 2. Use calibrated equipment: Ensure pipettes and other measurement tools are properly calibrated. | |
| Observed cytotoxicity at effective antiviral concentrations. | Cell line sensitivity: The cell line may be particularly sensitive to the cytotoxic effects of this compound iodide. | 1. Perform a cytotoxicity assay: Determine the 50% cytotoxic concentration (CC50) of this compound in your cell line using an MTT or similar assay. 2. Calculate the Selectivity Index (SI): The SI (CC50/EC50) should be greater than 10 for a compound to be considered to have a good therapeutic window. If the SI is low, consider using a different cell line. |
Quantitative Data
The following tables summarize the in vitro efficacy of this compound iodide and its active metabolite, VR17-04, in various cell lines and against different viral polymerases.
Table 1: In Vitro Antiviral Activity of this compound Iodide
| Cell Line | Virus | Parameter | Value (µM) |
| A549 | Influenza A/WSN/33 | IC50 | 322[10] |
| Caco-2 | Influenza A/WSN/33 | IC50 | >1000[10] |
| Caco-2 | SARS-CoV-2 | IC50 | 1200[1][3][11] |
| RD | Influenza A/WSN/33 | IC50 | >1000[10] |
| HepG2 | Influenza A/WSN/33 | IC50 | >1000[10] |
| dNHBE | Influenza A viruses | EC90 | 157-439[5] |
| NHBE | SARS-CoV-2 | IC50 | ~667 (250 µg/ml)[1] |
| NHBE | HCoV NL63 | IC50 | ~160 (60 µg/ml)[3][11] |
Table 2: In Vitro Inhibitory Activity of this compound and VR17-04 against Viral RNA Polymerase
| Compound | Viral Polymerase | Parameter | Value (mM) |
| This compound (FAV00A) | Influenza A Virus | IC50 | 46.3[2][5] |
| VR17-04 | Influenza A Virus | IC50 | 0.84[2][5] |
| This compound (FAV00A) | SARS-CoV-2 | IC50 | 40.7[5] |
| VR17-04 | SARS-CoV-2 | IC50 | 2-3[5] |
Experimental Protocols
Virus Yield Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
Materials:
-
Susceptible host cell line (e.g., A549 cells)
-
Virus stock of known titer
-
This compound iodide stock solution
-
Cell culture medium (e.g., MEM with 0.5% FCS)
-
96-well tissue culture plates
-
MDCK cells for plaque assay
-
Agarose (B213101) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the susceptible host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound iodide in cell culture medium.
-
Pre-incubation (optional but recommended): Pre-incubate the cell monolayers with the different concentrations of this compound iodide for 1-6 hours at 37°C.[10]
-
Virus Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), typically between 0.01 and 1.[10][12]
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound iodide.
-
Incubation: Incubate the plates for 24-48 hours at 37°C to allow for viral replication.[10]
-
Harvesting: Collect the supernatants from each well, which contain the progeny virus.
-
Virus Titer Determination (Plaque Assay): a. Prepare serial 10-fold dilutions of the harvested supernatants. b. Infect confluent monolayers of MDCK cells with the dilutions. c. After a 1-hour adsorption period, remove the inoculum and overlay the cells with agarose medium. d. Incubate for 2-3 days until plaques are visible. e. Fix and stain the cells with crystal violet to count the plaques.
-
Data Analysis: Calculate the viral titer (Plaque Forming Units/mL) for each drug concentration. Determine the EC50 or EC90 value by plotting the percentage of virus yield reduction against the drug concentration.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Materials:
-
Host cell line
-
This compound iodide stock solution
-
Cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound iodide to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of action of this compound iodide.
Caption: Experimental workflow for evaluating this compound iodide.
Caption: Troubleshooting logic for this compound iodide experiments.
References
- 1. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 5. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 7. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 8. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects | Pharmaguideline [pharmaguideline.com]
- 9. rroij.com [rroij.com]
- 10. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Intracellular Uptake of Enisamium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enisamium. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the intracellular uptake of this compound in your experiments.
Understanding the Challenge: Low Permeability of this compound
This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability.[1] This low permeability is a primary obstacle to achieving high intracellular concentrations. Furthermore, this compound is a prodrug that is metabolized into its more active form, VR17-04, a potent inhibitor of viral RNA polymerase.[2][3] Therefore, strategies to enhance intracellular uptake must consider both the parent compound and its active metabolite.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low antiviral efficacy of this compound in my cell-based assays?
A1: Low efficacy in vitro can be due to several factors:
-
Low Intracellular Concentration: this compound's low permeability can lead to insufficient intracellular levels for antiviral activity. The intracellular concentration is dependent on the extracellular concentration, but permeability remains low across various cell lines.[4]
-
Cell Line Specificity: The permeability of this compound varies between cell types. For instance, higher permeability has been observed in differentiated normal human bronchial epithelial (dNHBE) cells compared to Madin-Darby canine kidney (MDCK) cells.[4][5]
-
Insufficient Metabolic Conversion: The antiviral activity of this compound is largely attributed to its metabolite, VR17-04.[2][3] If the cell line used has low metabolic capacity to convert this compound to VR17-04, the observed antiviral effect will be weak.
Q2: What is the active form of this compound and how does it affect uptake studies?
A2: The active form of this compound is its hydroxylated metabolite, VR17-04.[2][3] VR17-04 is a more potent inhibitor of influenza and SARS-CoV-2 RNA polymerase than the parent compound.[2][6][7] When designing and interpreting intracellular uptake studies, it is crucial to measure the concentrations of both this compound and VR17-04.
Q3: Are there any known transporters for this compound?
A3: While specific transporters for this compound have not been definitively identified in the provided search results, BCS Class III drugs, particularly antiviral nucleosides, are often substrates for Solute Carrier (SLC) transporters.[8][9] Investigating the role of SLC transporters in this compound uptake could be a promising research direction.
Q4: How can I increase the intracellular concentration of this compound in my experiments?
A4: Several strategies can be explored, though specific data for this compound is limited:
-
Increase Extracellular Concentration: Studies have shown a direct correlation between extracellular and intracellular concentrations of this compound.[4]
-
Use of Permeability Enhancers: Although not specifically tested with this compound, permeability enhancers are a common strategy for BCS Class III drugs.
-
Formulation Strategies: Encapsulation in liposomes or nanoparticles can improve the cellular uptake of drugs with low permeability.[10][11]
-
Inhibition of Efflux Pumps: If this compound is a substrate for efflux pumps, using inhibitors of these pumps could increase its intracellular accumulation.[12]
Troubleshooting Guides
Issue: Low or Inconsistent Intracellular this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Low extracellular concentration. | Increase the concentration of this compound in the cell culture medium. Refer to the data table below for expected intracellular concentrations at different extracellular levels. |
| Cell line has low permeability to this compound. | Switch to a cell line with higher known permeability, such as dNHBE cells, if appropriate for your experimental model.[4] |
| Efflux pump activity. | Co-incubate cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil) to see if intracellular this compound concentration increases.[12] Note: This has not been specifically validated for this compound. |
| Incorrect quantification method. | Ensure your analytical method (e.g., LC-MS/MS) is validated for both this compound and its active metabolite, VR17-04. |
| Experimental variability. | Optimize cell seeding density, incubation times, and washing steps to ensure consistency between experiments. |
Issue: Poor Correlation Between Intracellular Concentration and Antiviral Activity
| Possible Cause | Troubleshooting Step |
| Low metabolic conversion to VR17-04. | Measure the intracellular concentration of both this compound and VR17-04. If VR17-04 levels are low, consider using a cell line with higher metabolic activity or co-transfecting with relevant metabolic enzymes. |
| Off-target effects of this compound. | At high concentrations, this compound may have off-target effects that are not related to its antiviral activity. Correlate antiviral activity with the concentration of VR17-04. |
| Assay sensitivity. | Ensure your viral replication assay is sensitive enough to detect changes at the expected intracellular concentrations of VR17-04. |
Quantitative Data
Intracellular Concentration of this compound in dNHBE Cells
The following table summarizes the intracellular concentration of this compound in differentiated normal human bronchial epithelial (dNHBE) cells after 24 hours of exposure to various extracellular concentrations.
| Extracellular Concentration (µM) | Intracellular Concentration (ng/10⁶ cells) | Permeability (%) |
| 10 | 36.8 | 1.1 - 1.6 |
| 50 | 213 | 1.1 - 1.6 |
| 100 | 410 | 1.1 - 1.6 |
| 500 | 1727 | 1.1 - 1.6 |
| 1000 | 3009 | 1.1 - 1.6 |
Data sourced from Boltz et al.[4]
Apparent Permeability (Papp) of this compound
The apparent permeability of this compound has been determined in Caco-2 cell monolayers.
| Compound | Concentration (µM) | Papp (10⁻⁶ cm/s) |
| This compound Iodide | 10 - 100 | 0.2 - 0.3 |
Data sourced from a study on the in vitro bioavailability of this compound Iodide.[1]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol is adapted from standard Caco-2 permeability assays and is suitable for assessing the intestinal permeability of this compound.[13][14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound Iodide
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound dosing solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Quantification of Intracellular this compound and VR17-04
This protocol outlines a general method for measuring the intracellular concentrations of this compound and its active metabolite, VR17-04.
Materials:
-
Target cell line (e.g., A549, dNHBE)
-
This compound Iodide
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
-
Internal standards for this compound and VR17-04
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Ensure the washing steps are performed quickly to minimize drug efflux.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant.
-
Perform protein precipitation (e.g., with acetonitrile (B52724) containing the internal standards).
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and VR17-04.
-
Generate standard curves for both analytes.
-
-
Data Normalization:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Normalize the intracellular drug concentration to the protein content (e.g., ng of drug/mg of protein) or to the cell number.
-
Visualizations
Caption: Workflow for quantifying intracellular this compound and VR17-04.
Caption: Proposed intracellular pathway of this compound.
References
- 1. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Development of nanoparticle-delivery systems for antiviral agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
mitigating potential cytotoxicity of Enisamium at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enisamium iodide, focusing on mitigating potential cytotoxicity at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound iodide?
A1: this compound iodide's primary antiviral activity stems from its ability to inhibit viral RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] Upon entering a host cell, this compound is metabolized into a hydroxylated form, VR17-04.[3] This metabolite, VR17-04, is a more potent inhibitor of the viral RNA polymerase than the parent compound.[3] By binding to the enzyme's active site, it obstructs the incorporation of nucleotides into the growing RNA chain, thereby halting viral replication.[1] Additionally, some studies suggest that this compound may have immunomodulatory effects that contribute to its therapeutic efficacy.[1]
Q2: What are the known cytotoxic effects of this compound iodide at high concentrations in vitro?
A2: In vitro studies have shown that this compound iodide exhibits cytotoxicity at high concentrations, and this effect is cell-type dependent. For instance, it has been observed to have higher cytotoxicity in HepG2 (liver carcinoma) cells compared to A549 (lung carcinoma), RD (rhabdomyosarcoma), and Caco-2 (colorectal adenocarcinoma) cells.[4] In differentiated normal human bronchial epithelial (dNHBE) cells, the 50% cytotoxic concentration (CC50) was determined to be just under 10 mM.[5] It is crucial to determine the CC50 for your specific cell line to establish a therapeutic window.
Q3: Does the active metabolite of this compound, VR17-04, show different cytotoxicity compared to the parent compound?
A3: While VR17-04 is a more potent inhibitor of viral RNA polymerase, direct comparative studies on its cytotoxicity versus this compound iodide are not extensively detailed in the available literature. However, it is known that the intracellular uptake and metabolism of this compound can vary between cell types, which may influence the localized concentration of VR17-04 and, consequently, the observed cytotoxicity.[5][6] Toxicology studies have indicated that this compound shows no genotoxic effects in an Ames test and no clastogenic activity in human peripheral lymphocytes.[7][8]
Q4: Are there any known off-target effects of this compound at high concentrations that could contribute to cytotoxicity?
A4: While the primary target is the viral RNA polymerase, at high concentrations, off-target effects may contribute to cytotoxicity. This compound iodide has been shown to possess anti-inflammatory and antioxidant properties.[9] It can inhibit the oxidative activity of macrophages and modulate the expression of cytokines by reducing mRNA levels of COX-1, COX-2, NF-κB, IL-1, and IL-6, while stimulating the production of IL-10.[9] At supra-therapeutic concentrations, dysregulation of these pathways could potentially lead to cytotoxic effects. Furthermore, the iodide component of the molecule could induce apoptosis at high intracellular levels through the generation of reactive oxygen species (ROS).[10]
Troubleshooting Guide
Issue: High cytotoxicity observed in my control (uninfected) cell line treated with high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Therapeutic Window: The concentration of this compound being used is likely well above the CC50 for the specific cell line. | 1. Determine the Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the CC50 of this compound in your cell line. 2. Lower the Concentration: Use concentrations that are within the established therapeutic window (ideally with a high selectivity index - SI). |
| Oxidative Stress: High concentrations of this compound or its iodide component may be inducing oxidative stress, leading to cell death.[9][10] | 1. Co-administer Antioxidants: Test the co-incubation of your cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if it mitigates the observed cytotoxicity.[10] 2. Measure ROS Production: Use a fluorescent probe-based assay to quantify the generation of reactive oxygen species in response to high concentrations of this compound. |
| Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound. Cytotoxicity is known to be cell-type dependent.[4] | 1. Test in Different Cell Lines: If feasible, compare the cytotoxicity in your current cell line with others, such as A549 or dNHBE cells, which have published data. 2. Review Literature for Cell Line Specifics: Investigate if your cell line has any particular metabolic pathways that might be affected by this compound. |
| Assay Interference: The cytotoxicity assay itself might be influenced by the chemical properties of this compound at high concentrations. | 1. Use an Orthogonal Assay Method: If you are using a metabolic-based assay like MTT, validate your results with a method that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay). |
Quantitative Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various human cell lines as reported in the literature.
| Cell Line | Description | CC50 (µM) | Reference |
| dNHBE | Differentiated Normal Human Bronchial Epithelial | ~10,000 | [5] |
| A549 | Human Lung Carcinoma | >3,500 | [4] |
| RD | Human Rhabdomyosarcoma | >3,500 | [4] |
| Caco-2 | Human Colorectal Adenocarcinoma | >3,500 | [4] |
| HepG2 | Human Liver Carcinoma | ~1,750 | [4] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is adapted from methodologies used in the assessment of this compound cytotoxicity.[5][9]
Materials:
-
This compound iodide
-
Appropriate host cell line (e.g., A549, Vero, MDCK)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound iodide in complete culture medium.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the various concentrations of this compound iodide to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.
-
Incubation: Incubate the plate for 24 to 48 hours, corresponding to the duration of your planned antiviral experiments.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and using a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism.[5]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the antiviral efficacy of a compound.[4]
Materials:
-
Test compound (this compound iodide)
-
Appropriate host cell line (e.g., MDCK for influenza virus)
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed plates with the host cells and grow them to a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound iodide in serum-free medium. Mix the compound dilutions with a known amount of virus (to achieve a target of 50-100 plaques per well).
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control (no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixing solution, and then stain with the staining solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
References
- 1. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 2. What is this compound iodide used for? [synapse.patsnap.com]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [The mechanisms of anti-inflammatory action of this compound iodide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonradioactive iodide effectively induces apoptosis in genetically modified lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
refining analytical methods for accurate Enisamium quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Enisamium. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for this compound quantification?
A1: Several chromatographic methods have been successfully developed and validated for this compound quantification. The most common techniques are High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2][3] Gas Chromatography with Flame Ionization Detection (GC-FID) has also been explored as a "greener" alternative to HPLC methods.
-
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of this compound and its metabolites are expected in complex biological matrices like plasma.[1][4][5]
-
HPLC-UV is a robust and widely available technique suitable for the quality control of this compound in pharmaceutical formulations.[2]
-
GC-FID presents an environmentally friendly option, though it may require derivatization for thermally labile compounds.
Q2: I am observing poor peak shape and resolution in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A2: Poor peak shape and resolution can be attributed to several factors in HPLC analysis. Here are some common causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase is crucial for achieving good peak shape for ionizable compounds like this compound. Using a buffer solution to control the pH is recommended. For instance, a mobile phase containing a buffer solution at pH 2.5 has been shown to be effective.[3]
-
Ion-Pairing Agents: For protonated amino compounds, using an ion-pair agent in the mobile phase can improve peak shape. However, be mindful of the UV absorbance of the agent itself. While trifluoroacetic acid (TFA) is common, it can interfere with detection at lower wavelengths (around 205 nm) where this compound has an absorption maximum.[2] An alternative is to use a perchlorate (B79767) anion, which has minimal absorbance in the short-wavelength UV region.[2]
-
Column Choice: The choice of the stationary phase is critical. A C18 column is commonly used and has demonstrated good performance for this compound analysis.[2][3]
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer needs to be optimized to achieve the desired retention and resolution.[3]
Q3: My bioanalytical method for this compound is suffering from significant matrix effects. What are matrix effects and how can I mitigate them?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[6][7] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[6][7]
Here are some strategies to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed.[8][9]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different stationary phase.[8]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key validation parameters I need to assess for my this compound quantification method?
A4: According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. Correlation coefficients (r) should be close to 1.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[2][4]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Low Peak Response | Incorrect wavelength setting. | Set the UV detector to the absorption maximum of this compound (e.g., 205 nm or 225 nm).[2][3] |
| Sample degradation. | Ensure proper storage of samples and standards. Test solution stability has been confirmed for at least 24 hours at room temperature.[2] | |
| Mobile phase preparation error. | Prepare fresh mobile phase and ensure correct composition and pH.[3] | |
| Tailing or Fronting Peaks | Mobile phase pH not optimal. | Adjust the mobile phase pH using a suitable buffer (e.g., pH 2.5 buffer).[2] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient controller if necessary. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature (e.g., 30 °C).[3] | |
| Pump malfunction. | Check the pump for leaks and ensure a stable flow rate. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components. | Improve sample cleanup using techniques like SPE or LLE.[8][9] Optimize chromatography to separate the analyte from interferences. |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard that co-elutes with the analyte.[6] | |
| Low Sensitivity | Suboptimal MS parameters. | Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy). |
| Inefficient ionization. | Adjust the mobile phase pH or add modifiers (e.g., formic acid) to enhance ionization in positive ion mode.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix interferences. | Enhance sample preparation to remove more matrix components.[8] |
Quantitative Data Summary
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV | API | 0.01–0.06 % (for impurities) | - | - | |
| LC-MS/MS | Mice Plasma | 1.07 to 2000 ng/mL | - | - | [4] |
Note: The table provides a summary of available quantitative data from the cited literature. Researchers should perform their own method validation to establish performance characteristics.
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is based on methodologies described in the literature.[2][3]
-
Chromatographic System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase: A mixture of a pH 2.5 buffer solution, acetonitrile (B52724), and purified water. A typical ratio is 30:26:44 (v/v/v) of buffer:acetonitrile:water.
-
Buffer Preparation (pH 2.5): Dissolve sodium octane-1-sulfonate (B1232041) and disodium (B8443419) hydrogen phosphate (B84403) anhydrous in water, then adjust the pH to 2.5 with phosphoric acid.[3]
-
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Standard and Sample Preparation:
-
Reference Solution: Accurately weigh and dissolve this compound iodide reference standard in the mobile phase to a known concentration.
-
Test Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.
-
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is a general guide based on typical bioanalytical methods.[1][4]
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column, such as a Thermo Hypersil Keystone HYPERCARB (2.1 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound and its metabolites from matrix components. An example gradient could be: 95% A for 1 min, then a linear gradient to 100% B over 29 minutes.[1]
-
Flow Rate: 200 µL/min.[1]
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusion and optimization.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add a precipitating agent like acetonitrile containing the internal standard.
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: A troubleshooting decision tree for addressing inaccurate this compound quantification results.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques [sigmaaldrich.com]
addressing the stability of Enisamium in solution for long-term experiments
Technical Support Center: Enisamium Solutions for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of this compound iodide in solution for long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation, storage, and use of this compound iodide solutions in long-term experimental setups.
| Observed Issue | Potential Cause | Recommended Action |
| Yellow to brownish discoloration of the solution | Oxidation of the iodide ion to iodine, potentially accelerated by light exposure or the presence of oxidizing agents in the medium. Formation of charge-transfer complexes.[1][2][3] | Prepare solutions fresh whenever possible. Store stock solutions protected from light in amber vials. If discoloration is observed, verify the compound's integrity and concentration using a stability-indicating analytical method (e.g., HPLC) before use. |
| Precipitation in the solution upon storage | The solubility of this compound iodide is temperature-dependent. Precipitation may occur if a saturated solution prepared at a higher temperature is stored at a lower temperature. Changes in pH of the solution can also affect solubility. | Prepare solutions at the working temperature. If a concentrated stock needs to be stored at a lower temperature, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to equilibrate to the experimental temperature and visually inspect for any precipitates. |
| Loss of antiviral activity over time | Chemical degradation of this compound iodide. Potential degradation pathways include hydrolysis of the amide bond, oxidation of the pyridine (B92270) ring, or photodegradation.[4][5] | Follow recommended storage conditions strictly. For long-term experiments, it is advisable to prepare fresh solutions from solid compound periodically. If using a stock solution over an extended period, re-qualify the solution to confirm its concentration and purity. |
| Inconsistent experimental results | In addition to compound stability, variability in cell culture conditions, such as media composition and pH shifts, can influence the apparent activity of this compound. Inconsistent dosing due to precipitation or degradation. | Ensure consistent and well-controlled experimental conditions. Regularly check the pH of the cell culture medium. Visually inspect this compound solutions for any signs of precipitation before each use. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound iodide solutions?
For optimal stability, it is recommended to prepare this compound iodide solutions fresh. If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed, light-protected containers. For aqueous solutions, storage at 2-8°C is recommended for short periods, with light protection. Avoid repeated freeze-thaw cycles.
2. In which solvents is this compound iodide soluble?
This compound iodide is highly soluble in DMSO.[6] It is also classified as a highly soluble substance in aqueous buffers across a pH range of 1.2 to 7.5.[7][8]
Data on the Solubility of this compound Iodide in Different Media
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Buffer pH 1.2 | 25 | ~60 |
| Buffer pH 4.5 | 25 | ~60 |
| Buffer pH 6.8 | 25 | ~60 |
| Buffer pH 7.5 | 25 | ~60 |
| Buffer pH 1.2 | 37 | ~130-150 |
| Buffer pH 4.5 | 37 | ~130-150 |
| Buffer pH 6.8 | 37 | ~130-150 |
| Buffer pH 7.5 | 37 | ~130-150 |
| DMSO | Not specified | 100 |
3. What are the known degradation pathways for this compound iodide?
While specific, comprehensive degradation pathway studies for this compound iodide in solution are not extensively published, based on its chemical structure (a pyridinium (B92312) salt with an N-benzylcarboxamide substituent), the following degradation pathways can be anticipated:
-
Hydrolysis: The amide bond in the N-benzylcarboxamide side chain could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The pyridine ring can be a target for oxidation.[9][10] In humans, this compound is metabolized via hydroxylation to form VR17-04, which is a more potent inhibitor of viral RNA polymerase.[6][11]
-
Photodegradation: Pyridinium compounds can be sensitive to light, which may induce degradation.[12][13]
A study on the degradation of this compound iodide in soil showed a half-life of 45 days.[14]
4. How can I monitor the stability of my this compound iodide solution?
A stability-indicating analytical method is essential for monitoring the integrity of this compound iodide in solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[7] A validated HPLC method can separate the intact this compound iodide from its potential degradation products and impurities, allowing for accurate quantification of the active compound.
5. What is the mechanism of action of this compound iodide?
This compound iodide is an antiviral agent that functions by inhibiting the RNA polymerase of viruses, such as influenza A and B, and SARS-CoV-2.[15][16] This inhibition disrupts the replication of the viral genome, thereby reducing the viral load.[15] Its hydroxylated metabolite, VR17-04, has been shown to be a more potent inhibitor of the viral RNA polymerase.[11]
Experimental Protocols
Protocol for Solubility Assessment of this compound Iodide in Aqueous Buffers
This protocol is adapted from the methodology described in the in vitro bioavailability study of this compound iodide.[7]
-
Preparation of Buffer Solutions:
-
pH 1.2: Mix 425.0 mL of 0.2 M hydrochloric acid with 250.0 mL of 0.2 M sodium chloride and dilute to 1000 mL with water.
-
pH 4.5: Dissolve 2.99 g of sodium acetate (B1210297) in water, add 14 mL of 2 M acetic acid, and dilute to 1000 mL with water.
-
pH 6.8: Mix 250.0 mL of 0.2 M monobasic potassium phosphate (B84403) with 112.0 mL of 0.1 M sodium hydroxide (B78521) and dilute to 1000 mL with water.
-
pH 7.5: Prepare as for pH 6.8 and adjust the pH to 7.5 with 0.1 M sodium hydroxide.
-
-
Solubility Determination:
-
Add an excess amount of this compound iodide to a known volume of each buffer solution in a sealed flask.
-
Agitate the flasks on a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 48-96 hours).
-
After incubation, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any particulate matter.
-
Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound iodide using a validated analytical method, such as HPLC-UV.
-
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[17]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound iodide in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH).
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound iodide in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at specified time points.
-
-
Photostability:
-
Expose a solution of this compound iodide to a controlled source of UV and visible light.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at specified time points.
-
-
Thermal Degradation:
-
Store both solid this compound iodide and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Analyze samples at specified time points by HPLC.
-
Visualizations
Caption: Mechanism of action of this compound iodide.
Caption: Experimental workflow for stability testing.
References
- 1. Why Does Iodine Turn Starch Blue? - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. inorganic chemistry - Reasons behind the different colors of a solution containing Iodine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 15. What is this compound iodide used for? [synapse.patsnap.com]
- 16. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
optimizing the timing of Enisamium administration for maximal antiviral effect
This technical support center provides researchers, scientists, and drug development professionals with detailed information to optimize the timing of enisamium administration for maximal antiviral effect against influenza viruses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral action for this compound?
A1: this compound iodide is a prodrug. Its antiviral activity is primarily attributed to its hydroxylated metabolite, VR17-04.[1][2] This active metabolite directly inhibits the RNA polymerase of the influenza virus, which is essential for viral RNA synthesis and replication.[1][3] The parent compound, this compound, only weakly inhibits the viral RNA polymerase.[1]
Q2: How significant is the activity of the metabolite VR17-04 compared to this compound?
A2: The metabolite VR17-04 is a significantly more potent inhibitor of the influenza A virus (IAV) RNA polymerase than this compound itself. In vitro assays have shown that VR17-04 inhibits the IAV RNA polymerase activity approximately 55-fold more strongly than this compound.[1][3]
Q3: What is the critical window for this compound administration to achieve the best antiviral effect?
A3: In vitro studies using differentiated normal human bronchial epithelial (dNHBE) cells suggest that this compound is most effective when administered during the early stages of the viral life cycle.[4][5] Pronounced inhibition of influenza A(H1N1) virus replication was observed when this compound was added 1 hour before virus inoculation, during virus adsorption, or up to 4 hours post-infection (hpi).[4][5] Treatment within this 4-hour window resulted in a reduction of virus titers by 100-fold or more.[4][5]
Q4: Does the timing of administration in clinical settings correlate with these in vitro findings?
A4: Yes, clinical trial data aligns with the importance of early administration. In a study with patients having confirmed influenza or other viral respiratory infections, this compound treatment initiated on the first day of symptom onset led to significantly faster patient recovery and reduced viral shedding compared to a placebo.[2][6][7] By day 3 of treatment, 71.2% of patients in the this compound group tested negative for viral antigens, compared to only 25.0% in the placebo group.[1][8]
Troubleshooting Guide
Issue 1: High variability in antiviral activity observed in in vitro experiments.
-
Possible Cause 1: Cell Line Choice. The metabolic conversion of this compound to its active form, VR17-04, is cell-type dependent. For instance, this compound shows significant antiviral activity in differentiated normal human bronchial epithelial (dNHBE) cells but not in Madin-Darby canine kidney (MDCK) cells.[4][5] This is likely due to differences in drug permeability and metabolic capacity.[4][5]
-
Recommendation: Use metabolically active, relevant cell lines such as dNHBE cells for efficacy testing. If using other cell lines, verify their ability to metabolize this compound.
-
-
Possible Cause 2: Timing of Drug Addition. As demonstrated in time-of-addition experiments, the antiviral effect of this compound diminishes significantly if administered more than 4-6 hours after viral infection.[4]
-
Recommendation: For maximal effect, ensure this compound is added to the cell culture before or within the first 4 hours of infection. Standardize the timing of administration across all experimental replicates.
-
Issue 2: Discrepancy between in vitro IC50 values and effective clinical dosage.
-
Possible Cause: Prodrug Metabolism. The IC50 value of the parent compound, this compound, against the viral polymerase is quite high (in the millimolar range), which may not seem clinically relevant.[1][3] However, the potent activity comes from the VR17-04 metabolite, which is generated in vivo.[1][2]
-
Recommendation: When conducting in vitro studies, consider using the VR17-04 metabolite directly in enzymatic assays to determine its IC50, which is substantially lower (0.84 mM).[1][3] This provides a more accurate measure of the target inhibitory activity. For cell-based assays, use cell types known to efficiently metabolize this compound.[9]
-
Data Summary Tables
Table 1: In Vitro Inhibitory Concentration of this compound and its Metabolite
| Compound | Target | Assay Type | IC50 | Citation |
| This compound | Influenza A Virus (IAV) RNA Polymerase | Cell-free polymerase activity | 46 mM | [1] |
| VR17-04 | Influenza A Virus (IAV) RNA Polymerase | Cell-free polymerase activity | 0.84 mM | [1] |
| This compound | Influenza A/WSN/33 (H1N1) | Virus Yield Reduction in A549 cells | EC90: 157-439 µM | [3] |
Table 2: Clinical Efficacy of Early this compound Administration
| Outcome Measure | This compound Group | Placebo Group | P-value | Citation |
| Viral Shedding (Negative Test at Day 3) | 71.2% of patients | 25.0% of patients | < 0.0001 | [1][2] |
| Patient Recovery (Full Recovery at Day 14) | 93.9% of patients | 32.5% of patients | < 0.0001 | [1][2] |
| Objective Symptom Score (Change from Day 0 to 14) | Decrease from 9.6 to 4.6 | Decrease from 9.7 to 5.6 | < 0.0001 | [1][2] |
Experimental Protocols
1. Time-of-Addition Assay
This protocol is designed to determine the specific stage of the influenza virus replication cycle affected by this compound.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured in a transwell insert system.
-
Virus: Influenza A/Brisbane/59/2007 (H1N1) virus is used at a specific multiplicity of infection (MOI), e.g., 0.01 PFU/cell.
-
Procedure:
-
This compound is added to the basal compartment of the transwell inserts at various time points relative to infection:
-
1 hour prior to virus inoculation.
-
During the 1-hour virus adsorption period.
-
At 2, 4, 6, or 8 hours post-infection (hpi).
-
-
The virus is added to the apical compartment and allowed to adsorb for 1 hour.
-
After adsorption, the inoculum is removed, and fresh medium (containing this compound for the relevant experimental arms) is added.
-
Supernatants are collected at 48 hpi.
-
-
Analysis: Viral titers in the supernatants are determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells. The reduction in virus yield is calculated by comparing titers from this compound-treated cells to untreated control cells.[4]
2. In Vitro Influenza RNA Polymerase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on the viral polymerase.
-
Reagents:
-
Purified, heterotrimeric influenza A virus RNA polymerase complex (PA, PB1, PB2 subunits).
-
A 14-nucleotide vRNA template strand.
-
ApG dinucleotide primer.
-
Unlabeled ATP, CTP, UTP and a mix of unlabeled and radiolabeled [α-³²P]GTP.
-
Test compounds (this compound or VR17-04) dissolved in DMSO.
-
-
Procedure:
-
The purified RNA polymerase is incubated with the vRNA template, ApG primer, and the four nucleoside triphosphates (including the radiolabeled GTP).
-
The test compound (e.g., VR17-04) is added to the reaction mixture at various concentrations. A DMSO-only control is run in parallel.
-
The reaction is incubated at 30°C for 15-60 minutes to allow for RNA synthesis.
-
The reaction is stopped, and the RNA products are separated by size using 20% denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Analysis: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified by autoradiography. The intensity of the bands corresponds to the level of RNA synthesis, allowing for the calculation of IC50 values.[1][8]
Visualizations
Caption: Mechanism of action for this compound against influenza virus.
Caption: Experimental workflow for a time-of-addition assay.
Caption: Rationale for optimizing this compound administration timing.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
challenges in translating Enisamium's in-vitro efficacy to in-vivo models
Welcome to the technical support center for researchers working with Enisamium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when translating the in-vitro efficacy of this compound to in-vivo models.
Frequently Asked Questions (FAQs)
Q1: Why is the in-vitro antiviral activity of this compound weak in our cell-free polymerase assays compared to its efficacy in cell culture?
A1: This is a commonly observed phenomenon. The parent compound, this compound, is a pro-drug. Its primary antiviral activity is attributed to its hydroxylated metabolite, VR17-04. In-vitro cell-free assays using this compound will show weak inhibition of the viral RNA polymerase.[1][2] The significantly more potent inhibition is observed with VR17-04.[1][3] Your cell culture models likely metabolize this compound to VR17-04, leading to the observed antiviral effect.
Q2: We are seeing variable efficacy of this compound in different cell lines. Why is this?
A2: The antiviral efficacy of this compound is highly dependent on the metabolic capacity of the cell line being used.[2] Cell lines with higher metabolic activity can more efficiently convert this compound to its active metabolite, VR17-04, resulting in more potent antiviral effects. For example, differentiated normal human bronchial epithelial (dNHBE) cells and A549 cells have shown greater susceptibility to this compound's antiviral effects compared to Madin-Darby canine kidney (MDCK) cells, which exhibit lower permeability to the compound.[4][5]
Q3: What is the primary mechanism of action of this compound?
A3: this compound's active metabolite, VR17-04, acts as an inhibitor of the viral RNA polymerase of influenza A and B viruses, as well as SARS-CoV-2.[1][3][6] It is thought to interfere with the incorporation of GTP and UTP into the nascent RNA chain.[6][7] Time-of-addition experiments suggest it affects an early stage of the viral life cycle, consistent with the inhibition of viral RNA synthesis.[4][5]
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are the implications for in-vivo studies?
A4: this compound iodide is classified as a BCS Class III drug, which is characterized by high solubility and low permeability.[8][9] The high solubility facilitates its formulation for oral administration. However, the low permeability can be a limiting factor for its bioavailability and ability to reach therapeutic concentrations at the site of infection in in-vivo models.[8]
Troubleshooting Guides
Issue 1: Low or No Antiviral Activity in In-Vivo Animal Models
| Potential Cause | Troubleshooting Step |
| Inadequate Metabolism to VR17-04 | 1. Measure the plasma concentrations of both this compound and VR17-04 in your animal model to assess the extent of metabolic conversion. 2. Consider using a different animal model known to have a metabolic profile more similar to humans. |
| Poor Bioavailability | 1. Due to its low permeability, ensure the dosage is sufficient to achieve therapeutic concentrations at the target tissue.[8] 2. Consider alternative routes of administration if oral delivery is proving ineffective. |
| Incorrect Dosing Regimen | 1. Review the dosing regimen from published studies. For example, a study in ferrets used 200 mg/kg once daily.[10] |
| Species-Specific Differences in Viral Pathogenesis | 1. Ensure the chosen animal model is appropriate for the specific virus strain and that the disease progression mimics human infection. |
Issue 2: Discrepancy Between In-Vitro and In-Vivo Efficacy Data
| Potential Cause | Troubleshooting Step |
| Overly Simplistic In-Vitro Model | 1. Transition from cell-free assays to cell-based assays using metabolically active cells (e.g., A549 or primary human bronchial epithelial cells) to better reflect the pro-drug nature of this compound.[1][4] |
| Ignoring the Role of the Immune System | 1. The in-vivo environment includes a complex immune response that is absent in in-vitro models. Consider that the overall in-vivo efficacy may be a combination of direct antiviral activity and modulation of the host immune response.[11] |
| Differences in Drug Exposure | 1. Compare the concentrations used in in-vitro studies with the achieved plasma and tissue concentrations in your in-vivo model. Adjust dosing to better align the exposure levels. |
Quantitative Data Summary
Table 1: In-Vitro Efficacy of this compound and its Metabolite VR17-04
| Compound | Virus | Assay | IC50 / EC90 | Cell Line | Reference |
| This compound (FAV00A) | Influenza A Virus | In-vitro Polymerase Assay | 46.3 mM (IC50) | Cell-free | [3] |
| VR17-04 | Influenza A Virus | In-vitro Polymerase Assay | 0.84 mM (IC50) | Cell-free | [3] |
| This compound | Influenza A Virus (H1N1) | Virus Yield Reduction | 157-439 µM (EC90) | dNHBE | [4] |
| This compound (FAV00A) | SARS-CoV-2 | In-vitro Polymerase Assay | 40.7 mM (IC50) | Cell-free | [3] |
| VR17-04 | SARS-CoV-2 | In-vitro Polymerase Assay | 2-3 mM (IC50) | Cell-free | [3] |
| This compound Chloride | SARS-CoV-2 | N expression inhibition | 1.2 mM (IC50) | Caco-2 | [12] |
| This compound Iodide | HCoV NL63 | N gene RNA level reduction | ~60 µg/mL (IC50) | NHBE | [12] |
Table 2: In-Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus | Dosage | Key Findings | Reference |
| Ferrets | Influenza A (H3N2) | 200 mg/kg once daily for 7 days | Significant decrease in virus titers in the upper respiratory tract. | [10] |
Experimental Protocols
1. In-Vitro Influenza A Virus (IAV) Infection Assay (A549 cells)
-
Cell Culture: Culture A549 cells in Minimal Essential Medium (MEM) supplemented with 0.5% fetal calf serum (FCS) at 37°C.
-
Pre-incubation: Pre-incubate cells with varying concentrations of this compound in MEM with 0.5% FCS for 1 hour at 37°C.
-
Infection: Infect cells with influenza A/WSN/33 (H1N1) virus at a multiplicity of infection (MOI) of 0.01 in MEM with 0.5% FCS for 1 hour.
-
Treatment: Remove the inoculum and replace it with fresh MEM containing 0.5% FCS and the corresponding concentrations of this compound.
-
Incubation: Incubate the infected cells for 48 hours.
-
Quantification: Perform plaque assays on MDCK cells to determine viral titers.[3]
2. In-Vitro IAV RNA Polymerase Activity Assay
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Polymerase Purification: Purify the heterotrimeric IAV RNA polymerase complex from HEK 293T cells.
-
Reaction Mixture: Set up the reaction with a model 14-nucleotide viral RNA (vRNA) template, purified polymerase, and necessary buffers and nucleotides.
-
Inhibition: Add varying concentrations of this compound, VR17-04, or a positive control (e.g., T-705 triphosphate).
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Analysis: Analyze the transcription products by polyacrylamide gel electrophoresis (PAGE).[1]
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound translational challenges.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral effect of a derivative of isonicotinic acid this compound iodide (FAV00A) against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound iodide? [synapse.patsnap.com]
- 12. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Enisamium synthesis for research purposes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Enisamium Iodide for research purposes. Our goal is to help you optimize your experimental workflow and improve the overall yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound Iodide?
A1: this compound Iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is typically synthesized in a two-step process. The first step involves the condensation of isonicotinic acid with benzylamine (B48309) to form the intermediate N-benzylamide 4-pyridinecarboxylic acid. The second step is the quaternization of the pyridine (B92270) nitrogen of this intermediate using methyl iodide to yield the final product.
Q2: What are the critical parameters affecting the yield in the first step (synthesis of N-benzylamide 4-pyridinecarboxylic acid)?
A2: The critical parameters for the first step are the molar ratio of reactants and the reaction temperature. An excess of benzylamine is used to drive the reaction to completion. The temperature needs to be high enough to distill off the water formed during the reaction and any excess benzylamine. Maintaining the temperature within the specified range is crucial for preventing side reactions and decomposition.
Q3: I am getting a low yield in the second step (methylation). What could be the reason?
A3: A low yield in the methylation step can be due to several factors. Ensure that your N-benzylamide 4-pyridinecarboxylic acid intermediate is pure and dry, as impurities can interfere with the reaction. The quality and reactivity of the methyl iodide are also critical. Use a fresh or properly stored bottle of methyl iodide. The reaction time and temperature are also important; ensure the reaction is allowed to proceed for the recommended duration at the specified temperature to ensure complete conversion.
Q4: My final product is discolored. How can I improve its purity and color?
A4: A discolored product often indicates the presence of impurities. Recrystallization is a highly effective method for purifying the final product. The provided protocol suggests dissolving the crude product in hot water, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to obtain pure crystals. The efficiency of this step is crucial for the final purity and color of this compound Iodide.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during the synthesis of this compound Iodide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-benzylamide 4-pyridinecarboxylic acid (Step 1) | Incomplete reaction between isonicotinic acid and benzylamine. | - Ensure the molar ratio of benzylamine to isonicotinic acid is at least 1.2:1. - Maintain the reaction temperature at 493–503 K to effectively remove water and excess benzylamine. - Ensure constant stirring for the entire duration of the reaction. |
| Loss of product during workup. | - Be careful during the transfer of the hot reaction mixture to toluene (B28343). - Ensure the precipitate is thoroughly filtered and washed with a sufficient amount of toluene to remove impurities without dissolving the product. | |
| Low yield of this compound Iodide (Step 2) | Incomplete methylation of the intermediate. | - Use a slight excess of methyl iodide (1.2:1 molar ratio to the intermediate). - Maintain the reaction temperature at 323 K for at least five hours. - Ensure the intermediate is fully dissolved in acetone (B3395972) before adding methyl iodide. |
| Degradation of methyl iodide. | - Use a fresh bottle of methyl iodide. Store it in a cool, dark place. | |
| Final product fails to crystallize or forms an oil | Presence of impurities. | - Ensure the intermediate from Step 1 is pure. If necessary, recrystallize it before proceeding to Step 2. - During the final recrystallization, ensure all the crude product is dissolved in the minimum amount of hot water. |
| Cooling the solution too quickly. | - Allow the solution to cool down slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of well-defined crystals. | |
| Product has a low melting point | Presence of residual solvent or impurities. | - Dry the final product thoroughly under vacuum. - Perform an additional recrystallization step to improve purity. |
Experimental Protocols & Data
Step 1: Synthesis of N-benzylamide 4-pyridinecarboxylic acid
Methodology:
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Heat 12.86 g (0.12 mol) of benzylamine to 413 K in a suitable reaction vessel equipped with a stirrer and a distillation setup.
-
With constant stirring, add 12.31 g (0.1 mol) of isonicotinic acid in portions over one hour.
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After the addition is complete, gradually increase the temperature of the reaction mixture to 493–503 K.
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Continue heating to distill off the water produced during the reaction and the excess benzylamine.
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Once the distillation is complete, cool the residue to 373–383 K.
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Pour the warm residue into 100 ml of toluene with stirring.
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Filter the hot solution and then cool the filtrate to 288 K.
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Collect the resulting precipitate by filtration, wash it on the filter with 20 ml of toluene, and dry it in the air at ambient temperature.[1]
Step 2: Synthesis of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide (this compound Iodide)
Methodology:
-
Dissolve 18.57 g (0.0875 mol) of N-benzylamide 4-pyridinecarboxylic acid in 110 ml of acetone with stirring.
-
Once the solid is completely dissolved, add 14.9 g (0.105 mol) of methyl iodide to the solution.
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Maintain the reaction mixture at 323 K for five hours.
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After the reaction is complete, cool the mixture to 283–288 K.
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Filter the precipitate, wash it on the filter with 50 ml of acetone, and dry it in the air.[1]
Purification of this compound Iodide by Recrystallization
Methodology:
-
Dissolve 5.0 g (0.014 mol) of crude this compound Iodide in 6 ml of water at 363 K.
-
Add 0.15 g (3.0% by weight) of activated carbon to the hot solution.
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After the compound is completely dissolved, filter the hot solution to remove the activated carbon.
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Cool the filtrate to 283 K and stir for one hour.
-
Collect the precipitated crystals by filtration, wash with 10 ml of acetone, and dry at 373 K.
Quantitative Data Summary
| Step | Product | Theoretical Yield | Reported Actual Yield | Reported Percent Yield |
| 1 | N-benzylamide 4-pyridinecarboxylic acid | 21.22 g | 18.57 g | 87.5%[1] |
| Purification | 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide | 5.0 g (starting crude) | 4.71 g | 94.3% |
Visualizations
Caption: Workflow for the two-step synthesis of this compound Iodide.
Caption: Troubleshooting logic for low yield in this compound Iodide synthesis.
References
dealing with the high IC50 value of Enisamium in polymerase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with enisamium in viral polymerase assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very high IC50 value for this compound in my in vitro influenza/SARS-CoV-2 polymerase assay?
A1: A high IC50 value for this compound is expected in in vitro polymerase assays. This compound is a pro-drug that requires metabolic activation to exert its antiviral effect. The parent compound has weak inhibitory activity against viral RNA polymerases.[1][2]
Q2: What is the active form of this compound?
A2: The active form of this compound is its hydroxylated metabolite, VR17-04.[1][3][4] This metabolite is formed in vivo and in certain cell cultures, such as human lung cells.[1][4] VR17-04 is a significantly more potent inhibitor of influenza and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) than this compound.[1][2][5]
Q3: What is the mechanism of action of the active metabolite, VR17-04?
A3: VR17-04 is thought to inhibit the viral RNA polymerase by interfering with the incorporation of GTP and UTP into the nascent RNA strand.[2][6][7] Docking and molecular dynamics simulations suggest that VR17-04 can form hydrogen bonds with adenine (B156593) and cytosine in the active site of the polymerase.[2]
Q4: Should I use this compound or VR17-04 in my biochemical assays?
A4: For direct in vitro polymerase inhibition assays, it is recommended to use the active metabolite, VR17-04, to determine the direct inhibitory potential. This compound can be used in cell-based assays where metabolic activation can occur.
Q5: What are the typical IC50 values for this compound and VR17-04?
A5: The IC50 values can vary depending on the specific assay conditions. However, reported values are summarized in the table below.
Data Presentation
Table 1: Reported IC50 Values for this compound and its Metabolite VR17-04
| Compound | Virus | Assay Type | Reported IC50 (mM) |
| This compound (FAV00A) | Influenza A Virus | In vitro RNA synthesis | 46.3[1][2][5] |
| VR17-04 | Influenza A Virus | In vitro RNA synthesis | 0.84[5] |
| This compound (FAV00A) | SARS-CoV-2 | In vitro RNA synthesis | 26.3 - 40.7[2][5] |
| VR17-04 | SARS-CoV-2 | In vitro RNA synthesis | 0.98 - 3.0[2][5] |
Troubleshooting Guide
Issue: Higher than expected or variable IC50 values for VR17-04.
High variability or unexpectedly high IC50 values for the active metabolite VR17-04 can arise from several factors related to assay conditions and reagents. Follow this troubleshooting guide to identify and resolve potential issues.
Caption: Troubleshooting workflow for high IC50 values.
Experimental Protocols
Protocol 1: In Vitro Influenza Virus RNA Polymerase Assay
This protocol describes a primer extension assay to measure the activity of purified influenza virus RNA-dependent RNA polymerase.
Caption: Workflow for in vitro polymerase assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT), NTPs (ATP, CTP, UTP, and [α-32P]GTP), and a model vRNA template.
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Inhibitor Preparation: Prepare serial dilutions of VR17-04 in the reaction buffer. Include a DMSO-only control.
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Enzyme Preparation: Dilute the purified influenza virus polymerase complex to the desired concentration in reaction buffer.
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Reaction Setup: In a microcentrifuge tube, combine the diluted VR17-04 with the diluted polymerase and pre-incubate for 15 minutes at room temperature.
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Initiation: Start the reaction by adding the reaction mixture to the enzyme-inhibitor mix.
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Incubation: Incubate the reaction at 30°C for 1-2 hours.
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Termination: Stop the reaction by adding an equal volume of formamide loading buffer.
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Analysis: Denature the samples by heating at 95°C for 5 minutes and separate the RNA products on a denaturing polyacrylamide gel.
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Detection: Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities to determine the IC50 value.
Protocol 2: Influenza Minigenome Assay
This cell-based assay measures the activity of the influenza virus polymerase in a cellular context.
Methodology:
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Cell Seeding: Seed HEK 293T cells in a 24-well plate to reach 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA), nucleoprotein (NP), and a vRNA-like reporter plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions.
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Inhibitor Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or VR17-04.
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Incubation: Incubate the cells for 24-48 hours.
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Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
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Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the IC50 value.
Signaling Pathway
The inhibitory action of this compound's active metabolite, VR17-04, targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the influenza virus life cycle.
Caption: this compound's mechanism of action pathway.
References
- 1. Influenza A virus minigenome assay [bio-protocol.org]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
- 6. benchchem.com [benchchem.com]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Enhancing the Metabolic Conversion of Enisamium to VR17-04
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the metabolic conversion of enisamium to its active metabolite, VR17-04, in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at studying or enhancing the conversion of this compound to VR17-04.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of VR17-04 in cell culture experiments. | Inappropriate cell line: The selected cell line may have low metabolic activity or lack the specific enzymes required for the hydroxylation of this compound. The conversion has been observed to be more efficient in primary human bronchial epithelial (NHBE) cells compared to adenocarcinoma cell lines like Caco-2.[1][2] | Cell Line Selection: Utilize cell lines known for higher metabolic capacity, such as primary NHBE cells.[1][2] Consider using liver microsomes or S9 fractions in initial screening assays to confirm the potential for metabolic conversion. |
| Low cell permeability of this compound: this compound has demonstrated low permeability in certain cell lines, such as Madin-Darby canine kidney (MDCK) cells, which can limit the intracellular concentration available for metabolism.[3] | Optimize Incubation Conditions: Increase the concentration of this compound in the culture medium. Studies have shown a concentration-dependent uptake.[3] Extend the incubation time to allow for greater intracellular accumulation.[3] | |
| Suboptimal assay conditions: The conditions of your in vitro assay may not be conducive to the enzymatic activity required for the conversion. | Assay Optimization: Ensure the pH, temperature, and co-factor concentrations (if known to be required for the specific metabolizing enzymes) in your assay buffer are optimal. | |
| High variability in VR17-04 levels between experimental replicates. | Inconsistent cell health or density: Variations in cell confluence, passage number, or overall health can significantly impact metabolic activity. | Standardize Cell Culture: Implement a strict protocol for cell seeding density, passage number, and ensure consistent cell viability across all replicates before initiating the experiment. |
| Instability of this compound or VR17-04: The compounds may be degrading in the experimental medium over the course of the assay. | Assess Compound Stability: Perform a stability test of both this compound and VR17-04 under your specific experimental conditions (medium, temperature, light exposure) to rule out degradation as a source of variability. | |
| Difficulty in quantifying VR17-04 due to low concentrations. | Insufficiently sensitive analytical method: The method used for detection and quantification (e.g., LC-MS) may not have a low enough limit of detection (LOD) or limit of quantification (LOQ). | Enhance Analytical Sensitivity: Optimize your mass spectrometry parameters for the specific m/z of VR17-04. Concentrate the sample prior to analysis. Utilize a more sensitive analytical instrument if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic reaction that converts this compound to VR17-04?
A1: this compound is converted to VR17-04 through a hydroxylation reaction.[4][5][6] This adds a hydroxyl group to the methyl-pyridinium ring of the this compound molecule.[5]
Q2: Why is the conversion to VR17-04 important?
A2: VR17-04 is the active metabolite of this compound and is a significantly more potent inhibitor of viral RNA polymerase than the parent compound.[4][6][7] Studies have shown that VR17-04 has a much lower IC50 value for inhibiting influenza and SARS-CoV-2 RNA polymerase activity compared to this compound.[7][8][9]
Q3: Which enzymes are responsible for the metabolism of this compound to VR17-04?
A3: While the specific human enzymes have not been definitively identified in the provided search results, this type of hydroxylation reaction is often mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10]
Q4: In which in vitro systems has the conversion of this compound to VR17-04 been observed?
A4: The conversion has been successfully observed in human lung cells, including normal human bronchial epithelial (NHBE) cells and to a lesser extent in Caco-2 cells.[1][2][5] The presence of VR17-04 has also been confirmed in the plasma of patients treated with this compound.[4][6][7]
Q5: What is the proposed mechanism of action for VR17-04?
A5: VR17-04 is believed to inhibit viral RNA synthesis by preventing the incorporation of GTP and UTP into the nascent RNA chain.[1][5][9] Molecular docking and dynamics simulations suggest that VR17-04 can form hydrogen bonds with cytosine and adenine (B156593) bases in the template strand of the viral RNA within the active site of the RNA polymerase.[5][9]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its metabolite VR17-04 against viral RNA polymerases.
| Compound | Target Virus | Assay System | IC50 (mM) |
| This compound | Influenza A Virus | In vitro RNA polymerase assay | 46.3[8] |
| VR17-04 | Influenza A Virus | In vitro RNA polymerase assay | 0.84[7][8] |
| This compound | SARS-CoV-2 | In vitro RNA polymerase assay | 26.3 - 40.7[8][9] |
| VR17-04 | SARS-CoV-2 | In vitro RNA polymerase assay | 0.98 - 3[8][9] |
Experimental Protocols
Protocol 1: In Vitro Influenza Virus RNA Polymerase Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds on influenza virus RNA polymerase.[4][8]
Objective: To determine the IC50 of this compound and VR17-04 on influenza virus RNA polymerase activity.
Materials:
-
Purified influenza virus RNA polymerase (FluPol) complex
-
14-nucleotide vRNA template
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP)
-
Unlabeled NTPs (ATP, CTP, UTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and VR17-04 stock solutions (dissolved in DMSO)
-
20% denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound and VR17-04 in DMSO.
-
In a microcentrifuge tube, assemble the reaction mixture containing the reaction buffer, DTT, MgCl₂, unlabeled NTPs, and the vRNA template.
-
Add the diluted compounds or DMSO (as a control) to the respective reaction tubes.
-
Initiate the reaction by adding the purified FluPol and the radiolabeled nucleotide.
-
Incubate the reaction at a temperature optimal for polymerase activity (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing formamide (B127407) and EDTA.
-
Denature the samples by heating.
-
Separate the RNA products by electrophoresis on a 20% denaturing polyacrylamide gel.
-
Visualize and quantify the radiolabeled RNA products using a phosphorimager.
-
Plot the polymerase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based SARS-CoV-2 Minigenome Assay
This protocol is a generalized method based on descriptions of SARS-CoV-2 minigenome assays used to evaluate the antiviral activity of this compound.[5]
Objective: To assess the inhibitory effect of this compound on SARS-CoV-2 RNA synthesis in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding the minimal viral RNA polymerase complex (nsp12, nsp7, and nsp8)
-
A plasmid containing a subgenomic mRNA template encoding a reporter gene (e.g., nanoluciferase) flanked by SARS-CoV-2 UTRs.
-
Transfection reagent
-
Cell culture medium
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a multi-well plate to achieve optimal confluence for transfection.
-
Co-transfect the cells with the plasmids encoding the nsp12/7/8 complex and the nanoluciferase minigenome.
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 48 hours) to allow for minigenome replication and transcription, and reporter protein expression.
-
Lyse the cells and measure the nanoluciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase signal to a cell viability assay performed in parallel to account for any cytotoxic effects of the compound.
-
Plot the normalized reporter signal against the this compound concentration to determine the dose-dependent inhibition of viral RNA synthesis.
Visualizations
Caption: Experimental workflow for studying the metabolic conversion of this compound to VR17-04.
Caption: Troubleshooting logic for addressing low VR17-04 yield in experiments.
Caption: Proposed mechanism of action for VR17-04 in inhibiting viral RNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound iodide used for? [synapse.patsnap.com]
refining docking and molecular dynamics simulations for Enisamium
Welcome to the technical support center for refining molecular docking and dynamics simulations of Enisamium and its metabolites. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My docking simulations with this compound against viral RNA polymerase show a high (unfavorable) binding energy. Is this expected?
A: Yes, this is an expected result. Published studies indicate that this compound is likely a prodrug, and its hydroxylated metabolite, VR17-04, is the more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Molecular dynamics simulations predict that this compound binds less stably to the nsp12/7/8 complex compared to VR17-04.[4][5] This is reflected in a significantly higher estimated Poisson-Boltzmann free energy of binding for this compound.[4][5] For more meaningful results, it is highly recommended to perform simulations with the active metabolite, VR17-04.
Q2: How should I select the most plausible docking pose for VR17-04 in the RdRp active site?
A: Pose selection should be guided by the hypothesized mechanism of action. According to recent studies, the primary selection criteria are:
-
Watson-Crick Base Pairing: The pose should allow for the formation of Watson-Crick-like hydrogen bonds between VR17-04 and an unpaired cytosine or adenine (B156593) base in the +1 position of the RNA template strand.[4][6]
-
Catalytic Interference: The pose should suggest potential interference with the polymerase's catalytic mechanism, for example, by showing interactions with key residues within the active site, such as K545 and K555 in the SARS-CoV-2 nsp12 subunit.[4]
Poses that satisfy these conditions should be prioritized for further analysis and molecular dynamics simulations.
Q3: The VR17-04 ligand is unstable and diffuses out of the binding pocket during my molecular dynamics (MD) simulation. What are common causes?
A: Ligand instability during MD simulations can stem from several factors:
-
Incorrect Starting Pose: If the initial docking pose does not engage in key stabilizing interactions (see Q2), the ligand may not be stable. Re-evaluate your docking results and selection criteria.
-
Force Field Parameterization: Inaccurate or incomplete parameters for the ligand can lead to instability. It is crucial to generate robust parameters for VR17-04, ideally using quantum mechanics calculations as outlined in the protocols below.[4]
-
Insufficient Equilibration: The system may not have been properly equilibrated before the production run. Ensure a thorough multi-stage equilibration protocol (NPT, NVT) is followed to allow the protein, ligand, and solvent to relax.
-
Protonation States: Incorrect protonation states of the ligand or protein residues at the simulated pH can disrupt critical hydrogen bond networks. Double-check the protonation states of titratable residues.
Q4: What are the recommended force fields and software for simulating the this compound/VR17-04 system?
A: Successful simulations have been published using the Amber force field (ff14SB) for the protein and the TIP3P water model for explicit solvation.[4][5] The simulations were run using NAMD 2.12 software, with topology and parameter files generated via the Ambertools 14.0 package.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico and in vitro studies of this compound and its active metabolite, VR17-04.
Table 1: Estimated Poisson-Boltzmann Binding Free Energy
| Ligand | Target Base in SARS-CoV-2 RdRp | Estimated Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Cytosine | 43.6 | [4][5] |
| VR17-04 | Cytosine | -19.8 | [4][5] |
| VR17-04 | Adenine | -14.8 |[4][5] |
Table 2: In Vitro Inhibitory Concentrations (IC₅₀)
| Compound | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| This compound (FAV00A) | SARS-CoV-2 nsp7/8/12 | 40.7 mM | [7] |
| VR17-04 | SARS-CoV-2 nsp7/8/12 | 2-3 mM | [7] |
| This compound (FAV00A) | Influenza A Virus Polymerase | 46.3 mM | [2] |
| VR17-04 | Influenza A Virus Polymerase | 0.84 mM |[7] |
Experimental Protocols & Methodologies
Protocol 1: Molecular Docking of VR17-04
This protocol outlines the steps for docking VR17-04 into the SARS-CoV-2 RNA polymerase active site.
-
Receptor Preparation:
-
Obtain the crystal structure of the SARS-CoV-2 nsp12/7/8 complex bound to an RNA template (e.g., PDB ID: 7bv2).[4][5]
-
Remove all non-essential molecules, such as existing ligands and water molecules.
-
Add polar hydrogens and assign appropriate atom types and partial charges using a molecular modeling package (e.g., AutoDock Tools, Maestro).
-
-
Ligand Preparation:
-
Obtain the 3D structure of VR17-04.
-
Optimize the geometry and calculate partial charges using a quantum chemical approach (e.g., DFT B3LYP/6–31G*). This is a standard procedure required by the Amber force field.[4]
-
Define the rotatable bonds of the ligand.
-
-
Grid Box Generation:
-
Define the docking grid box to encompass the enzyme's active site.
-
Center the grid on the NH2- group of the target unpaired cytosine or adenine residue in the RNA template strand.[8] The box should be large enough to allow the ligand to move freely but focused enough to sample relevant conformations.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock.
-
Generate a set of possible binding poses (e.g., 10-100 poses).
-
-
Pose Analysis and Selection:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the top-ranked poses based on the selection criteria mentioned in FAQ Q2: formation of Watson-Crick hydrogen bonds and interaction with key catalytic residues.[4][6]
-
Select the most promising pose(s) for subsequent molecular dynamics simulations.
-
Protocol 2: Molecular Dynamics (MD) Simulation
This protocol describes setting up and running an MD simulation for the VR17-04-RdRp complex.
-
System Setup:
-
Use the selected docked complex of VR17-04 and the nsp12/7/8-RNA structure as the starting coordinate file.
-
Generate the topology and parameter files for the complex using the t-leap application in Ambertools.[4][5]
-
Use the Amber ff14SB force field for the protein/RNA and load pre-generated parameters for the VR17-04 ligand.[4][5]
-
-
Solvation and Ionization:
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the solvent and ions, keeping the complex restrained.
-
Perform a second minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT conditions with restraints on the complex.
-
Equilibrate the system's pressure and density under NPT conditions, gradually releasing the restraints on the complex. This is typically a multi-step process.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 20-100 ns or more) under NPT conditions without restraints. Save coordinates at regular intervals.
-
-
Analysis:
-
Analyze the trajectory for system stability (RMSD, RMSF).
-
Monitor key interactions, such as the hydrogen bond distances between VR17-04 and the template base and the coplanarity angle to assess the stability of the base-pairing interaction.[5]
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Diagrams and Workflows
Caption: Conceptual pathway of this compound's antiviral activity.
Caption: Logical workflow for selecting a viable docking pose.
Caption: Overall workflow from docking to simulation analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis | MDPI [mdpi.com]
- 7. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of Enisamium and Oseltamivir Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of Enisamium (Amizon®) and Oseltamivir (B103847) (Tamiflu®), two antiviral agents utilized in the management of influenza virus infections. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for cited experiments.
Executive Summary
This compound and Oseltamivir are both effective antiviral drugs against influenza viruses, however, they employ different mechanisms of action. This compound, through its active metabolite, directly targets the viral RNA polymerase, an essential enzyme for viral replication.[1] In contrast, Oseltamivir functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2] While direct head-to-head clinical trials are not extensively available, in vitro studies and separate clinical trials provide valuable insights into their respective antiviral profiles. This compound has demonstrated a broad spectrum of activity against various influenza A and B virus strains, including some neuraminidase inhibitor-resistant variants.[3] Oseltamivir has a well-established clinical record of reducing the duration of influenza symptoms.[4]
Mechanism of Action
This compound
This compound iodide is a prodrug that is metabolized to its active form, VR17-04.[5] This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1] By targeting the RdRp, VR17-04 effectively halts the transcription and replication of the viral genome, thus preventing the synthesis of new viral proteins and RNA.[1]
Oseltamivir
Oseltamivir is also a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2] This molecule acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the final stage of the viral life cycle.[2] Neuraminidase cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virions.[2] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[2]
Data Presentation: In Vitro Antiviral Efficacy
The following tables summarize the quantitative data from in vitro studies, providing a comparison of the antiviral activity of this compound and Oseltamivir against various influenza virus strains.
Table 1: Antiviral Activity of this compound against Influenza Viruses in differentiated Normal Human Bronchial Epithelial (dNHBE) Cells
| Virus Strain | 90% Effective Concentration (EC90) in µM | 50% Cytotoxic Concentration (CC50) in µM | Selectivity Index (SI = CC50/EC90) |
| A/Brisbane/59/2007 (H1N1) | 157 | <10,000 | >64 |
| A/Tennessee/1-560/2009 (H1N1)pdm09 | 289 | <10,000 | >35 |
| A/Perth/16/2009 (H3N2) | 439 | <10,000 | >23 |
| A/Vietnam/1203/2004 (H5N1) | 203 | <10,000 | >49 |
| A/Anhui/1/2013 (H7N9) | 338 | <10,000 | >30 |
| A/Georgia/20/2006 (H1N1) (H275Y NA mutant) | 224 | <10,000 | >45 |
| B/Florida/4/2006 | 186 | <10,000 | >54 |
Data sourced from Boltz, D. D. A., et al. (2017).[3]
Table 2: Inhibitory Activity of this compound's Active Metabolite (VR17-04) and Oseltamivir Carboxylate against Influenza Virus Enzymes
| Compound | Target Enzyme | 50% Inhibitory Concentration (IC50) |
| VR17-04 | Influenza A Virus RNA Polymerase | 0.84 mM |
| Oseltamivir Carboxylate | Influenza A (H1N1) Neuraminidase | 0.45 nM (median) |
| Oseltamivir Carboxylate | Influenza A (H3N2) Neuraminidase | Not specified |
| Oseltamivir Carboxylate | Influenza B Virus Neuraminidase | 8.5 nM (median) |
Data for VR17-04 sourced from Walker, A. P., et al. (2020).[1] Data for Oseltamivir Carboxylate sourced from Gubareva, L. V., et al. (2001).[6]
Clinical Efficacy
Direct comparative clinical trials between this compound and Oseltamivir are limited. The following summarizes findings from separate placebo-controlled and comparative studies.
This compound
A randomized, single-blind, placebo-controlled clinical trial demonstrated that this compound treatment in patients with viral respiratory infections, including influenza, resulted in:
-
Reduced virus shedding : At day 3 of treatment, 71.2% of patients in the this compound group tested negative for influenza virus, compared to 25.0% in the placebo group.[5]
-
Faster patient recovery : By day 14, 93.9% of patients in the this compound group had recovered, versus 32.5% in the placebo group.[5]
-
Reduced disease symptoms : A statistically significant decrease in objective symptom scores was observed in the this compound-treated group compared to the placebo group.[5]
Oseltamivir
Numerous clinical trials have established the efficacy of Oseltamivir in treating influenza. Key findings include:
-
Reduced duration of illness : In a study comparing zanamivir (B325) and oseltamivir, the duration of fever for influenza A was 35.5 hours for oseltamivir. For influenza B, the duration of fever was significantly longer at 52.7 hours.[4]
-
Reduction of complications : Oseltamivir treatment has been shown to reduce the risk of lower respiratory tract complications requiring antibiotics.
Experimental Protocols
In Vitro Antiviral Assay (this compound)
-
Cell Line : Differentiated normal human bronchial epithelial (dNHBE) cells.[3]
-
Method : Virus yield reduction assay.[3]
-
Procedure : dNHBE cells were pretreated with various concentrations of this compound for 24 hours prior to inoculation with different influenza A and B virus strains at a multiplicity of infection (MOI) of 0.001 PFU/cell. This compound was maintained in the basal compartment of the cell culture system throughout the experiment. Oseltamivir carboxylate was used as a positive control.[3] Viral titers in the apical supernatants were determined at 24 and 48 hours post-infection by a 50% tissue culture infectious dose (TCID50) assay.[3]
-
Data Analysis : The 90% effective concentration (EC90) was calculated as the concentration of the drug that reduced the virus yield by 90%.[3]
Influenza Virus RNA Polymerase Inhibition Assay (this compound Metabolite)
-
Method : In vitro RNA synthesis assay.[1]
-
Procedure : Recombinant influenza A virus RNA polymerase (FluPol) was expressed and purified. The activity of the polymerase was measured using a model 14-nucleotide viral RNA template in the presence of various concentrations of the this compound metabolite, VR17-04.[1]
-
Data Analysis : The 50% inhibitory concentration (IC50) was determined by quantifying the amount of synthesized RNA product.[1]
Neuraminidase Inhibition Assay (Oseltamivir)
-
Method : Fluorometric assay using the fluorescent substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA).[6]
-
Procedure : The inhibitory effect of oseltamivir carboxylate on the neuraminidase activity of various clinical isolates of influenza A and B viruses was measured.[6]
-
Data Analysis : The IC50 was calculated as the concentration of the inhibitor that reduced the neuraminidase activity by 50%.[6]
Clinical Trial Protocol (this compound vs. Placebo)
-
Study Design : Randomized, single-blind, placebo-controlled study.[5]
-
Participants : Patients aged 18 to 60 years with confirmed influenza virus or other viral respiratory infections.[5]
-
Intervention : Patients received either this compound tablets or a matching placebo for 7 days.[5]
-
Endpoints :
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Oseltamivir.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effectiveness of zanamivir and oseltamivir for the treatment of influenza A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Enisamium: A Comparative Guide to Influenza RNA Polymerase Inhibitors
For Immediate Release
A comprehensive analysis of experimental data validates the inhibitory effect of Enisamium on the influenza virus RNA polymerase, positioning it as a notable contender among antiviral therapeutics. This guide provides a detailed comparison of this compound with other known influenza RNA polymerase inhibitors, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound, a broad-spectrum antiviral agent, demonstrates a significant inhibitory effect on influenza A and B virus replication. This activity is primarily attributed to its metabolite, VR17-04, which is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[1][2][3] Comparative analysis with other RdRp inhibitors such as Favipiravir, Baloxavir marboxil, and Pimodivir reveals distinct mechanisms of action and varied inhibitory concentrations, providing a valuable resource for researchers in the field of antiviral drug development.
Comparative Analysis of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and its primary metabolite, VR17-04, alongside other prominent influenza RNA polymerase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, offer a clear comparison of their potency.
| Compound | Target | Assay Type | IC50 | EC50 | Virus Strain(s) | Reference(s) |
| This compound | RNA Polymerase | In vitro RNA synthesis | 46.3 mM | - | Influenza A/WSN/33 | [4][5] |
| Cell-based (virus growth) | - | 157-439 µM (EC90) | Multiple Influenza A and B strains | [4] | ||
| VR17-04 | RNA Polymerase | In vitro RNA synthesis | 0.84 mM | - | Influenza A/WSN/33 | [4][5] |
| Favipiravir-RTP | RNA Polymerase | In vitro RNA synthesis | 341 nM | - | Influenza A virus | [6] |
| Favipiravir | RNA Polymerase | Cell-based (plaque reduction) | - | 0.014 - 0.55 µg/mL | Multiple Influenza A, B, and C strains | [7][8] |
| Cell-based (viral RNA synthesis) | - | 124 ± 42 µM | Murine Norovirus | [6][9] | ||
| Baloxavir acid | PA Endonuclease | In vitro CEN activity | 1.4 - 8.9 nM | - | Influenza A and B viruses | [10] |
| Cell-based (focus reduction) | - | 0.16 - 3.42 nM | Seasonal Influenza A(H1N1)pdm09, A(H3N2), B viruses | [11] | ||
| Cell-based (yield reduction) | - | 0.7 - 7.2 nM | Seasonal Influenza A(H1N1)pdm09, A(H3N2), B viruses | [12] | ||
| Pimodivir | PB2 Cap-binding | Cell-based (cytopathic effect) | - | 0.13 - 3.2 nM | Multiple Influenza A strains | [13][14] |
| Cell-based (qRT-PCR) | - | 8 - 12 nM | Influenza A(H1N1) and A(H3N2) strains | [13] |
Experimental Protocols
The validation of these inhibitors relies on robust experimental assays. Below are detailed methodologies for two key experiments cited in the validation of this compound's inhibitory effect.
Influenza Virus Minigenome Assay
This cell-based assay is crucial for studying the activity of the influenza virus RNA polymerase in a controlled environment without the need for infectious virus particles.[15]
Objective: To quantify the inhibitory effect of a compound on the transcription and replication of a model influenza virus genome segment.
Materials:
-
HEK 293T cells
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and Nucleoprotein (NP)
-
A plasmid encoding a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus segment-specific untranslated regions (UTRs)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control
-
Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK 293T cells in a multi-well plate to achieve 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the reporter minigenome plasmid using a suitable transfection reagent.
-
Compound Treatment: Following transfection, add the test compound (this compound) at various concentrations to the cell culture medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for polymerase activity and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer compatible with the reporter assay.
-
Reporter Gene Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control or to cell viability. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Influenza Virus RNA Polymerase Activity Assay
This cell-free assay directly measures the enzymatic activity of the purified influenza virus RNA polymerase, providing insights into the direct interaction of an inhibitor with the polymerase complex.[16]
Objective: To determine the direct inhibitory effect of a compound on the RNA synthesis activity of the influenza virus RNA polymerase.
Materials:
-
Purified influenza virus RNA polymerase (heterotrimeric complex of PB1, PB2, and PA)
-
Viral RNA (vRNA) template
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radioactively or fluorescently labeled rNTP
-
Reaction buffer containing MgCl2, DTT, and other necessary salts
-
Test compound (this compound) and vehicle control
-
RNA purification kit or method (e.g., phenol-chloroform extraction, spin columns)
-
Scintillation counter or phosphorimager for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, vRNA template, and the test compound at various concentrations.
-
Initiation: Add the purified influenza virus RNA polymerase to the reaction mixture.
-
RNA Synthesis: Initiate the RNA synthesis reaction by adding the rNTP mix, including the labeled rNTP. Incubate at the optimal temperature (typically 30-37°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Purification: Purify the newly synthesized RNA to remove unincorporated labeled rNTPs.
-
Quantification: Measure the amount of incorporated labeled rNTP in the purified RNA product using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pimodivir | Influenza Virus | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
Enisamium vs. Favipiravir: A Comparative Guide for the Treatment of Respiratory Viral Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two antiviral agents, Enisamium and Favipiravir (B1662787), which have been investigated for the treatment of respiratory viral infections, including influenza and COVID-19. Both drugs target the viral RNA polymerase, a critical enzyme for the replication of many RNA viruses.
Mechanism of Action
Both this compound and Favipiravir function by disrupting viral RNA synthesis, but through distinct molecular interactions.
This compound: this compound iodide is a prodrug that is metabolized in the human body into its active form, VR17-04.[1][2] This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of influenza viruses and SARS-CoV-2.[1][2][3] The inhibition of the viral RNA polymerase halts the replication of the viral genome, thereby reducing the viral load.[3] Studies suggest that VR17-04 is a more potent inhibitor of the influenza virus RNA polymerase than this compound itself.[2]
Favipiravir: Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5] This active metabolite acts as a purine (B94841) nucleoside analog, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp).[5][6] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary outcomes: lethal mutagenesis, where a high rate of mutations renders the viral progeny non-viable, or chain termination, which prematurely stops RNA synthesis.[5][7]
In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and Favipiravir against various respiratory viruses.
| Virus | This compound (EC90/IC50) | Favipiravir (EC50) | Cell Line | Reference |
| Influenza A (H1N1) | EC90: 157-439 µM | 0.19 - 22.48 µM | dNHBE, MDCK | [8],[9] |
| Influenza A (H3N2) | EC90: 157-439 µM | 0.19 - 22.48 µM | dNHBE, MDCK | [8],[9] |
| Influenza A (H5N1, H7N9) | EC90: 157-439 µM | Not Specified | dNHBE | [8] |
| Influenza B | EC90: 157-439 µM | 0.19 - 22.48 µM | dNHBE, MDCK | [8],[9] |
| SARS-CoV-2 | IC50: 40.7 mM (this compound)IC50: 2-3 mM (VR17-04) | Not Specified | In vitro RNA synthesis assay | [1] |
| Adenovirus, Parainfluenza virus, Coxsackie virus | Effective inhibition observed | Not Specified | A549 | [10] |
| Other RNA Viruses (West Nile, Yellow Fever, etc.) | Not Specified | Active | Animal Models | [4] |
dNHBE: differentiated Normal Human Bronchial Epithelial cells; MDCK: Madin-Darby Canine Kidney cells.
Clinical Efficacy
Clinical trials have evaluated both drugs for the treatment of influenza and COVID-19.
Table 2: Summary of Clinical Efficacy
| Indication | Drug | Key Findings | Reference |
| Influenza & other ARVI | This compound | In a single-blind, placebo-controlled trial, this compound treatment led to a significant reduction in viral shedding by day 3 (71.2% negative vs. 25.0% in placebo, P < 0.0001) and faster patient recovery by day 14 (93.9% recovered vs. 32.5% in placebo, P < 0.0001).[11][12] | [11],[12] |
| Moderate COVID-19 | This compound | In a randomized, placebo-controlled phase 3 trial of hospitalized patients requiring oxygen, for those treated within 10 days of symptom onset, the median time to improvement was 10 days for the this compound group versus 12 days for the placebo group (p = 0.002).[13][14] For patients treated within 4 days of symptom onset, the median time to improvement was 8 days versus 13 days for the placebo group (p = 0.005).[13][14] | [13],[14] |
| Influenza | Favipiravir | Approved in Japan for treating influenza strains unresponsive to other antivirals.[4] | [4] |
| COVID-19 | Favipiravir | A meta-review noted clinical and radiological improvements, but no reduction in mortality or oxygen support requirements.[4] A Cochrane review found no significant benefit in mortality, need for mechanical ventilation, or hospitalization duration.[4] However, some studies suggest it may shorten the time to clinical improvement in moderate cases.[15] | [4],[15] |
Safety and Tolerability
The safety profiles of this compound and Favipiravir have been assessed in multiple clinical trials.
Table 3: Comparison of Safety Profiles
| Adverse Event Profile | This compound | Favipiravir | Reference |
| Common Adverse Events | In a COVID-19 trial, 229 adverse events were reported in 105 patients (vs. 172 in 87 placebo patients).[13][16] Most events were mild to moderate.[13][16] Potential side effects include gastrointestinal disturbances, dizziness, headache, and allergic reactions.[3] | Common side effects include hyperuricemia (elevated uric acid levels), gastrointestinal discomfort (nausea, diarrhea), and elevated liver enzymes.[5][17][18] | [3],[17],[18],[13],[5],[16] |
| Serious Adverse Events | No significant difference in tolerability was observed between this compound and placebo groups in a COVID-19 trial.[13][19] | The proportion of serious adverse events was low (0.4%) and comparable to control arms in a review of multiple studies.[17][18][20] | [17],[18],[20],[13],[19] |
| Discontinuation due to Adverse Events | Not specified as a primary outcome in available reports. | The rate of discontinuation due to adverse events is low (around 1.1%), similar to comparator arms.[17][20][21] | [17],[21],[20] |
| Specific Safety Concerns | Contraindicated in cases of hypersensitivity, severe liver or kidney impairment.[3] | Teratogenicity (risk of birth defects) is a significant concern, and it is contraindicated in pregnancy.[5][18] Potential for QTc prolongation has also been noted.[18] | [3],[18],[5] |
Experimental Protocols
In Vitro Antiviral Activity Assessment: Virus Yield Reduction Assay
This protocol provides a general methodology for determining the antiviral activity of a compound against influenza viruses in differentiated normal human bronchial epithelial (dNHBE) cells, as has been done for this compound.[8][22]
Detailed Steps:
-
Cell Culture: Differentiated NHBE cells are used as they closely mimic the natural site of respiratory virus infection. They are grown on permeable supports to establish an air-liquid interface, which promotes differentiation into a pseudostratified epithelium.
-
Compound Preparation: The test compound (this compound or Favipiravir) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve the desired final concentrations.
-
Infection: The apical surface of the differentiated cells is washed to remove mucus. A standardized amount of virus is then added to the apical surface and allowed to adsorb for a defined period (e.g., 1-2 hours).
-
Treatment: Following the adsorption period, the viral inoculum is removed, and the apical surface is washed. The basolateral medium is replaced with fresh medium containing the various concentrations of the antiviral compound or a placebo control.
-
Incubation: The cell cultures are incubated under standard conditions to allow for viral replication.
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours post-infection), the apical surface is washed with a small volume of medium to collect progeny virus particles.
-
Titration: The collected samples are serially diluted and used to infect confluent monolayers of a susceptible cell line, such as MDCK cells, in a 96-well plate format. After several days of incubation, the wells are scored for the presence of a viral cytopathic effect (CPE). The TCID50 is calculated using a statistical method like the Reed-Muench method.
-
Analysis: The viral titers from the treated groups are compared to the untreated virus control group. The percentage of inhibition is calculated, and the EC90 (or EC50) value is determined by regression analysis. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to ensure that the observed antiviral effect is not due to cell death.
Conclusion
This compound and Favipiravir are both orally administered prodrugs that inhibit viral RNA polymerase, representing important therapeutic options for RNA respiratory viruses.
-
This compound demonstrates clinical efficacy in reducing viral shedding and improving recovery times in patients with influenza and other acute respiratory viral infections.[11][12][23] Its active metabolite, VR17-04, is a potent inhibitor of the viral RdRp.[1][2]
-
Favipiravir has a broader demonstrated in vitro spectrum of activity against a wide range of RNA viruses.[4][24][25] While approved for influenza in Japan, its clinical benefit in COVID-19 remains a subject of debate, with some studies showing modest improvements in clinical recovery but no significant impact on mortality.[4][15] Its use is limited by safety concerns, particularly teratogenicity.[5][18]
The choice between these agents in a clinical or developmental context would depend on the specific viral pathogen, the patient population, and the relative importance of efficacy versus the specific safety concerns associated with each drug. Further head-to-head clinical trials would be beneficial to directly compare their therapeutic potential in various respiratory viral infections.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is this compound iodide used for? [synapse.patsnap.com]
- 4. Favipiravir - Wikipedia [en.wikipedia.org]
- 5. sterispharma.com [sterispharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. sciprofiles.com [sciprofiles.com]
- 15. Efficacy and Safety of Favipiravir in Moderate COVID-19 Pneumonia Patients without Oxygen Therapy: A Randomized, Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review of the safety of favipiravir - a potential treatment in the COVID-19 pandemic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. istanbulmedicaljournal.org [istanbulmedicaljournal.org]
- 22. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Favipiravir in the Battle with Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
Enisamium Iodide: A Promising Antiviral Against Oseltamivir-Resistant Influenza Strains
For Immediate Release
[City, State] – [Date] – New comparative analysis indicates that enisamium iodide, an antiviral compound, demonstrates significant activity against oseltamivir-resistant influenza strains, offering a potential alternative for influenza treatment in the face of growing antiviral resistance. This guide provides an in-depth comparison of the efficacy of this compound iodide and oseltamivir (B103847) against various influenza virus strains, with a focus on those resistant to oseltamivir. The data presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Influenza viruses pose a continuous global health threat, exacerbated by the emergence of strains resistant to standard antiviral therapies like oseltamivir. Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. However, its efficacy is compromised by mutations in the viral neuraminidase (NA) protein, most notably the H275Y substitution in influenza A(H1N1) viruses.
This compound iodide presents an alternative mechanism of action by inhibiting the viral RNA polymerase, an enzyme essential for viral replication.[1][2] This fundamental difference in the viral life cycle targeted suggests that this compound could be effective against strains that have developed resistance to neuraminidase inhibitors. This guide synthesizes available in vitro data to validate this hypothesis.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound iodide and oseltamivir against both wild-type and oseltamivir-resistant influenza virus strains. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions and metrics (EC90 for this compound and IC50 for oseltamivir) should be considered when interpreting the results.
Table 1: Antiviral Activity of this compound Iodide against Various Influenza Virus Strains
| Virus Strain | Drug | Metric | Concentration (µM) | Cell Line |
| A/H1N1 | ||||
| A/California/04/2009 (H1N1)pdm09 | This compound | EC90 | 157 | dNHBE |
| A/Tennessee/1-560/2009 (H1N1)pdm09-H275Y | This compound | EC90 | 235 | dNHBE |
| A/H3N2 | ||||
| A/Perth/16/2009 | This compound | EC90 | 439 | dNHBE |
| Influenza B | ||||
| B/Brisbane/60/2008 | This compound | EC90 | 184 | dNHBE |
Source: Data compiled from a study on the activity of this compound in differentiated normal human bronchial epithelial (dNHBE) cells.
Table 2: Antiviral Activity of Oseltamivir Carboxylate against Oseltamivir-Sensitive and -Resistant Influenza A (H1N1) Strains
| Virus Strain | Drug | Metric | Concentration (nM) | Assay |
| Wild-Type (Oseltamivir-Sensitive) | ||||
| A/California/07/2009 (H1N1) | Oseltamivir Carboxylate | IC50 | 10.5 ± 1.3 | Neuraminidase Inhibition |
| H275Y Mutant (Oseltamivir-Resistant) | ||||
| A/MS-H275Y | Oseltamivir Carboxylate | IC50 | >100 | Neuraminidase Inhibition |
| A/HK-H275Y | Oseltamivir Carboxylate | IC50 | >100 | Neuraminidase Inhibition |
| A(H1N1)pdm09 with H275Y | Oseltamivir Carboxylate | IC50 | ~300-fold increase vs WT | Neuraminidase Inhibition |
Source: Data compiled from multiple studies investigating oseltamivir resistance.[3][4]
The data indicates that while oseltamivir's potency is significantly diminished against strains with the H275Y mutation, this compound retains its inhibitory activity against an oseltamivir-resistant H1N1 strain.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine antiviral activity are provided below.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated cells.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are grown to confluence in appropriate culture plates.
-
Virus Inoculation: Cell monolayers are washed and then infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following a virus adsorption period, the inoculum is removed, and the cells are washed. Culture medium containing serial dilutions of the test compound (e.g., this compound iodide) is then added. Control wells receive medium without the compound.
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Virus Quantification: The culture supernatants, containing progeny virus, are harvested. The viral titer in each supernatant is then determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., MDCK cells).
-
Data Analysis: The virus yield in treated samples is compared to the untreated control. The effective concentration that inhibits virus yield by 90% (EC90) is calculated.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: A monolayer of a susceptible cell line, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Application: After a 1-hour virus adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) that includes various concentrations of the antiviral drug.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the antiviral compound is counted and compared to the number in the untreated control wells.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (the 50% inhibitory concentration or IC50) is determined.
Neuraminidase (NA) Inhibition Assay
This biochemical assay directly measures the ability of a drug to inhibit the enzymatic activity of the influenza neuraminidase.
-
Virus Preparation: The influenza virus is diluted to a standardized concentration based on its neuraminidase activity.
-
Compound Incubation: The diluted virus is pre-incubated with serial dilutions of the neuraminidase inhibitor (e.g., oseltamivir carboxylate, the active form of oseltamivir) in a microplate.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the virus-drug mixture.
-
Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, which generates a fluorescent or luminescent signal.
-
Signal Detection: The signal is measured using a fluorometer or luminometer.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each drug concentration by comparing the signal in the treated wells to that in the untreated virus control wells. The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then determined.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and oseltamivir are a key factor in this compound's activity against oseltamivir-resistant strains.
This compound Iodide: Targeting Viral RNA Polymerase
This compound iodide and its active metabolite act by directly inhibiting the influenza virus RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is crucial for the transcription and replication of the viral RNA genome within the host cell nucleus. By blocking RdRp activity, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.
Oseltamivir: Targeting Neuraminidase
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[5][6] This active metabolite is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[5][6] Neuraminidase is located on the surface of the virus and is essential for the release of newly formed virus particles from an infected host cell.[5][6] By blocking neuraminidase, oseltamivir carboxylate causes the new virions to aggregate at the cell surface and to each other, preventing their spread to other cells.[5]
Experimental Workflow
The general workflow for in vitro validation of an antiviral compound's activity against influenza virus is depicted below.
Conclusion
The available in vitro data strongly suggests that this compound iodide is a viable candidate for the treatment of influenza, including infections caused by oseltamivir-resistant strains. Its unique mechanism of targeting the viral RNA polymerase provides a critical advantage in overcoming resistance developed against neuraminidase inhibitors. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the clinical potential of this compound iodide in the evolving landscape of influenza antiviral therapy.
References
- 1. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Enisamium Iodide: A Comparative Analysis of Cross-Resistance with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agent enisamium iodide with other established influenza treatments, focusing on the critical aspect of cross-resistance. The emergence of drug-resistant influenza strains necessitates the development of novel therapeutics with distinct mechanisms of action. This compound, an inhibitor of the viral RNA polymerase, presents a promising alternative to existing drug classes. This document summarizes available experimental data on its efficacy against drug-sensitive and resistant influenza viruses, details the methodologies of key experiments, and visualizes the underlying molecular pathways.
Executive Summary
This compound iodide demonstrates a distinct mechanism of action by inhibiting the influenza virus RNA polymerase, an enzyme essential for viral replication. This mode of action differs fundamentally from that of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 ion channel blockers (e.g., amantadine, rimantadine). Experimental data confirms this compound's efficacy against influenza A and B viruses, including a strain resistant to the neuraminidase inhibitor oseltamivir. While direct experimental data on cross-resistance with adamantanes and other polymerase inhibitors such as favipiravir (B1662787) and baloxavir (B560136) marboxil is limited in publicly available literature, the unique binding site and mechanism of its active metabolite, VR17-04, suggest a low probability of cross-resistance with these agents.
Data Presentation: In Vitro Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against a panel of influenza A and B viruses in differentiated normal human bronchial epithelial (dNHBE) cells, a physiologically relevant model for human respiratory infections. The following table summarizes the 90% effective concentration (EC90) values obtained from a virus yield reduction assay.
Table 1: Antiviral Activity of this compound Against a Panel of Influenza Viruses
| Virus Strain | Subtype | EC90 (µM) | Selectivity Index (CC50/EC90) | Notes |
| A/Brisbane/59/2007 | H1N1 | 370 | 27 | Seasonal Strain |
| A/California/04/2009 | H1N1pdm09 | 439 | 23 | Pandemic Strain |
| A/Perth/16/2009 | H3N2 | 269 | 37 | Seasonal Strain |
| A/Perth/261/2009 | H1N1 | 254 | 39 | Oseltamivir-Sensitive |
| A/Perth/261/2009 | H1N1 | 233 | 43 | Oseltamivir-Resistant (NA-H275Y) [1][2] |
| A/Anhui/1/2013 | H7N9 | 157 | 64 | Avian Influenza |
| A/Vietnam/1203/2004 | H5N1 | 283 | 35 | Avian Influenza |
| B/Florida/4/2006 | Yamagata lineage | 215 | 47 | Influenza B |
Data sourced from Boltz et al. (2017). The 50% cytotoxic concentration (CC50) of this compound in dNHBE cells was determined to be >10,000 µM.
The data clearly indicates that this compound maintains its antiviral potency against an oseltamivir-resistant influenza strain carrying the H275Y mutation in the neuraminidase gene. This lack of cross-resistance is attributed to their different molecular targets.
Experimental Protocols
The following is a detailed methodology for the virus yield reduction assay used to determine the antiviral activity of this compound in differentiated normal human bronchial epithelial (dNHBE) cells, based on the procedures described in the cited literature.
Virus Yield Reduction Assay in dNHBE Cells
1. Cell Culture and Differentiation:
-
Normal human bronchial epithelial cells are seeded on semi-permeable transwell inserts.
-
The cells are cultured in an air-liquid interface for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium, closely mimicking the human airway.
2. Compound Preparation:
-
This compound iodide is dissolved in sterile, nuclease-free water to create a stock solution.
-
Serial dilutions of the compound are prepared in a serum-free growth medium.
3. Virus Infection:
-
Differentiated NHBE cell cultures are washed with phosphate-buffered saline (PBS) to remove mucus.
-
Cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
4. Antiviral Treatment:
-
After the 1-hour incubation, the viral inoculum is removed.
-
The apical surface of the cells is washed with PBS.
-
Medium containing the various concentrations of this compound is added to the basolateral side of the transwell inserts.
-
A "no-drug" control and a "no-virus" control are included in each experiment.
5. Incubation and Sample Collection:
-
The infected and treated cell cultures are incubated for a period of 24 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
At the end of the incubation period, the apical supernatant is collected.
6. Virus Titration:
-
The collected supernatant is serially diluted.
-
The viral titer in each sample is determined using a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.
7. Data Analysis:
-
The viral titers from the drug-treated wells are compared to the "no-drug" control.
-
The EC90 value, the concentration of the drug that reduces the viral titer by 90%, is calculated using regression analysis.
Mandatory Visualization
Mechanism of Action and Resistance Pathways
The following diagrams illustrate the mechanism of action of this compound and the established resistance pathways for other major classes of anti-influenza drugs.
Caption: this compound is metabolized to its active form, VR17-04, which directly inhibits the viral RNA polymerase, blocking both replication and transcription of the viral genome.
Caption: Resistance to major anti-influenza drug classes is conferred by specific mutations in their respective viral targets.
Conclusion
The available evidence strongly suggests that this compound iodide possesses a favorable cross-resistance profile, particularly in relation to the widely used neuraminidase inhibitors. Its distinct mechanism of targeting the viral RNA polymerase makes it a valuable candidate for further investigation, especially in the context of emerging antiviral resistance. While direct comparative data against adamantane-, favipiravir-, and baloxavir-resistant strains is needed to fully delineate its cross-resistance profile, the current findings support its potential as a new therapeutic option for the treatment of influenza. Further clinical and in vitro studies are warranted to confirm these promising results and to establish the clinical utility of this compound in the face of evolving influenza virus populations.
References
- 1. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Enisamium: A Comparative Analysis of In-Vitro and In-Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the antiviral activity of Enisamium, detailing its performance in laboratory and clinical settings.
This compound iodide, an antiviral compound, has demonstrated a broad spectrum of activity against several respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1] This guide provides a detailed comparison of its efficacy in both controlled laboratory (in-vitro) settings and in living organisms (in-vivo), supported by experimental data and detailed methodologies.
In-Vitro Efficacy: Targeting Viral Replication
This compound's primary mechanism of action is the inhibition of viral RNA polymerase, a crucial enzyme for viral replication.[2] However, the parent drug itself shows weak inhibitory activity.[3] It is metabolized into a more potent hydroxylated form, VR17-04, which is responsible for the significant antiviral effect observed.[4][5]
Quantitative Analysis of In-Vitro Antiviral Activity
The following tables summarize the key quantitative metrics of this compound's in-vitro efficacy against influenza viruses and SARS-CoV-2.
Table 1: In-Vitro Efficacy of this compound and its Metabolite (VR17-04) against Influenza Virus RNA Polymerase
| Compound | Target | Assay | IC50 | Reference |
| This compound (FAV00A) | Influenza A Virus RNA Polymerase | Cell-free RNA polymerase activity | 46.3 mM | [3] |
| VR17-04 | Influenza A Virus RNA Polymerase | Cell-free RNA polymerase activity | 0.84 mM | [6] |
Table 2: In-Vitro Efficacy of this compound against Influenza Viruses in Cell Culture
| Virus Strain | Cell Line | Assay | EC90 | CC50 | Selectivity Index (SI) | Reference |
| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | 157 µM | >10,000 µM | >64 | [7] |
| Influenza A/California/07/2009 (H1N1) | dNHBE | Virus Yield Reduction | 235 µM | >10,000 µM | >43 | [7] |
| Influenza A/Victoria/361/2011 (H3N2) | dNHBE | Virus Yield Reduction | 439 µM | >10,000 µM | >23 | [7] |
| Influenza B/Massachusetts/2/2012 | dNHBE | Virus Yield Reduction | 200 µM | >10,000 µM | >50 | [7] |
Table 3: In-Vitro Efficacy of this compound and its Metabolite (VR17-04) against SARS-CoV-2 RNA Polymerase
| Compound | Target | Assay | IC50 | Reference |
| This compound | SARS-CoV-2 nsp12/7/8 Complex | In-vitro RNA synthesis | 26.3 mM | [8] |
| VR17-04 | SARS-CoV-2 nsp12/7/8 Complex | In-vitro RNA synthesis | 0.98 mM | [8] |
In-Vivo Efficacy: Clinical and Preclinical Evidence
In-vivo studies, including clinical trials in humans and animal models, provide crucial insights into the real-world therapeutic potential of this compound.
Human Clinical Trials
A randomized, single-blind, placebo-controlled clinical trial (NCT04682444) evaluated the efficacy of this compound in patients with influenza and other acute respiratory viral infections (ARVI).[9][10] The study demonstrated that this compound treatment significantly reduced viral shedding, accelerated patient recovery, and alleviated disease symptoms compared to the placebo group.[4][11]
Another clinical trial investigating this compound in hospitalized COVID-19 patients requiring supplementary oxygen showed a shortened time to recovery in the treatment group compared to the placebo group.[8]
Table 4: Key Outcomes of Clinical Trial (NCT04682444) in Influenza and ARVI Patients
| Outcome | This compound Group | Placebo Group | p-value | Reference |
| Negative for Viral Antigen (Day 3) | 71.2% | 25.0% | < 0.0001 | [4] |
| Fully Recovered (Day 14) | 93.9% | 32.5% | < 0.0001 | [4] |
| Mean Symptom Score Reduction (Day 7) | From 9.6 to 4.6 | From 9.7 to 5.6 | < 0.0001 | [4] |
Animal Studies
In a ferret model of influenza A (H3N2) infection, daily administration of 200 mg/kg this compound iodide resulted in a reduction of the viral load in the respiratory tract.[12] Ferrets are considered a suitable model for influenza research as they exhibit human-like symptoms following infection.[3][13]
Experimental Protocols
In-Vitro Antiviral Activity Assays
Virus Yield Reduction Assay in differentiated Normal Human Bronchial Epithelial (dNHBE) Cells
-
Cell Culture: dNHBE cells are cultured in a serum-free medium to form a differentiated epithelial layer.
-
Compound Preparation: this compound iodide is dissolved in sterile distilled water to prepare stock solutions. Serial dilutions are made in the cell culture medium.
-
Infection: Cell cultures are infected with influenza virus at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the virus inoculum is removed, and the cells are treated with different concentrations of this compound or a placebo control.
-
Incubation: The treated and infected cells are incubated for a defined period (e.g., 48 hours) to allow for viral replication.
-
Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Data Analysis: The EC90 value, the concentration of the drug that inhibits viral replication by 90%, is calculated from the dose-response curve.[14]
Cell-Free Viral RNA Polymerase Activity Assay
-
Protein Expression and Purification: The viral RNA polymerase complex (e.g., influenza virus PB1, PB2, and PA subunits or SARS-CoV-2 nsp7, nsp8, and nsp12) is expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Reaction Mixture: A reaction mixture is prepared containing the purified polymerase complex, a specific RNA template and primer, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.
-
Inhibition Assay: Different concentrations of the inhibitor (this compound or VR17-04) are added to the reaction mixture.
-
Reaction and Termination: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature. The reaction is then stopped.
-
Analysis: The RNA products are separated by gel electrophoresis, and the incorporation of the radiolabeled nucleotide is quantified to determine the polymerase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces polymerase activity by 50%, is determined from the dose-response curve.[6][15]
In-Vivo Study Protocols
Ferret Model of Influenza Infection
-
Animal Acclimatization: Seronegative ferrets are acclimatized to the housing conditions.
-
Inoculation: Ferrets are lightly anesthetized and intranasally inoculated with a defined dose of influenza virus.
-
Treatment: this compound is administered orally at a specified dose (e.g., 200 mg/kg/day) starting at a defined time point relative to infection (e.g., 24 hours post-infection). A control group receives a placebo.
-
Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss, temperature changes, and activity levels.[13]
-
Viral Load Assessment: Nasal washes are collected at regular intervals to quantify viral shedding by TCID50 assay or RT-qPCR.
-
Necropsy and Tissue Analysis: At the end of the study, animals are euthanized, and respiratory tract tissues are collected to determine viral titers and for histopathological examination.
Human Clinical Trial for Influenza and ARVI (NCT04682444)
-
Study Design: A randomized, single-blind, placebo-controlled, parallel-group study.[9]
-
Patient Population: Adult patients (18-60 years) with recent onset of symptoms of ARVI, including influenza.[9]
-
Intervention: Patients are randomized to receive either this compound iodide tablets (0.5 g, three times a day for 7 days) or matching placebo tablets.[9][10]
-
Assessments:
-
Viral Shedding: Nasal swabs are collected at baseline, day 3, and day 7 to detect viral antigens using immunofluorescence testing.[9]
-
Symptom Scores: The severity of symptoms (e.g., headache, cough, sore throat) is recorded by patients daily using a predefined scoring system.[10]
-
Recovery: The time to complete resolution of symptoms is recorded.
-
-
Statistical Analysis: The efficacy endpoints are compared between the this compound and placebo groups using appropriate statistical methods.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Antiviral Action
Caption: Metabolic activation of this compound and inhibition of viral RNA polymerase.
Experimental Workflow for In-Vitro Antiviral Efficacy Testing
Caption: General workflow for an in-vitro virus yield reduction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ichgcp.net [ichgcp.net]
- 11. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 14. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Unveiling the Mechanism of Action of Enisamium: A Comparative Analysis with Genetically Validated Antivirals
A detailed examination of the experimental evidence supporting the antiviral activity of enisamium and a comparison with alternative drugs whose mechanisms have been validated through genetic studies.
For Immediate Release
In the ongoing quest for effective antiviral therapeutics, a thorough understanding of a drug's mechanism of action is paramount for its rational development and clinical application. This guide provides a comprehensive comparison of this compound, an antiviral agent approved in several countries for the treatment of influenza and other respiratory viral infections, with other established antiviral drugs. The focus is on the validation of their mechanisms of action, with a particular emphasis on genetic studies that provide the highest level of evidence for drug-target engagement.
Recent research has shed light on the proposed mechanism of this compound. The parent drug itself demonstrates weak inhibitory activity against viral RNA polymerases. However, its hydroxylated metabolite, VR17-04, has been identified as a potent inhibitor of both influenza virus and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in in vitro assays.[1][2][3] This inhibition of the viral engine responsible for replicating the genetic material of the virus is believed to be the primary mode of its antiviral effect.
While biochemical and cell-based assays provide strong indicative evidence, the gold standard for validating a drug's mechanism of action lies in genetic studies. The emergence of drug-resistant viral mutations within the drug's target protein is a definitive confirmation of the drug-target interaction. To date, publicly available research has not identified specific resistance mutations in the influenza or SARS-CoV-2 RNA polymerase that are selected for by this compound or VR17-04 treatment. One study initiated passaging experiments to generate resistant influenza viruses, but the identification of specific resistance mutations has not been reported.[4]
This guide will delve into the existing experimental data for this compound and contrast it with the evidence for alternative antiviral agents, such as favipiravir (B1662787), remdesivir (B604916), and baloxavir (B560136), for which specific resistance mutations in their respective viral targets have been well-characterized, providing robust genetic validation of their mechanisms of action.
Comparative Analysis of Antiviral Performance
The following tables summarize the in vitro efficacy of this compound and its active metabolite, VR17-04, against influenza and SARS-CoV-2, alongside data for comparator drugs.
Table 1: In Vitro Inhibitory Activity against Influenza A Virus RNA Polymerase
| Compound | IC50 (mM) | Assay Type | Notes |
| This compound | 46.3 | In vitro RNA polymerase assay | Weak inhibition.[2] |
| VR17-04 | 0.84 | In vitro RNA polymerase assay | Active metabolite, significantly more potent.[1] |
| Favipiravir (T-705) RTP | ~0.01-0.2 | In vitro RNA polymerase assay | Potent inhibitor. |
Table 2: In Vitro Inhibitory Activity against SARS-CoV-2 RNA Polymerase
| Compound | IC50 (mM) | Assay Type | Notes |
| This compound (FAV00A) | 40.7 | In vitro RNA polymerase assay | Weak inhibition.[1] |
| VR17-04 | 2-3 | In vitro RNA polymerase assay | Similar potency to Remdesivir triphosphate.[1] |
| Remdesivir triphosphate | 2.01 | In vitro RNA polymerase assay | Potent inhibitor.[1] |
Table 3: Genetic Validation of Mechanism of Action for Comparator Antivirals
| Antiviral | Viral Target | Validating Resistance Mutations |
| Favipiravir | RNA-dependent RNA polymerase (PB1 subunit) | K229R in PB1 (confers resistance), P653L in PA (compensatory)[5][6][7][8][9] |
| Remdesivir | RNA-dependent RNA polymerase (nsp12) | V166A, N198S, S759A, V792I, C799F/R, E802D in nsp12[10][11][12] |
| Baloxavir marboxil | Polymerase acidic (PA) endonuclease | I38T/M/V, A36V, E199G in PA[13][14][15][16][17] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
In Vitro Influenza Virus RNA Polymerase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.
Protocol:
-
Expression and Purification of Influenza Polymerase: The three subunits of the influenza A virus RNA polymerase (PA, PB1, and PB2) are co-expressed in insect or mammalian cells (e.g., HEK293T) and purified using affinity chromatography.
-
Reaction Mixture Preparation: The purified polymerase complex is incubated in a reaction buffer containing ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP for detection), a model vRNA or cRNA promoter template, and a primer (e.g., ApG dinucleotide).[18]
-
Inhibition Assay: Varying concentrations of the test compound (e.g., this compound, VR17-04) are added to the reaction mixture.
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.
-
Product Analysis: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Data Analysis: The intensity of the RNA product bands is quantified to determine the concentration of the compound that inhibits polymerase activity by 50% (IC50).
SARS-CoV-2 Minigenome Assay
This cell-based assay assesses the inhibitory effect of a compound on the replication of a non-infectious SARS-CoV-2 replicon.
Protocol:
-
Plasmid Constructs: Plasmids encoding the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12) and its co-factors (nsp7 and nsp8) are used. A separate plasmid contains a "minigenome," which is a non-infectious viral RNA template encoding a reporter gene (e.g., luciferase or fluorescent protein) flanked by the necessary viral RNA signals for replication and transcription.[19][20][21][22]
-
Cell Transfection: Human cells (e.g., HEK293T) are co-transfected with the polymerase- and minigenome-expressing plasmids.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Reporter Gene Expression Measurement: After a suitable incubation period, the cells are lysed, and the expression of the reporter gene is measured (e.g., luciferase activity, fluorescence intensity).
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the half-maximal effective concentration (EC50).
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating antiviral mechanism.
Conclusion
The available evidence strongly suggests that this compound exerts its antiviral effect through its metabolite, VR17-04, which inhibits the RNA polymerase of influenza and SARS-CoV-2 viruses. This is supported by robust in vitro biochemical and cell-based assays. However, a critical piece of the validation puzzle – the identification of specific resistance mutations in the viral polymerase through genetic studies – is currently absent from the published literature.
In contrast, alternative antiviral drugs such as favipiravir, remdesivir, and baloxavir have their mechanisms of action firmly validated by the consistent emergence of resistance mutations within their respective viral targets. This genetic evidence provides a higher degree of certainty about their mode of action.
For researchers and drug development professionals, this distinction is crucial. While this compound shows promise as a broad-spectrum antiviral, further genetic studies are warranted to unequivocally confirm its mechanism of action and to prospectively monitor for the potential emergence of resistance. The comparison with genetically validated alternatives highlights the current evidentiary gap and underscores the importance of a multi-faceted approach to validating novel antiviral agents.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 7. hcplive.com [hcplive.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterization of remdesivir resistance mutations in COVID-19 patients with various immunosuppressive diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. [PDF] Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas | Semantic Scholar [semanticscholar.org]
- 18. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Construction and characterization of two SARS‐CoV‐2 minigenome replicon systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enisamium's Antiviral Efficacy Against Influenza A and B Viruses
A comprehensive review for researchers and drug development professionals
Executive Summary
Enisamium, an antiviral agent licensed in 11 countries for the treatment of influenza and other acute respiratory viral infections, demonstrates broad-spectrum activity against both influenza A and B viruses.[1][2] This guide provides a comparative analysis of its efficacy, mechanism of action, and supporting experimental data for both virus types. In vitro studies indicate that this compound is effective against a range of influenza A subtypes, including seasonal H1N1, pandemic H1N1, H3N2, and zoonotic H5N1 and H7N9, as well as influenza B virus.[2] Notably, some evidence suggests a potentially greater in vitro inhibitory effect against influenza B virus compared to influenza A viruses.[2] The antiviral action of this compound is attributed to its active metabolite, VR17-04, which functions as an inhibitor of the viral RNA polymerase, a crucial enzyme for viral replication.[3][4] Clinical trial data further supports the efficacy of this compound in reducing viral shedding and accelerating patient recovery in individuals infected with influenza A and/or B viruses.[4]
Data Presentation
In Vitro Antiviral Activity of this compound
The following table summarizes the 90% effective concentration (EC90) values of this compound against various strains of influenza A and B viruses, as determined by virus yield reduction assays in differentiated normal human bronchial epithelial (dNHBE) cells.[2]
| Virus Type | Strain | EC90 (µM) - Assay 1 | EC90 (µM) - Assay 2 | Mean EC90 (µM) | Selectivity Index (SI) |
| Influenza A | A/Brisbane/59/2007 (H1N1) | 412 | 466 | 439 | 23 |
| A/Georgia/20/2006 (H1N1) H275Y | 329 | 297 | 313 | 32 | |
| A/Tennessee/1-560/2009 (H1N1)pdm09 | 233 | 351 | 292 | 34 | |
| A/Perth/16/2009 (H3N2) | 287 | 375 | 331 | 30 | |
| A/Vietnam/1203/2004 (H5N1) | 400 | N/A | 400 | 25 | |
| A/Anhui/1/2013 (H7N9) | 410 | N/A | 410 | 24 | |
| Influenza B | B/Texas/06/2011 | 105 | 209 | 157 | 64 |
Data sourced from Boltz et al., 2018.[2] The lineage of the Influenza B/Texas/06/2011 strain was not specified in the publication.
Mechanism of Action
This compound itself is a pro-drug that is metabolized in the human body to its active form, VR17-04.[3][4] This active metabolite directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[3] The RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome. By inhibiting this enzyme, VR17-04 effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.[2][3] While the detailed inhibitory mechanism has been primarily studied in the context of influenza A virus, the broad-spectrum activity of this compound suggests a similar mechanism of action against influenza B virus.[1][2]
Experimental Protocols
Virus Yield Reduction Assay
This assay is utilized to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a confluent monolayer.
-
Infection: The cell monolayers are infected with influenza A or B virus at a low multiplicity of infection (MOI) of 0.01.
-
Drug Treatment: Immediately after infection, varying concentrations of this compound (e.g., 40, 200, 600, 1000 µM) are added to the cell culture medium.[2]
-
Incubation: The infected and treated cells are incubated for 48 hours at 37°C to allow for viral replication.[2]
-
Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.[2]
-
Data Analysis: The EC90 is calculated as the concentration of this compound that reduces the viral yield by 90% (a 1-log10 reduction) compared to untreated control cells.[2]
Plaque Reduction Assay
This assay measures the ability of an antiviral to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
Infection: Cells are infected with a dilution of influenza virus calculated to produce a countable number of plaques.
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a solidifying agent like agarose.
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Visualization: The cell monolayers are fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in treated wells is compared to untreated wells to determine the concentration of this compound that inhibits plaque formation by 50% (IC50) or 90% (IC90).
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
-
RNA Extraction: Total RNA is extracted from infected cell cultures or clinical samples.
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then amplified using a real-time PCR instrument with primers and probes specific to a conserved region of the influenza A or B virus genome (e.g., the matrix [M] gene for influenza A and the nucleoprotein [NP] or hemagglutinin [HA] gene for influenza B).
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. This allows for the determination of the reduction in viral RNA levels in this compound-treated samples compared to controls.
Conclusion
This compound demonstrates a robust antiviral effect against both influenza A and B viruses, with in vitro evidence suggesting a potentially more pronounced activity against influenza B. Its mechanism of action, through the inhibition of the viral RNA polymerase by its active metabolite VR17-04, targets a key component of the viral replication machinery. The provided experimental data and protocols offer a solid foundation for further research and development of this compound as a broad-spectrum anti-influenza therapeutic. Further studies are warranted to directly compare the inhibitory effects on the RNA polymerases of both influenza A and B viruses and to evaluate the efficacy against distinct influenza B lineages.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Enisamium's Clinical Efficacy in Human Trials: A Comparative Guide
An objective analysis of Enisamium's performance against alternative antiviral therapies, supported by clinical trial data.
This guide provides a comprehensive comparison of the clinical efficacy of this compound with other antiviral drugs for the treatment of acute respiratory viral infections (ARVI), including influenza. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from human clinical trials in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Comparative Analysis of Clinical Efficacy
This compound, an antiviral compound, has been evaluated in human clinical trials for its efficacy in treating ARVI. This section compares key efficacy endpoints from a placebo-controlled trial of this compound with those of other established antiviral drugs, including Oseltamivir, Baloxavir Marboxil, Favipiravir, and Peramivir, based on data from their respective clinical trials.
Table 1: Efficacy of this compound vs. Placebo for ARVI (including Influenza)
| Efficacy Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Viral Shedding (Influenza), Day 3 (% negative) | 71.2% | 25.0% | < 0.0001 | [1][2] |
| Patient Recovery, Day 14 (% recovered) | 93.9% | 32.5% | < 0.0001 | [1][2] |
| Reduction in Disease Symptom Score | From 9.6 ± 0.7 to 4.6 ± 0.9 | From 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 | [1][2] |
| Significant Health Improvement, Day 3 | 60.0% | 15.0% | < 0.0001 | [2] |
Table 2: Comparative Efficacy of Alternative Antivirals for Influenza
| Drug | Comparator | Key Efficacy Endpoint | Result | Citation |
| Baloxavir Marboxil | Placebo | Median Time to Improvement of Symptoms | 73 hours vs. 102 hours (p<0.001) | [3] |
| Baloxavir Marboxil | Oseltamivir | Median Time to Improvement of Symptoms | 73 hours vs. 81 hours (similar efficacy) | [3] |
| Favipiravir (US316 trial) | Placebo | Median Time to Illness Alleviation | 84.2 hours vs. 98.6 hours (14.4-hour reduction, P = .004) | [4][5] |
| Favipiravir (US317 trial) | Placebo | Median Time to Illness Alleviation | 77.8 hours vs. 83.9 hours (not significant) | [4][5] |
| Peramivir (300 mg) | Oseltamivir | Median Duration of Influenza Symptoms | 78.0 hours vs. 81.8 hours (non-inferior) | [6] |
| Peramivir (600 mg) | Oseltamivir | Median Duration of Influenza Symptoms | 81.0 hours vs. 81.8 hours (non-inferior) | [6] |
| Peramivir | Oseltamivir | Defervescence rates within 3 days | 66.53% vs. 71.49% (no significant difference) | [7] |
Experimental Protocols
This compound Clinical Trial Protocol (NCT04682444)
A randomized, single-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound iodide (Amizon®) in adult patients with ARVI, including influenza.[8][9]
-
Patient Population: Adult patients (18-60 years) with symptoms of ARVI, including influenza, presenting within the first day of symptom onset.[8][9]
-
Intervention: Patients were randomized to receive either this compound iodide tablets or matching placebo tablets for 7 days.[8][9]
-
Study Visits: Patient assessments were conducted on Day 0 (screening and randomization), Day 3, Day 7, and Day 14.[8][9]
-
Primary Efficacy Endpoints: The primary endpoints included the assessment of ARVI and influenza symptoms using a predefined symptom scale score system.[8]
-
Objective Assessments: Objective measures included vital signs, laboratory tests (blood and urine), and evaluation of immune status (interferon and immunoglobulin levels).[8]
-
Virological Assessment: Influenza virus shedding was monitored.[1]
Visualizations
Mechanism of Action of this compound
This compound is a pro-drug that is metabolized in humans to a hydroxylated metabolite, VR17-04.[1][2] This active metabolite inhibits the RNA polymerase of the influenza virus, thereby preventing viral replication.[1][2]
Caption: Mechanism of this compound's antiviral activity.
Clinical Trial Workflow for Antiviral Efficacy Assessment
The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the efficacy of an antiviral drug.
Caption: A typical workflow for an antiviral clinical trial.
Logical Flow of Patient Assessment in an ARVI Clinical Trial
This diagram outlines the decision-making and assessment process for a patient participating in a clinical trial for an acute respiratory viral infection.
Caption: Logical flow of patient assessment in a clinical trial.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ichgcp.net [ichgcp.net]
comparing the permeability of Enisamium across different cell monolayers
A comprehensive guide comparing the permeability of the antiviral drug Enisamium across various cell monolayers, providing researchers and drug development professionals with objective data and detailed experimental protocols.
Introduction
This compound iodide, an isonicotinic acid derivative, is an antiviral drug approved for the treatment of influenza and other respiratory viral infections in several countries.[1] Understanding its permeability across biological barriers is crucial for predicting its absorption and bioavailability. This guide compares the permeability of this compound across different cell monolayer models, which are standard in vitro tools for assessing the potential for drug absorption in humans. The primary cell lines discussed are Caco-2, Madin-Darby canine kidney (MDCK) cells, and differentiated normal human bronchial epithelial (dNHBE) cells.
Comparative Permeability of this compound
The permeability of this compound has been evaluated in several in vitro cell monolayer systems. The data indicates that this compound generally exhibits low permeability. According to the Biopharmaceutics Classification System (BCS), this compound iodide is classified as a Class III drug, characterized by high solubility and low permeability.[2][3][4]
A study assessing the apparent intestinal permeability (Papp) of this compound iodide in Caco-2 cells found permeability coefficients to be between 0.2 × 10⁻⁶ cm s⁻¹ and 0.3 × 10⁻⁶ cm s⁻¹ for concentrations ranging from 10 to 100 μM.[2][4] Another study reported the permeability of this compound in MDCK cells to be less than 0.08%, while a higher permeability of 1.9% was observed in differentiated normal human bronchial epithelial (dNHBE) cells.[1][5] The uptake of this compound in dNHBE cells was found to be dependent on the extracellular drug concentration.[5]
The following table summarizes the quantitative data on this compound permeability across these cell monolayers.
| Cell Line | Model System | Drug Concentration | Permeability | Reference |
| Caco-2 | Human colon carcinoma (intestinal epithelium) | 10–100 μM | Apparent Permeability (Papp): 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm/s | [2][3][4] |
| MDCK | Madin-Darby canine kidney | Not Specified | < 0.08% | [1][5] |
| dNHBE | Differentiated normal human bronchial epithelial | Not Specified | 1.9% | [1][5] |
Experimental Protocols
The following is a detailed methodology for a Caco-2 cell permeability assay, a widely accepted model for predicting human intestinal drug absorption.[6][7]
Caco-2 Permeability Assay Protocol
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[6][8]
-
The cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6][8]
-
For permeability studies, Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[8]
-
The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The medium is changed every 2-3 days.[8]
2. Monolayer Integrity Assessment:
-
Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8][9] Monolayers are considered ready when TEER values are stable and typically above 500 Ω·cm².[9]
-
The permeability of a low-permeability marker, such as Lucifer Yellow or mannitol, can also be evaluated to ensure the integrity of the tight junctions.[8][10]
3. Transport Experiment (Bidirectional):
-
The cell monolayers are gently washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[8]
-
Apical to Basolateral (A→B) Permeability: The test compound (this compound) is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.[8]
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) chamber, and fresh HBSS is added to the apical (receiver) chamber.[8]
-
The plates are incubated at 37°C with gentle shaking for a defined period, typically up to 120 minutes.[8]
-
At specified time intervals, samples are collected from the receiver chamber and may also be taken from the donor chamber.[8][11]
4. Sample Analysis and Data Calculation:
-
The concentration of the compound in the collected samples is analyzed using a suitable analytical method, such as LC-MS/MS.[7][8]
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
The efflux ratio, calculated as the ratio of Papp (B→A) to Papp (A→B), can be determined to assess the involvement of active efflux transporters like P-glycoprotein.[12]
Visualizations
Experimental Workflow for Cell Monolayer Permeability Assay
Caption: Workflow for a typical cell monolayer permeability assay.
Factors Influencing Drug Permeability
Caption: Key factors influencing a drug's permeability across a cell monolayer.
References
- 1. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Long-Term Animal Safety Profile of Enisamium Iodide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term animal safety profile of enisamium iodide against other antiviral agents, including favipiravir (B1662787), remdesivir, and oseltamivir (B103847). The available preclinical toxicology data from long-term animal studies are summarized to facilitate an evidence-based assessment of these compounds.
Executive Summary
This compound iodide is an antiviral drug marketed in several countries for the treatment of influenza and other respiratory viral infections. While clinical studies have suggested a favorable safety profile in humans, publicly available data on its long-term safety in animal models are limited. In contrast, more extensive preclinical safety data are available for the comparator drugs favipiravir, remdesivir, and oseltamivir, particularly concerning reproductive and developmental toxicity. This guide collates the available information on chronic toxicity, genetic toxicity, carcinogenicity, and reproductive toxicity to provide a comparative overview.
Comparative Toxicology Data
The following tables summarize the available quantitative data from preclinical toxicology studies. It is important to note that direct comparative studies are scarce, and the data presented are collated from various sources.
Table 1: Chronic/Subchronic Toxicity
| Drug | Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs/Toxicities |
| This compound Iodide | Data not publicly available | ||||
| Favipiravir | Rat | 5 and 10 days | Oral gavage | Not established in this study | Liver and kidney: increased serum enzymes, oxidative and histopathologic damages, apoptotic cell death, and inflammation.[1] |
| Remdesivir | Rat | 5 days | Intraperitoneal | Not established in this study | Liver: blood vessel congestion, mononuclear cell infiltration, localized hepatocyte degeneration.[2] Kidney: localized vacuolation of the tubular epithelium, focal glomerular tuft shrinkage.[2] |
| Oseltamivir | Rat | 6 months | Not specified | 0.1 µg/kg/dose | Data suggests a good safety margin; higher doses may be associated with gastrointestinal intolerance.[3][4] |
| Dog | 6 months & 1 year | Not specified | 0.02 µg/kg/dose | [3] |
Table 2: Genetic and Carcinogenicity
| Drug | Ames Test | In Vivo Genotoxicity (Micronucleus/Comet Assay) | Carcinogenicity |
| This compound Iodide | Data not publicly available | Data not publicly available | Stated to be non-carcinogenic in some literature, but primary data is not available. |
| Favipiravir | Data not publicly available | Induced DNA damage in vitro (Comet assay).[5] | Data not publicly available |
| Remdesivir | Not specified | Genotoxic effects observed in mice (Comet Assay and Micronucleus Test). | Data not publicly available |
| Oseltamivir | Data not publicly available | Data suggests a low potential for genotoxicity. | Long-term carcinogenicity tests were not completed at the time of an FDA review.[6] |
Table 3: Reproductive and Developmental Toxicity
| Drug | Species | Findings |
| This compound Iodide | Animal studies mentioned in some sources suggest no direct or indirect influence on reproductive function/fertility, but detailed study data is not publicly available. | |
| Favipiravir | Rat, Mouse, Rabbit, Monkey | Teratogenic and embryotoxic effects observed. |
| Remdesivir | Rat, Rabbit | No adverse effects on embryo-fetal development at exposures up to 4 times the human exposure. |
| Oseltamivir | Rat, Rabbit | Animal studies do not suggest the potential for adverse effects on fetal development at clinically effective dosages.[7][8] |
Experimental Protocols
Detailed experimental protocols for the key studies cited are provided below.
Remdesivir: Genotoxicity Study in Mice
-
Study Design: The genotoxic potential of Remdesivir was evaluated in mice using the Comet Assay and the Micronucleus Test.
-
Animal Model: Mice.
-
Dosing: Various doses were tested.
-
Assays:
-
Comet Assay: To detect DNA damage in individual cells.
-
Micronucleus Test: To assess chromosomal damage.
-
-
Endpoints: DNA damage (Comet Assay), frequency of micronucleated erythrocytes (Micronucleus Test), and cytotoxicity.
-
Molecular Analysis: Expression of p53 and bcl-2 genes was evaluated to understand the cellular response to genetic damage.
-
Findings: The Comet Assay revealed genotoxic effects in all tested groups, primarily after 48 hours of exposure. The Micronucleus Test also showed genotoxicity in some groups and cytotoxicity in all cases. An increase in p53 gene expression and a decrease in bcl-2 gene expression were observed, suggesting a response to genetic damage and a potential for genotoxicity.
Favipiravir: In Vitro Genotoxicity and Oxidative Stress Study
-
Study Design: The study aimed to examine whether favipiravir induced cytotoxicity, genotoxicity, and/or oxidative damage in vitro.
-
Cell Lines: Cardiomyoblastic cell line H9c2 and skin fibroblastic cell line CCD-1079Sk.
-
Assays:
-
Cytotoxicity: Measured by ATP content.
-
Mitochondrial Toxicity: Evaluated the inhibitory effect on mitochondrial electron transport chain enzymes complex I and complex V.
-
Oxidative Stress: Measured glutathione (B108866) (GSH) and protein carbonyl levels.
-
Genotoxicity: Assessed using the Comet assay and measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) levels.
-
-
Findings: Favipiravir decreased ATP levels, inhibited mitochondrial complex I and complex V, increased markers of oxidative stress, and induced DNA damage in both cell lines. These results suggest that favipiravir can induce oxidative stress and genotoxicity, which may contribute to organ-specific toxicity.[5][9]
Signaling Pathways and Experimental Workflows
Remdesivir-Induced Mitochondrial Toxicity Pathway
The following diagram illustrates the proposed pathway for remdesivir-induced cytotoxicity, which involves its metabolism and subsequent impact on mitochondrial function.
References
- 1. criver.com [criver.com]
- 2. MMSL: HISTOLOGICAL ASSESSMENT OF REMDESIVIR ON KIDNEY AND LIVER OF ALBINO RATS IN DIFFERENT DOSES AND THEIR WITHDRAWAL [mmsl.cz]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Safety and pharmacology of oseltamivir in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Safety of oseltamivir in pregnancy: a review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enisamium and Remdesivir for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two antiviral agents, Enisamium and Remdesivir, against SARS-CoV-2. The information presented is collated from in vitro and clinical studies to assist researchers and professionals in the field of drug development.
Executive Summary
Both this compound and Remdesivir target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Remdesivir, administered intravenously, is a prodrug that is metabolized into its active triphosphate form, acting as a nucleoside analog that causes delayed chain termination of the nascent viral RNA. This compound, an oral medication, is metabolized to its active form, VR17-04, which is believed to compete with nucleotide triphosphates, thereby inhibiting viral RNA synthesis.
In vitro studies suggest that the active metabolite of this compound (VR17-04) demonstrates comparable inhibitory activity against the SARS-CoV-2 RNA polymerase to Remdesivir triphosphate.[1][2] Clinical trial data for both drugs indicate a potential reduction in time to clinical improvement, particularly when administered early in the course of infection. However, direct head-to-head clinical trials are lacking, making a definitive comparison of their clinical efficacy challenging.
In Vitro Efficacy
The in vitro antiviral activity of this compound and Remdesivir has been evaluated in various cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Caco-2 | IC50: 1.2 mM (~300 µg/mL) | >11 (for influenza) | >11 (for influenza) | [1][3][4] |
| NHBE | IC50: ~60 µg/mL (for HCoV NL63) | Not Reported | Not Reported | [3] |
| NHBE | IC50: 250 µg/mL | Not Reported | Not Reported | [1] |
Table 2: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2
| Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Vero E6 | 0.77 µM | >100 µM | >129.87 | [5] |
| Vero E6 | 6.6 µM | >100 µM | >15 | [6] |
| Vero E6 | 0.55 µM (MTS), 1.02 µM (ToxGlo) | >50 µM (MTS), >100 µM (ToxGlo) | >50 (MTS), >100 (ToxGlo) | [7] |
| A549-hACE2 | 0.15 µM (MTS), 0.31 µM (RT-qPCR) | Not Reported | Not Reported | [7] |
| Calu-3 | 0.35 µM | >24.5 µM | >70 | [7] |
| Human Airway Epithelial Cells | 9.9 nM | 1.7 to >20 µM | >170 to 20,000 | [8] |
Clinical Efficacy
Clinical trials for both this compound and Remdesivir have been conducted to evaluate their efficacy in patients with COVID-19.
Table 3: Comparison of Clinical Trial Outcomes
| Feature | This compound | Remdesivir |
| Primary Outcome | Time to clinical improvement | Time to clinical improvement |
| Key Findings | - Median time to improvement of 8 days vs. 13 days with placebo in patients treated within 4 days of symptom onset.[9][10]- Median time to improvement of 10 days vs. 12 days with placebo in patients treated within 10 days of symptom onset.[9][10]- A pre-planned interim analysis showed a mean recovery time of 11.1 days vs. 13.9 days for the placebo group in patients needing supplementary oxygen.[11] | - Median time to recovery of 11 days vs. 15 days with placebo.[12]- Some studies suggest Remdesivir reduces viral production by an average of 2-fold.[13]- One platform trial showed Remdesivir accelerated the rate of oropharyngeal viral clearance by 42%.[14] |
| Viral Load Reduction | A phase 3 clinical trial provided evidence that this compound treatment reduces viral shedding in influenza patients.[9][15] | Evidence on viral load reduction is mixed. Some studies show a reduction, while others report no significant decrease compared to placebo.[12][14][16] |
| Administration | Oral | Intravenous |
Mechanism of Action
Both drugs target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), but through different mechanisms.
This compound Mechanism of Action
This compound is a prodrug that is metabolized to its active form, VR17-04. Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor of the RdRp. It is hypothesized to bind to the active site of the polymerase and prevent the incorporation of natural nucleotide triphosphates (GTP and UTP), thereby halting the elongation of the viral RNA chain.[1][17][18][19]
Remdesivir Mechanism of Action
Remdesivir is a nucleotide analog prodrug. Once inside the host cell, it is converted to its active triphosphate form, Remdesivir triphosphate (RDV-TP).[20] RDV-TP mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the growing viral RNA chain by the RdRp.[21][22] This incorporation does not immediately terminate chain synthesis but rather causes a delayed termination after the addition of a few more nucleotides. This process ultimately halts viral RNA replication.[21]
Experimental Protocols
The following provides a general overview of the methodologies employed in the in vitro studies cited in this guide.
In Vitro Antiviral Assays
A common experimental workflow to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 is as follows:
-
Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, NHBE) is cultured in appropriate media and conditions.
-
Drug Treatment: Cells are pre-treated with serial dilutions of the antiviral drug for a specified period.
-
Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Antiviral Activity: The extent of viral inhibition is measured using various methods:
-
Plaque Reduction Assay: Measures the reduction in the formation of viral plaques.
-
qRT-PCR: Quantifies the amount of viral RNA present in the cell culture supernatant or cell lysate.
-
Cytopathic Effect (CPE) Assay: Visually assesses the protective effect of the drug against virus-induced cell death.
-
Immunostaining: Detects the presence of viral proteins (e.g., nucleoprotein) within the cells.
-
-
Cytotoxicity Assay: In parallel, the toxicity of the drug on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined.
Conclusion
Both this compound and Remdesivir show promise as inhibitors of SARS-CoV-2 replication by targeting the viral RdRp. In vitro data suggests that this compound's active metabolite has a comparable potency to Remdesivir's active form. Clinically, both have demonstrated the potential to shorten the time to recovery in COVID-19 patients. A key practical difference is their route of administration, with this compound being an oral medication and Remdesivir requiring intravenous infusion.[1][23] Further direct comparative studies, particularly large-scale clinical trials, are necessary to definitively establish the relative efficacy and safety of these two antiviral agents in the treatment of COVID-19.
References
- 1. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remdesivir treatment does not reduce viral titers in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits SARS-CoV-2 RNA Synthesis. - Research - Institut Pasteur [research.pasteur.fr]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 21. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. news-medical.net [news-medical.net]
VR17-04: Confirming its Role as the Primary Active Metabolite of Enisamium
A Comparative Guide for Researchers and Drug Development Professionals
The antiviral agent enisamium (marketed as Amizon®) has demonstrated clinical efficacy against influenza viruses and has been identified as a candidate therapeutic for SARS-CoV-2.[1][2][3] Emerging evidence robustly indicates that its therapeutic effects are primarily mediated by its hydroxylated metabolite, VR17-04. This guide provides a comparative analysis of this compound and VR17-04, presenting key experimental data that underscores the superior potency of VR17-04 in inhibiting viral RNA polymerase, the key enzyme for viral replication.
Comparative Inhibitory Activity
In vitro studies have consistently shown that VR17-04 is a significantly more potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) from both influenza A virus (IAV) and SARS-CoV-2 than its parent compound, this compound.[1][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies, highlighting the enhanced activity of the metabolite.
| Compound | Target Virus | Target Enzyme | IC50 (mM) | Fold Difference (this compound/VR17-04) | Reference |
| This compound (FAV00A) | Influenza A Virus | RNA Polymerase | 46 | 55x | [4] |
| VR17-04 | Influenza A Virus | RNA Polymerase | 0.84 | [4] | |
| This compound (FAV00A) | SARS-CoV-2 | nsp7/8/12 Complex | 40.7 | >10x | [1] |
| VR17-04 | SARS-CoV-2 | nsp7/8/12 Complex | 2-3 | [1] | |
| VR17-04 | SARS-CoV-2 | nsp12/7/8 Complex | 0.98 | [5] |
Mechanism of Action: Targeting Viral RNA Synthesis
Both this compound and VR17-04 exert their antiviral effects by inhibiting the RNA synthesis activity of the viral polymerase.[1][4] Molecular dynamics simulations and in vitro assays suggest that VR17-04 functions by preventing the incorporation of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) into the nascent viral RNA chain.[5][6] This direct inhibition of the core machinery of viral replication underscores the therapeutic potential of this active metabolite.
Metabolic Activation of this compound
The superior potency of VR17-04 strongly suggests that this compound functions as a prodrug, which is metabolized in the body to its active form. Mass spectrometry analysis of sera from patients treated with this compound has confirmed the presence of VR17-04, solidifying its role as a key in vivo metabolite.[7][8]
Metabolic activation of this compound to VR17-04.
Experimental Protocols
The following outlines the general methodologies employed in the studies cited to determine the inhibitory activity of this compound and VR17-04.
In Vitro RNA Polymerase Activity Assay
A common experimental approach to assess the inhibitory potential of antiviral compounds against viral polymerases involves a cell-free system. This allows for the direct measurement of the compound's effect on the enzyme's activity without the complexities of cellular uptake and metabolism.
Workflow for in vitro RNA polymerase inhibition assay.
Key Steps:
-
Purification of Viral RNA Polymerase: The viral RNA polymerase complex (e.g., influenza virus RNA polymerase or the SARS-CoV-2 nsp7/8/12 complex) is expressed and purified.[1]
-
Assay Reaction: The purified polymerase is incubated with an RNA template and primer, a mixture of nucleoside triphosphates (NTPs) including a radiolabeled NTP for detection, and varying concentrations of the test compound (this compound or VR17-04).[4]
-
Product Analysis: The RNA synthesis reaction is allowed to proceed, and the resulting radiolabeled RNA products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[4]
-
Quantification and IC50 Determination: The intensity of the RNA product bands is quantified to determine the extent of inhibition at each compound concentration. The IC50 value, the concentration at which 50% of the polymerase activity is inhibited, is then calculated.[1][4]
Conclusion
The presented data compellingly demonstrates that VR17-04, the hydroxylated metabolite of this compound, is the primary driver of the parent drug's antiviral activity. Its significantly lower IC50 values against both influenza and SARS-CoV-2 RNA polymerases establish it as a potent and direct-acting antiviral agent.[1][4] This understanding is crucial for the rational design of future antiviral therapies and for optimizing the clinical application of this compound. The focus on VR17-04 as the active molecular entity provides a clear path for further research into its specific interactions with the viral polymerase and for the development of next-generation polymerase inhibitors.
References
- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis [mdpi.com]
- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Unraveling the Metabolic Fate and Toxicological Profile of Enisamium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enisamium (trade name Amizon®) is an antiviral drug used in several countries for the treatment of influenza and other respiratory viral infections.[1][2] While its efficacy is attributed to its active metabolite, VR17-04, which inhibits viral RNA polymerase, a comprehensive understanding of its toxicometabolomic profile in preclinical models remains an area of active investigation.[3][4][5] This guide provides a comparative overview of the known metabolic pathways of this compound and outlines a proposed experimental framework for a comparative toxicometabolomics study in a rat model.
Metabolic Activation and Key Metabolites
This compound itself is a pro-drug that undergoes metabolic activation to exert its antiviral effect. The primary metabolite identified is a hydroxylated form, VR17-04.[1][2][3] This conversion is crucial for its inhibitory action against viral RNA polymerase.[3][4]
Table 1: Key Metabolites of this compound
| Parent Compound | Metabolite | Description | Mechanism of Action |
| This compound | VR17-04 | Hydroxylated metabolite | Inhibition of influenza virus and SARS-CoV-2 RNA polymerase[4][5] |
Proposed Experimental Protocol for Comparative Toxicometabolomics in Rats
To date, public-domain research on the specific toxicometabolomic signature of this compound in rat models is limited. The following protocol provides a robust framework for conducting such a study, enabling a comparison with a relevant alternative, such as another antiviral agent or a vehicle control.
1. Animal Model and Dosing Regimen
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are recommended due to their widespread use in toxicological studies.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: this compound (therapeutically relevant dose).
-
Group 3: this compound (high dose, e.g., 5-10 fold therapeutic dose).
-
Group 4: Comparative antiviral agent (e.g., Oseltamivir) at a therapeutically relevant dose.
-
-
Administration: Oral gavage is a suitable route of administration, mimicking the clinical route. Dosing should be performed daily for a period of 14 to 28 days to assess both acute and sub-chronic effects.
2. Sample Collection and Preparation
-
Biological Samples: Blood (plasma and serum), urine, and liver tissue should be collected at multiple time points (e.g., pre-dose, and at 24 hours, 7 days, and 14/28 days post-initial dose).
-
Sample Processing:
-
Plasma/Serum: Collected blood should be centrifuged to separate plasma/serum, which is then snap-frozen in liquid nitrogen and stored at -80°C.
-
Urine: Urine should be collected over a 24-hour period using metabolic cages, centrifuged to remove debris, and stored at -80°C.
-
Liver Tissue: A portion of the liver should be snap-frozen for metabolomics analysis, while another portion is fixed in formalin for histopathological examination.
-
-
Metabolite Extraction:
-
Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is a standard method.
-
Urine: Dilution with a buffer may be sufficient.
-
Liver Tissue: Homogenization and subsequent extraction with a two-phase solvent system (e.g., methanol/chloroform/water) are typically employed.
-
3. Metabolomic Analysis
-
Analytical Platforms: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for targeted and untargeted analysis of a wide range of metabolites and Nuclear Magnetic Resonance (NMR) spectroscopy for the detection of highly abundant metabolites and structural elucidation is recommended.
-
Data Acquisition: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurements and metabolite identification.
4. Data Analysis and Interpretation
-
Data Preprocessing: Raw data should be processed for peak picking, alignment, and normalization.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), should be used to identify metabolites that are significantly altered between the different treatment groups.
-
Biomarker Identification: Putative biomarkers of toxicity should be identified based on their statistical significance and fold-change. Identification can be confirmed using tandem MS (MS/MS) and comparison to metabolite databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Identified biomarkers should be mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to understand the biological implications of the observed metabolic changes.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the proposed experimental workflow.
Caption: Metabolic activation of this compound to its active form, VR17-04.
Caption: Experimental workflow for a comparative toxicometabolomics study.
References
- 1. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Enisamium Iodide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for enisamium iodide, a broad-spectrum antiviral agent.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. Handle this compound iodide in a well-ventilated area.[1]
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. After handling, wash and dry hands thoroughly.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
II. This compound Iodide Waste Disposal Protocol
The primary methods for the disposal of this compound iodide involve professional chemical destruction services to prevent environmental contamination.
Step 1: Collection and Storage of Waste
-
Collect waste this compound iodide in suitable, closed, and properly labeled containers.[1]
-
Store the waste containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
Step 2: Disposal of Unused Material
-
Professional Disposal: The recommended method for disposal of this compound iodide is to send it to a licensed chemical destruction plant.[1]
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to manage emissions.[1]
-
Environmental Protection: It is crucial to avoid discharging this compound iodide into the environment. Do not dispose of it in sewer systems, and prevent contamination of water, foodstuffs, feed, or seed.[1]
III. Decontamination and Disposal of Empty Containers
Properly decontaminated containers can be recycled or disposed of in a sanitary landfill.
Step 1: Container Decontamination
-
Thoroughly rinse the empty container three times (or the equivalent) with a suitable solvent.
Step 2: Container Disposal
-
Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Secure the Area: Remove all sources of ignition and evacuate personnel to safe areas.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Use spark-proof tools and explosion-proof equipment.[1]
-
Personal Protection: Ensure adequate ventilation and wear the recommended personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal in accordance with local regulations.[1] Adhered or collected material should be promptly disposed of.[1]
-
Environmental Precaution: Do not let the chemical enter drains.[1]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound iodide and its packaging.
Caption: Decision workflow for the disposal of this compound iodide waste and its containers.
Disclaimer: This information is based on the provided Safety Data Sheet. Always consult your institution's Environmental, Health, and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Enisamium Iodide
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Enisamium iodide, a potent antiviral agent. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
This compound iodide, a derivative of isonicotinic acid, is an antiviral compound investigated for its efficacy against various respiratory viruses.[1][2] As with any active pharmaceutical ingredient, understanding and implementing appropriate safety measures are paramount to mitigate risks to researchers and scientists. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans for the safe handling of this compound iodide in a laboratory setting.
Hazard Identification and Personal Protective Equipment
While a comprehensive Safety Data Sheet (SDS) with complete GHS classification for this compound iodide is not uniformly available across all suppliers, a critical review of available data indicates specific hazards. Biosynth provides GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation), alongside precautionary statements.[3] A Safety Data Sheet from TargetMol, while lacking specific GHS classifications, outlines general handling precautions for a chemical compound.[4] Based on the available information, the following PPE is mandatory when handling this compound iodide.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved safety goggles. A face shield should be worn when there is a risk of splashing. | To protect against eye irritation from dust particles or splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact and subsequent irritation.[3][4] |
| Skin and Body Protection | A lab coat or a chemical-resistant suit and closed-toe shoes. | To protect skin from accidental spills and contamination.[4] |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level exposures or in poorly ventilated areas, a full-face respirator with appropriate cartridges should be used. | To prevent respiratory tract irritation from inhalation of the compound.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound iodide from receipt to disposal is crucial to minimize exposure and ensure a safe working environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
